molecular formula C11H8N2O2 B1280147 6-Phenylpyrimidine-4-carboxylic acid CAS No. 28668-32-8

6-Phenylpyrimidine-4-carboxylic acid

Katalognummer: B1280147
CAS-Nummer: 28668-32-8
Molekulargewicht: 200.19 g/mol
InChI-Schlüssel: WPZVBDSJGHLIMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

6-Phenylpyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C11H8N2O2 and its molecular weight is 200.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

6-phenylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-11(15)10-6-9(12-7-13-10)8-4-2-1-3-5-8/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZVBDSJGHLIMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10503350
Record name 6-Phenylpyrimidine-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28668-32-8
Record name 6-Phenylpyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10503350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Phenyl-4-pyrimidinecarboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Phenylpyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization methods for 6-phenylpyrimidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Pyrimidine derivatives are known to exhibit a wide range of biological activities, making this class of compounds a valuable scaffold for further investigation.[1][2][3]

Synthesis of this compound

A proposed two-step synthesis is outlined below, starting from commercially available reagents.

Step 1: Synthesis of Ethyl 2-formyl-3-phenyl-3-oxopropanoate

This initial step involves the Claisen condensation of ethyl benzoylacetate with ethyl formate in the presence of a strong base like sodium ethoxide. The product is a β-ketoaldehyde, a key intermediate for the subsequent pyrimidine ring formation.

Step 2: Cyclocondensation to form this compound

The intermediate, ethyl 2-formyl-3-phenyl-3-oxopropanoate, is then reacted with formamidine hydrochloride in the presence of a base such as sodium ethoxide. The reaction proceeds through a cyclocondensation mechanism to form the pyrimidine ring. Subsequent hydrolysis of the resulting ethyl ester under basic or acidic conditions will yield the desired this compound.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used without further purification unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Synthesis of Ethyl 2-formyl-3-phenyl-3-oxopropanoate

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Cool the sodium ethoxide solution in an ice bath and add ethyl benzoylacetate dropwise with stirring.

  • After the addition is complete, add ethyl formate dropwise to the reaction mixture.

  • Allow the mixture to stir at room temperature for several hours until the reaction is complete as indicated by TLC.

  • Quench the reaction by pouring it into a mixture of ice and hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Synthesis of this compound

  • To a solution of sodium ethoxide in absolute ethanol, add ethyl 2-formyl-3-phenyl-3-oxopropanoate and formamidine hydrochloride.

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • To the resulting residue, add a solution of sodium hydroxide and heat the mixture to hydrolyze the ester.

  • After the hydrolysis is complete, cool the reaction mixture and acidify with hydrochloric acid to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to obtain the crude this compound.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic techniques and physical property measurements.

Table 1: Predicted Physicochemical and Spectroscopic Data

ParameterPredicted Value/Characteristics
Appearance White to off-white crystalline solid
Melting Point Expected to be a relatively high melting solid, typical for aromatic carboxylic acids.
¹H NMR Aromatic protons of the phenyl ring, distinct pyrimidine ring protons, and a downfield, broad singlet for the carboxylic acid proton (δ 10-13 ppm).[5]
¹³C NMR Carbonyl carbon of the carboxylic acid (δ 160-180 ppm), aromatic carbons of the phenyl and pyrimidine rings.[5][6]
IR Spectroscopy Broad O-H stretch (2500-3300 cm⁻¹), C=O stretch (1680-1710 cm⁻¹), C=C and C=N stretching of the aromatic rings.[7][8][9]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns including the loss of -COOH and other fragments.[10][11]

Detailed Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra should be recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent such as DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) can be used as an internal standard. The highly deshielded proton of the carboxylic acid is a key diagnostic signal in the ¹H NMR spectrum.[5]

Infrared (IR) Spectroscopy

The IR spectrum should be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film. The characteristic broad O-H stretching vibration of the carboxylic acid dimer and the strong C=O stretching vibration are the most important diagnostic peaks.[7][9]

Mass Spectrometry (MS)

Mass spectral data can be obtained using an electrospray ionization (ESI) mass spectrometer. The analysis will provide the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure. The fragmentation of carboxylic acids often involves the loss of the hydroxyl group and the entire carboxyl group.[10][11]

Melting Point Determination

The melting point should be determined using a calibrated melting point apparatus to assess the purity of the synthesized compound. A sharp melting point range is indicative of a pure substance.

Diagrams

Synthesis_Workflow cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Cyclocondensation & Hydrolysis A Ethyl Benzoylacetate D Ethyl 2-formyl-3-phenyl-3-oxopropanoate A->D B Ethyl Formate B->D C Sodium Ethoxide C->D Base H This compound D->H E Formamidine HCl E->H F Sodium Ethoxide F->H Base G Hydrolysis (NaOH, then HCl) G->H Workup

Caption: Proposed synthesis workflow for this compound.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Characterization A Synthesized this compound B NMR Spectroscopy (¹H and ¹³C) A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E Melting Point Determination A->E F Structural Confirmation & Purity Assessment B->F C->F D->F E->F

Caption: Workflow for the characterization of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Phenylpyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Phenylpyrimidine-4-carboxylic acid is a heterocyclic organic compound that serves as a core scaffold in the development of various biologically active molecules. Its derivatives have shown potential as inhibitors of enzymes such as xanthine oxidase and diacylglycerol O-acyltransferase 1 (DGAT-1), making this chemical moiety of significant interest in drug discovery and development.[1][2] This technical guide provides a summary of the available physicochemical data for this compound, detailed experimental protocols for the determination of its key properties, and an overview of the signaling pathways in which its derivatives are implicated.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₁H₈N₂O₂-
Molecular Weight 200.19 g/mol -
XLogP3 1.7PubChem[3]

Experimental Protocols for Physicochemical Property Determination

While specific experimental values for this compound are not available, the following are detailed, standard methodologies for determining the key physicochemical properties of a solid organic acid.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, melting typically occurs over a narrow range. This property is a crucial indicator of purity.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[4][5] The tube is tapped gently to ensure the sample is compact.[4][5]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a magnifying lens for observation.[5][6]

  • Measurement: The sample is heated at a controlled rate.[7] An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., 1-2 °C per minute) to accurately determine the melting point range.[6]

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[6][8]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution.

Methodology: Shake-Flask Method

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a flask.

  • Equilibration: The flask is sealed and agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A known volume of the clear, saturated solution is carefully removed and the concentration of the dissolved this compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[10] The solubility is then expressed in units such as g/L or mol/L.

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. It is the negative base-10 logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid.

Methodology: Potentiometric Titration

  • Sample Preparation: A known amount of this compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture if the compound has low aqueous solubility.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong base (e.g., NaOH) is used as the titrant.

  • Titration: The titrant is added in small, known increments, and the pH of the solution is recorded after each addition.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized by the base. For carboxylic acids, this method provides a direct measurement of the acidic strength of the carboxyl group.[11]

LogP Determination

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically a nonpolar solvent (like n-octanol) and a polar solvent (like water). The logarithm of the partition coefficient (LogP) is a widely used parameter in drug discovery to estimate the lipophilicity of a compound.

Methodology: Shake-Flask Method

  • Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing followed by separation.[12]

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.

  • Equilibration: The funnel is shaken for a set period to allow for the partitioning of the compound between the two phases, and then left to stand for the phases to separate completely.[12][13]

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method like HPLC or UV-Vis spectroscopy.[12]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[13]

Biological Activity and Signaling Pathways of Derivatives

Derivatives of this compound have been investigated for their potential as inhibitors of key enzymes in metabolic pathways, highlighting the therapeutic potential of this chemical scaffold.

Xanthine Oxidase Inhibition

Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[10] Overproduction of uric acid can lead to hyperuricemia and gout. Derivatives of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid have been designed and synthesized as potent inhibitors of xanthine oxidase.[2]

Xanthine_Oxidase_Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO Uric_Acid Uric_Acid Xanthine->Uric_Acid XO XO Xanthine Oxidase Inhibitor 6-Phenylpyrimidine-4-carboxylic acid derivative Inhibitor->XO

Inhibition of the Xanthine Oxidase pathway.
Diacylglycerol O-Acyltransferase 1 (DGAT-1) Inhibition

Diacylglycerol O-acyltransferase 1 (DGAT-1) is an enzyme that plays a crucial role in the final step of triglyceride synthesis.[4][5] Inhibition of DGAT-1 is a therapeutic target for the treatment of obesity and type 2 diabetes.[7] Thienopyrimidine derivatives, which can be conceptually related to the 6-phenylpyrimidine scaffold, have been developed as DGAT-1 inhibitors.[4][5]

DGAT1_Inhibition DAG Diacylglycerol Triglyceride Triglyceride DAG->Triglyceride DGAT1 Acyl_CoA Fatty Acyl-CoA Acyl_CoA->Triglyceride DGAT1 DGAT1 DGAT-1 Inhibitor 6-Phenylpyrimidine-4-carboxylic acid derivative Inhibitor->DGAT1

Inhibition of the DGAT-1 pathway.

Synthesis

The synthesis of this compound and its derivatives can be achieved through various organic synthesis routes. A common approach involves the condensation of a phenyl-substituted β-ketoester with an appropriate amidine or urea derivative to form the pyrimidine ring, followed by functional group manipulations to introduce the carboxylic acid moiety if not already present. For instance, derivatives such as 2-mercapto-6-phenylpyrimidine-4-carboxylic acid have been synthesized from ketoenol acids and thiourea.[2]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Ketoester Phenyl-substituted β-ketoester Condensation Cyclocondensation Ketoester->Condensation Amidine Amidine/Urea Derivative Amidine->Condensation Product 6-Phenylpyrimidine derivative Condensation->Product

A general synthetic workflow.

Conclusion

While experimental data on the physicochemical properties of this compound itself is limited, its structural motif is of considerable importance in medicinal chemistry. The methodologies outlined in this guide provide a framework for the experimental characterization of this compound and its analogues. Furthermore, the demonstrated activity of its derivatives as enzyme inhibitors underscores the potential of this scaffold in the development of novel therapeutics. Further research is warranted to fully characterize the parent compound and to explore the full therapeutic potential of its derivatives.

References

An In-depth Technical Guide to 6-Phenylpyrimidine-4-carboxylic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-phenylpyrimidine-4-carboxylic acid derivatives and their analogs, focusing on their synthesis, biological activities, and structure-activity relationships (SAR). This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including the inhibition of key enzymes such as xanthine oxidase and N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD). This document details experimental protocols, presents quantitative data in a structured format, and visualizes key concepts to facilitate further research and development in this area.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves the cyclocondensation of a β-ketoester or a related three-carbon precursor with an amidine or a functionalized equivalent. A common and versatile method for creating the pyrimidine core is the Biginelli reaction or similar multicomponent reactions. These reactions offer the advantage of assembling the heterocyclic ring in a single step from readily available starting materials.

A notable synthetic route involves the reaction of a ketoenol acid with thiourea to produce 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives.[1] This approach provides a straightforward method for introducing a thiol group at the 2-position of the pyrimidine ring, which can be a key pharmacophore for certain biological targets or a handle for further functionalization.

Another key synthetic strategy involves the modification of a pre-formed pyrimidine ring. For instance, 6-chloropyrimidine-4-carboxylic acid can serve as a versatile intermediate. The chlorine atom at the 6-position is susceptible to nucleophilic substitution, allowing for the introduction of various amine-containing substituents. Subsequent amidation of the carboxylic acid at the 4-position generates a diverse library of pyrimidine-4-carboxamides.

The following diagram illustrates a generalized synthetic workflow for the preparation of this compound derivatives, starting from common precursors.

Synthesis_Workflow Start Starting Materials (e.g., Ketoenol acids, Thiourea) Intermediate1 Cyclocondensation Start->Intermediate1 Intermediate2 2-Mercapto-6-phenylpyrimidine- 4-carboxylic acid Intermediate1->Intermediate2 Intermediate3 Functionalization (e.g., Alkylation, Oxidation) Intermediate2->Intermediate3 Final_Product Target Derivatives Intermediate3->Final_Product

A generalized synthetic workflow for 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a range of biological activities, making them attractive scaffolds for drug discovery. Two prominent areas of investigation are their roles as xanthine oxidase inhibitors and NAPE-PLD inhibitors.

Xanthine Oxidase Inhibition

Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia, a condition associated with gout. Several 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives have been identified as potent XO inhibitors.[1] The inhibitory activity of these compounds is often attributed to their structural similarity to the natural substrates of the enzyme and their ability to interact with key residues in the active site.

The following table summarizes the in vitro xanthine oxidase inhibitory activity of a series of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives.

CompoundRIC50 (µM)
9b 4-F0.132
8a H>10
8b 4-CH31.25
8c 4-OCH30.89
8d 4-Cl0.45
9a H0.56
9c 4-OCH30.21
9d 4-Cl0.18
9e 4-Br0.15
10a H0.78
10b 4-CH30.55
10c 4-OCH30.32
10d 4-Cl0.25
10e 4-Br0.22

Data extracted from a study on 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as xanthine oxidase inhibitors.[1]

Steady-state enzyme kinetics have revealed that some of these compounds, such as compound 9b , act as mixed-type inhibitors of xanthine oxidase.[1] This suggests that they can bind to both the free enzyme and the enzyme-substrate complex.

The signaling pathway below illustrates the role of xanthine oxidase in uric acid production and the inhibitory action of the pyrimidine derivatives.

Xanthine_Oxidase_Pathway Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 UricAcid Uric Acid XO1->Xanthine XO2->UricAcid Inhibitor 2-Mercapto-6-phenylpyrimidine- 4-carboxylic acid derivative Inhibitor->XO1 Inhibitor->XO2

Inhibition of the xanthine oxidase pathway by pyrimidine derivatives.
NAPE-PLD Inhibition

N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) is the primary enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. NAPE-PLD inhibitors are valuable tools for studying the physiological roles of NAEs and may have therapeutic potential in various neurological and psychiatric disorders. A series of pyrimidine-4-carboxamides have been developed as potent and selective NAPE-PLD inhibitors.

Structure-activity relationship studies have shown that modifications at three key positions of the pyrimidine-4-carboxamide scaffold can significantly impact potency and physicochemical properties. The lead compound, LEI-401 (N-(cyclopropylmethyl)-6-((S)-3-hydroxypyrrolidin-1-yl)-2-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide), emerged from these studies as a potent, nanomolar inhibitor with good drug-like properties.

The following table presents the inhibitory potencies of key pyrimidine-4-carboxamide derivatives against NAPE-PLD.

CompoundR1R2R3pIC50
2 CyclopropylmethylN-methylphenethylamineMorpholine6.09 ± 0.04
LEI-401 (1) Cyclopropylmethyl(S)-3-phenylpiperidine(S)-3-hydroxypyrrolidine7.14 ± 0.04

Data extracted from SAR studies of pyrimidine-4-carboxamides as NAPE-PLD inhibitors.

The development of LEI-401 involved a systematic optimization process, as depicted in the workflow below.

NAPE_PLD_Inhibitor_Optimization HTS_Hit High-Throughput Screening Hit (Compound 2) SAR_R1 Modification at R1 (Amide substituent) HTS_Hit->SAR_R1 SAR_R2 Modification at R2 (Amino substituent at C2) SAR_R1->SAR_R2 SAR_R3 Modification at R3 (Amino substituent at C6) SAR_R2->SAR_R3 Optimized_Compound Optimized Inhibitor (LEI-401) SAR_R3->Optimized_Compound

Workflow for the optimization of NAPE-PLD inhibitors.

Experimental Protocols

General Synthesis of 2-Mercapto-6-phenylpyrimidine-4-carboxylic Acid Derivatives

Materials:

  • Appropriate ketoenol acid

  • Thiourea

  • Solvent (e.g., ethanol)

  • Catalyst (e.g., sodium ethoxide)

Procedure:

  • To a solution of the ketoenol acid (1 equivalent) in the chosen solvent, add thiourea (1.2 equivalents).

  • Add the catalyst (e.g., a catalytic amount of sodium ethoxide) to the reaction mixture.

  • Reflux the mixture for the appropriate time (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture with a suitable acid (e.g., dilute HCl) to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

In Vitro Xanthine Oxidase Inhibition Assay

Materials:

  • Xanthine oxidase from bovine milk

  • Xanthine (substrate)

  • Phosphate buffer (pH 7.5)

  • Test compounds dissolved in DMSO

  • Allopurinol (positive control)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of xanthine in a suitable buffer.

  • Prepare various concentrations of the test compounds and the positive control in DMSO.

  • In a 96-well plate, add phosphate buffer, xanthine solution, and the test compound solution.

  • Initiate the reaction by adding the xanthine oxidase solution to each well.

  • Measure the absorbance at 295 nm at regular intervals for a set period to determine the rate of uric acid formation.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

General Synthesis of Pyrimidine-4-carboxamides

Materials:

  • 6-Chloropyrimidine-4-carboxylic acid

  • Appropriate amine for the 6-position

  • Appropriate amine for the 4-carboxamide

  • Coupling agent (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Solvent (e.g., DMF, DCM)

Procedure for Nucleophilic Substitution at C6:

  • Dissolve 6-chloropyrimidine-4-carboxylic acid (1 equivalent) and the desired amine (1.1 equivalents) in a suitable solvent.

  • Add a base such as DIPEA (2-3 equivalents) to the mixture.

  • Heat the reaction mixture (e.g., to 80-100 °C) and monitor by TLC.

  • Upon completion, work up the reaction by partitioning between an organic solvent and water.

  • Purify the intermediate product by column chromatography.

Procedure for Amide Coupling at C4:

  • Dissolve the 6-substituted pyrimidine-4-carboxylic acid (1 equivalent) in an appropriate solvent.

  • Add the coupling agent (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 2-3 equivalents).

  • Add the desired amine for the carboxamide (1.2 equivalents).

  • Stir the reaction at room temperature until completion as monitored by TLC.

  • Work up the reaction and purify the final product by column chromatography or recrystallization.

In Vitro NAPE-PLD Inhibition Assay

Materials:

  • HEK293T cells overexpressing human NAPE-PLD

  • Fluorescent NAPE-PLD substrate (e.g., PED6)

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • Test compounds dissolved in DMSO

  • Known NAPE-PLD inhibitor (positive control)

  • Fluorescence plate reader

Procedure:

  • Culture and maintain HEK293T cells expressing NAPE-PLD.

  • Prepare cell lysates or membrane fractions containing the enzyme.

  • In a 384-well plate, add the assay buffer and the test compounds at various concentrations.

  • Add the cell lysate or membrane fraction to each well and pre-incubate for a short period.

  • Initiate the reaction by adding the fluorescent NAPE-PLD substrate.

  • Incubate the plate at 37 °C for a specified time.

  • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition and determine the IC50 values as described for the xanthine oxidase assay.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, giving rise to derivatives with potent and diverse biological activities. The synthetic accessibility and the potential for straightforward chemical modification make this class of compounds highly attractive for the development of novel therapeutic agents. The detailed synthetic protocols, compiled quantitative data, and visual representations of key concepts provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the understanding and application of these promising molecules. Further exploration of the structure-activity relationships and the biological mechanisms of action of these derivatives is warranted to unlock their full therapeutic potential.

References

The Multifaceted Biological Activities of 6-Phenylpyrimidine-4-carboxylic Acid and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-phenylpyrimidine-4-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives with significant biological activities. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic potential of this chemical class. Key biological targets include xanthine oxidase and macrophage migration inhibitory factor (MIF), with derivatives demonstrating potent inhibitory effects relevant to hyperuricemia, gout, inflammation, and oncology. Furthermore, various analogs have exhibited promising anticancer properties, interfering with critical cellular processes such as proliferation and survival. This document consolidates quantitative biological data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows to serve as a valuable resource for researchers in drug discovery and development.

Introduction

Pyrimidine, a fundamental heterocyclic aromatic compound, is a core component of nucleic acids and numerous biologically active molecules. The substitution of a phenyl group at the 6-position and a carboxylic acid at the 4-position of the pyrimidine ring creates the this compound core, a versatile template for the design of novel therapeutic agents. Research has predominantly focused on the derivatization of this core structure to optimize potency, selectivity, and pharmacokinetic properties for various biological targets. This guide will delve into the key biological activities associated with this scaffold, with a particular emphasis on xanthine oxidase inhibition, macrophage migration inhibitory factor (MIF) antagonism, and anticancer effects.

Synthesis of Key this compound Derivatives

Synthesis of 2-Mercapto-6-phenylpyrimidine-4-carboxylic Acid Derivatives

A notable class of derivatives, 2-mercapto-6-phenylpyrimidine-4-carboxylic acids, has been synthesized and identified as potent xanthine oxidase inhibitors.[1] The synthesis is achieved through a one-pot three-component condensation reaction.

Experimental Protocol: Synthesis of 2-Mercapto-6-phenylpyrimidine-4-carboxylic Acid [2][3][4]

  • Reactants: A substituted aromatic aldehyde, malononitrile, and thiourea are used as the starting materials.

  • Reaction Conditions: The reactants are refluxed in absolute ethanol in the presence of a catalyst, such as phosphorus pentoxide. Phosphorus pentoxide acts as a dehydrating agent, driving the reaction towards the formation of the pyrimidine ring.

  • Mechanism: The reaction likely proceeds through an initial Knoevenagel condensation between the aromatic aldehyde and malononitrile to form an arylmethylene malononitrile intermediate. This intermediate then reacts with thiourea, followed by cyclization and tautomerization to yield the final 2-mercapto-6-aryl-4-aminopyrimidine-5-carbonitrile derivative. Subsequent hydrolysis of the nitrile group would yield the carboxylic acid.

  • Purification: The resulting solid product is typically isolated by filtration, dried, and recrystallized from ethanol to achieve high purity.

Synthesis of 4-Iodo-6-phenylpyrimidine

4-Iodo-6-phenylpyrimidine (4-IPP) is a key derivative that acts as an irreversible inhibitor of macrophage migration inhibitory factor (MIF). Its synthesis involves a multi-step process starting from 4,6-dichloropyrimidine.

Experimental Protocol: Synthesis of 4-Iodo-6-phenylpyrimidine [5][6][7][8]

  • Starting Material: 4,6-Dichloropyrimidine is the key precursor.

  • Step 1: Suzuki Coupling: A Suzuki coupling reaction is performed between 4,6-dichloropyrimidine and phenylboronic acid. This reaction selectively substitutes one of the chlorine atoms with a phenyl group to yield 4-chloro-6-phenylpyrimidine.

  • Step 2: Iodination: The remaining chlorine atom at the 4-position is then substituted with iodine. This can be achieved by reacting 4-chloro-6-phenylpyrimidine with hydroiodic acid (HI).

  • Purification: The final product, 4-iodo-6-phenylpyrimidine, is purified using standard chromatographic techniques.

Biological Activities and Mechanisms of Action

Xanthine Oxidase Inhibition

Background: Xanthine oxidase is a crucial enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overactivity of this enzyme leads to hyperuricemia, a precursor to gout.

Derivatives of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid have been identified as potent inhibitors of xanthine oxidase.[1]

Quantitative Data:

Compound IDStructureIC50 (µM) vs. Xanthine OxidaseInhibition Type
9b 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivative0.132Mixed-type

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

This assay spectrophotometrically measures the inhibition of xanthine oxidase by monitoring the formation of uric acid from xanthine.

  • Reagents:

    • Xanthine Oxidase (from bovine milk)

    • Xanthine (substrate)

    • Test compounds (dissolved in DMSO)

    • Potassium phosphate buffer (pH 7.5)

  • Procedure:

    • A reaction mixture is prepared containing the phosphate buffer, xanthine oxidase, and the test compound at various concentrations.

    • The mixture is pre-incubated at 25°C for 15 minutes.

    • The reaction is initiated by adding the xanthine substrate.

    • The absorbance is measured at 295 nm, the wavelength at which uric acid has maximum absorbance.

    • The percentage of inhibition is calculated by comparing the rate of uric acid formation in the presence and absence of the inhibitor.

    • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined from a dose-response curve.

Experimental Workflow for Xanthine Oxidase Inhibition Assay

G prep Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) mix Prepare Reaction Mixture (Buffer + Enzyme + Inhibitor) prep->mix preincubate Pre-incubate (15 min at 25°C) mix->preincubate start Initiate Reaction (Add Substrate) preincubate->start measure Measure Absorbance (295 nm) start->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 calculate->ic50

Caption: Workflow for in vitro xanthine oxidase inhibition assay.

Macrophage Migration Inhibitory Factor (MIF) Inhibition

Background: MIF is a pro-inflammatory cytokine that plays a critical role in the pathogenesis of various inflammatory diseases and cancers. It exerts its effects by binding to its cell surface receptor CD74, which then activates downstream signaling pathways like MAPK/ERK and PI3K/AKT, promoting cell proliferation, survival, and inflammation.

4-Iodo-6-phenylpyrimidine (4-IPP) is a derivative that acts as a suicide substrate, irreversibly inhibiting MIF's tautomerase activity.[9]

Quantitative Data:

CompoundTargetIC50Cell LineEffectReference
4-Iodo-6-phenylpyrimidine (4-IPP)MIF Tautomerase~5-10x more potent than ISO-1-Inhibition of MIF-dependent catalysis[9]
4-Iodo-6-phenylpyrimidine (4-IPP)Cell Proliferation~30 µMSCCVII (Squamous Carcinoma)Inhibition of proliferation[7]

Experimental Protocol: MIF Tautomerase Activity Assay (L-Dopachrome Methyl Ester) [10][11]

This assay measures the ability of a compound to inhibit the tautomerase activity of MIF using L-dopachrome methyl ester as a substrate.

  • Reagents:

    • Recombinant human or mouse MIF

    • L-DOPA methyl ester

    • Sodium periodate (NaIO4)

    • Test inhibitor (e.g., 4-IPP)

    • Phosphate-buffered saline (PBS), pH 7.2 or Bis-Tris buffer, pH 6.2

  • Procedure:

    • Preparation of L-dopachrome methyl ester: L-dopachrome methyl ester is prepared fresh by reacting L-DOPA methyl ester with sodium periodate in the reaction buffer. The formation of the orange-colored L-dopachrome methyl ester is monitored by an increase in absorbance at 475 nm.

    • Inhibition Assay:

      • Recombinant MIF is pre-incubated with various concentrations of the test inhibitor for a defined period (e.g., 5-20 minutes) at room temperature.

      • The freshly prepared L-dopachrome methyl ester solution is added to the MIF-inhibitor mixture.

    • Measurement: The rate of decrease in absorbance at 475 nm is monitored spectrophotometrically. This decrease corresponds to the MIF-catalyzed tautomerization of L-dopachrome methyl ester to a colorless product.

    • Data Analysis: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence and absence of the inhibitor. The IC50 value is determined from a dose-response curve.

MIF Signaling Pathway in Cancer

G MIF MIF CD74 CD74 Receptor MIF->CD74 CXCR CXCR2/4 MIF->CXCR PI3K_AKT PI3K/AKT Pathway CD74->PI3K_AKT MAPK_ERK MAPK/ERK Pathway CD74->MAPK_ERK CXCR->PI3K_AKT CXCR->MAPK_ERK Survival Cell Survival PI3K_AKT->Survival Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Proliferation Cell Proliferation MAPK_ERK->Proliferation Inflammation Inflammation MAPK_ERK->Inflammation

Caption: Simplified MIF signaling pathway in cancer.

Anticancer Activity

Various derivatives of this compound have demonstrated significant antiproliferative activity against a range of cancer cell lines. The mechanism of action often involves the inhibition of key cellular processes required for tumor growth and survival.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay) [12][13][14]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

  • Principle: In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow formazan crystal formation.

    • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

    • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Experimental Workflow for In Vitro Anticancer Drug Screening

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis seed Seed Cancer Cells in 96-well plates incubate1 Incubate (24h) seed->incubate1 treat Treat with Test Compounds incubate1->treat incubate2 Incubate (48-72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability and Determine IC50 read->analyze

Caption: General workflow for in vitro anticancer drug screening using the MTT assay.

Conclusion

The this compound scaffold represents a highly valuable starting point for the development of novel therapeutic agents. The derivatives discussed in this guide demonstrate significant potential in targeting key enzymes and signaling pathways implicated in a range of diseases, including gout, inflammatory disorders, and cancer. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers to build upon in their efforts to design and synthesize next-generation inhibitors with improved efficacy and safety profiles. Further exploration of the structure-activity relationships within this chemical class is warranted to unlock its full therapeutic potential.

References

An In-depth Technical Guide on the Mechanism of Action of 6-Phenylpyrimidine-4-carboxylic Acid Derivatives as Xanthine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document details the mechanism of action of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives, a class of compounds based on the 6-phenylpyrimidine-4-carboxylic acid scaffold, as potent inhibitors of xanthine oxidase.

Introduction

The this compound scaffold is a key structural motif in a class of emerging xanthine oxidase (XO) inhibitors.[1] Xanthine oxidase is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. Dysregulation of XO activity can lead to hyperuricemia, a precursor to gout and other metabolic disorders. Consequently, the development of novel and potent XO inhibitors is a significant therapeutic goal. This guide focuses on a series of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives that have demonstrated significant inhibitory activity against xanthine oxidase.[1]

Core Mechanism of Action: Xanthine Oxidase Inhibition

The primary mechanism of action for this class of compounds is the inhibition of xanthine oxidase. These derivatives have been shown to exhibit potent, submicromolar inhibitory activity.[1]

Type of Inhibition

Steady-state enzyme kinetics have revealed that these compounds act as mixed-type inhibitors of xanthine oxidase.[1] This indicates that they can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. This dual binding capability contributes to their potent inhibitory effect.

A diagram illustrating mixed-type enzyme inhibition is provided below:

mixed_inhibition E Enzyme (E) ES Enzyme-Substrate (ES) E->ES k1 EI Enzyme-Inhibitor (EI) E->EI KI S Substrate (S) ES->E k-1 P Product (P) ES->P kcat ESI Enzyme-Substrate-Inhibitor (ESI) ES->ESI KI' I Inhibitor (I) I->EI I->ESI EI->E ESI->ES

Figure 1: Mixed-Type Inhibition of Xanthine Oxidase.

Quantitative Data: Inhibitory Potency

The inhibitory activity of the 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives against xanthine oxidase has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values for a selection of these compounds are summarized in the table below.

Compound IDStructureIC50 (µM)
9b 2-mercapto-6-(4-fluorophenyl)pyrimidine-4-carboxylic acid0.132
8b 2-mercapto-6-(4-chlorophenyl)pyrimidine-4-carboxylic acid0.235
9a 2-mercapto-6-phenylpyrimidine-4-carboxylic acid0.457
8a 2-mercapto-6-(4-bromophenyl)pyrimidine-4-carboxylic acid0.312
10a 2-mercapto-6-(4-methoxyphenyl)pyrimidine-4-carboxylic acid0.589

Data extracted from a study on 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as xanthine oxidase inhibitors.[1]

Experimental Protocols

The following sections detail the methodologies used to characterize the inhibitory activity of these compounds.

Synthesis of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives

A general synthetic scheme for the preparation of these compounds is outlined below. The synthesis involves the reaction of ketoenol acids with thiourea.[1]

synthesis_workflow start Ketoenol Acids + Thiourea reaction Cyclocondensation Reaction start->reaction product 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives reaction->product

Figure 2: General Synthetic Workflow.

Detailed Protocol:

  • A mixture of the appropriate ketoenol acid and thiourea is prepared.[1]

  • The reaction is typically carried out in a suitable solvent under reflux conditions.[1]

  • The resulting product is then isolated and purified, often through recrystallization or column chromatography.[1]

In Vitro Xanthine Oxidase Inhibition Assay

The inhibitory activity of the synthesized compounds on xanthine oxidase is determined spectrophotometrically.

Principle: The assay measures the enzymatic conversion of xanthine to uric acid by monitoring the increase in absorbance at 295 nm, which is characteristic of uric acid formation.

Workflow:

xo_assay_workflow start Prepare Assay Buffer and Reagents enzyme_prep Prepare Xanthine Oxidase Solution start->enzyme_prep compound_prep Prepare Test Compound Solutions start->compound_prep incubation Pre-incubate Enzyme with Compound enzyme_prep->incubation compound_prep->incubation reaction_start Initiate Reaction with Xanthine incubation->reaction_start measurement Monitor Absorbance at 295 nm reaction_start->measurement analysis Calculate % Inhibition and IC50 measurement->analysis

Figure 3: Xanthine Oxidase Inhibition Assay Workflow.

Detailed Protocol:

  • Reagents: Phosphate buffer (pH 7.5), xanthine oxidase solution, xanthine solution, and test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, xanthine oxidase solution, and varying concentrations of the test compound.

    • Pre-incubate the mixture at a specified temperature (e.g., 25 °C) for a defined period (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding the xanthine solution.

    • Immediately measure the absorbance at 295 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • The rate of uric acid formation is determined from the linear portion of the absorbance versus time curve.

    • The percentage of inhibition is calculated for each compound concentration relative to a control without an inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR)

Preliminary SAR studies on this series of compounds have indicated that substitutions on the phenyl ring at the 6-position of the pyrimidine core significantly influence the inhibitory potency. For instance, the introduction of a fluorine atom at the para-position of the phenyl ring (compound 9b ) resulted in the most potent compound in the series.[1]

Conclusion

Derivatives of this compound, specifically the 2-mercapto substituted analogs, have been identified as a promising class of xanthine oxidase inhibitors. Their mixed-type inhibition mechanism and potent, submicromolar IC50 values make them attractive candidates for further development as therapeutic agents for hyperuricemia and related conditions. The provided experimental protocols and structured data serve as a valuable resource for researchers in the field of drug discovery and development.

References

Discovery and history of pyrimidine carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Pyrimidine Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine nucleus is a foundational scaffold in organic chemistry and biochemistry, most notably as a core component of the nucleobases uracil, thymine, and cytosine. The introduction of a carboxylic acid functional group to this heterocyclic system gives rise to pyrimidine carboxylic acids, a class of compounds with significant biological and pharmaceutical relevance. Orotic acid (uracil-6-carboxylic acid), a key intermediate in the de novo biosynthesis of pyrimidines, stands as the most prominent natural example.[1][2] Synthetic derivatives have found applications ranging from pharmaceuticals, such as antiviral and anticancer agents, to agrochemicals.[3][4][5] This guide provides a comprehensive overview of the historical milestones, key synthetic methodologies, and physicochemical properties of these important molecules.

Discovery and History: From Pyrimidine to its Carboxylic Acid Derivatives

The journey to understanding pyrimidine carboxylic acids begins with the history of the parent heterocycle.

  • 1879: The First Synthesis : The first laboratory synthesis of a pyrimidine derivative was achieved by French chemist Charles-Adolphe Wurtz's student, Grimaux, who prepared barbituric acid by condensing urea and malonic acid in the presence of phosphorus oxychloride.[1]

  • 1884-1885: Systematic Study and Nomenclature : The systematic investigation of pyrimidines was initiated by German chemist Adolf Pinner. He synthesized pyrimidine derivatives by condensing amidines with β-keto esters.[1][6][7][8] In 1885, Pinner coined the name "pyrimidin" (pyrimidine) for the heterocyclic ring system.[1]

  • 1891: The Biginelli Reaction : Italian chemist Pietro Biginelli developed a one-pot, three-component reaction for the synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea.[9][10][11][12] This reaction remains a cornerstone of pyrimidine chemistry today.

  • 1900: Synthesis of the Parent Compound : The unsubstituted parent pyrimidine ring was first synthesized by Siegmund Gabriel and James Colman. Their method involved the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction with zinc dust.[1]

  • Early 20th Century - Orotic Acid : Orotic acid's significance emerged through its discovery as a key intermediate in the metabolic pathway for pyrimidine biosynthesis.[1][2] Early chemical syntheses were developed, including the condensation of urea with esters of oxalacetic acid.[13] A notable synthesis from aspartic acid was reported in 1947 by Nyc and Mitchell.[13]

Key Pyrimidine Carboxylic Acids: Physicochemical Data

The properties of pyrimidine carboxylic acids are crucial for their application in research and development. The data for several key compounds are summarized below.

PropertyOrotic Acid (Uracil-6-carboxylic acid)Pyrimidine-4-carboxylic acidPyrimidine-2-carboxylic acidUracil (for reference)Thymine (for reference)
Molecular Formula C₅H₄N₂O₄C₅H₄N₂O₂C₅H₄N₂O₂C₄H₄N₂O₂C₅H₆N₂O₂
Molar Mass 156.10 g/mol 124.10 g/mol [14][15]124.1 g/mol [16]112.09 g/mol 126.12 g/mol [17]
Melting Point 345-346 °C (decomposes)[13][18][19][20]Not available191 - 197 °C[16]>300 °C316 - 317 °C[17]
pKa Values pKa₁ = 2.07, pKa₂ = 9.45[18][20][21]Not availableNot availablepKa = 9.38[4][22][23]pKa = 9.7[17][24]
Water Solubility Slightly soluble (~1.82 g/L at 20°C)[18][21][25][26]Moderately soluble[27]Not availableSlightly solubleMiscible[17]
Appearance White crystalline powder[20][25][26]Crystalline solid[15]White to light yellow crystals[16]White crystalline powderWhite powder[17]

Biological Significance and Pathways

De Novo Pyrimidine Biosynthesis

Orotic acid is a central intermediate in the de novo synthesis of pyrimidine nucleotides, a fundamental pathway for creating the building blocks of DNA and RNA. The pathway begins with simple molecules like bicarbonate and aspartate and proceeds through several enzymatic steps to produce Uridine Monophosphate (UMP), the precursor for all other pyrimidine nucleotides.

de_novo_pyrimidine_synthesis cluster_enzymes Start Bicarbonate + Glutamine + 2 ATP CP Carbamoyl Phosphate Start->CP CAA Carbamoyl Aspartate CP->CAA DHO Dihydroorotate CAA->DHO OA Orotic Acid (A Pyrimidine Carboxylic Acid) DHO->OA OMP Orotidine 5'-monophosphate (OMP) OA->OMP UMP Uridine 5'-monophosphate (UMP) OMP->UMP End Other Pyrimidine Nucleotides (UTP, CTP, TTP) UMP->End CPSII_label CPS II: Carbamoyl Phosphate Synthetase II ATCase_label ATCase: Aspartate Transcarbamoylase DHO_label DHODH: Dihydroorotate Dehydrogenase UMPS_label UMPS: UMP Synthase (bifunctional)

Caption: De novo pyrimidine biosynthesis pathway featuring orotic acid.

Key Experimental Protocols

Synthesis of Orotic Acid from Maleuric Acid

This protocol involves the bromination of maleuric acid followed by an alkaline-induced cyclization to form the pyrimidine ring.

Materials:

  • Maleuric acid

  • Bromine

  • Inert solvent (e.g., glacial acetic acid)

  • Sodium hydroxide (NaOH) solution (e.g., 10%)

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Bromination: Dissolve maleuric acid in an appropriate inert solvent in a reaction vessel. Cool the mixture to between 5-20°C. Slowly add bromine to the solution while maintaining the temperature. The recommended mass ratio of maleuric acid to bromine is between 1:1.5 and 1:3.0. Allow the reaction to proceed for 10-25 hours.[3][28]

  • Cyclization: The resulting mixture containing the bromo-intermediate is added directly to a heated (55-85°C) solution of sodium hydroxide.[28] The mixture is stirred for several hours (e.g., 5 hours) at this temperature to facilitate the ring-closing reaction.[28]

  • Precipitation and Isolation: After the cyclization is complete, cool the reaction mixture. Add concentrated hydrochloric acid to acidify the solution (e.g., to pH 1), which causes the crude orotic acid to precipitate.[3][28]

  • Purification: Collect the solid product by filtration and wash it with water.[3] Further purification can be achieved by recrystallization. A common method involves dissolving the crude product in a hot, dilute alkaline solution (like aqueous ammonia), filtering to remove insoluble impurities, and then re-precipitating the purified orotic acid by acidification.[3]

orotic_acid_synthesis MA Maleuric Acid in Inert Solvent BI Bromo-intermediate Mixture MA->BI Cyclized Sodium Orotate in Solution BI->Cyclized CrudeOA Crude Orotic Acid (Precipitate) Cyclized->CrudeOA PureOA Purified Orotic Acid CrudeOA->PureOA

Caption: Experimental workflow for the synthesis of orotic acid.

Pinner Pyrimidine Synthesis

The Pinner synthesis is a classic method for preparing substituted pyrimidines by condensing a 1,3-dicarbonyl compound (like a β-ketoester) with an amidine, typically under acidic conditions.[6][7][8]

Materials:

  • β-Ketoester (e.g., Ethyl acetoacetate)

  • Amidine hydrochloride

  • Base (e.g., Sodium ethoxide in ethanol)

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the amidine hydrochloride and the β-ketoester in ethanol.

  • Condensation: Add a solution of sodium ethoxide in ethanol to the mixture. The reaction proceeds via a condensation mechanism, forming the pyrimidine ring. The mixture is typically refluxed for several hours.

  • Work-up and Isolation: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The residue is then treated with water, and the pH is adjusted to precipitate the pyrimidine product.

  • Purification: The crude product is collected by filtration and can be purified by recrystallization from an appropriate solvent (e.g., ethanol or water).

pinner_synthesis Amidine Amidine Intermediate Condensation Intermediate Amidine->Intermediate Nucleophilic attack on carbonyl Ketoester β-Ketoester Ketoester->Intermediate Cyclized Cyclized Intermediate (Dihydropyrimidinol) Intermediate->Cyclized Intramolecular cyclization Product Substituted Pyrimidinol Cyclized->Product Dehydration (Aromatization)

Caption: Simplified mechanism of the Pinner pyrimidine synthesis.

Biginelli Multicomponent Reaction

This one-pot synthesis is a highly efficient method for producing dihydropyrimidinones.

Materials:

  • Aldehyde (e.g., Benzaldehyde)

  • β-Ketoester (e.g., Ethyl acetoacetate)

  • Urea (or Thiourea)

  • Acid catalyst (e.g., HCl, Yb(OTf)₃)[10][29]

  • Solvent (e.g., Ethanol) or solvent-free conditions[11][29]

Procedure (Classical Protocol):

  • Mixing: Combine the aldehyde, β-ketoester, urea, and a catalytic amount of strong acid (e.g., HCl) in ethanol.[29]

  • Reaction: Heat the mixture to reflux for several hours (e.g., 3 hours).[29] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature or in an ice bath. The product often crystallizes directly from the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. If necessary, the product can be recrystallized from ethanol to achieve higher purity.[29]

Note on Modern Protocols: Many modern variations exist that offer higher yields and more environmentally friendly conditions, such as using Lewis acid catalysts or performing the reaction under solvent-free "grindstone" conditions.[10][11][29]

Conclusion

From early investigations into uric acid derivatives to their central role in metabolism and modern drug discovery, pyrimidine carboxylic acids have a rich history. The foundational synthetic methods developed over a century ago, such as the Pinner and Biginelli reactions, continue to be adapted and improved upon, demonstrating their enduring utility. For researchers in medicinal chemistry and drug development, a thorough understanding of the history, properties, and synthesis of this compound class is essential for designing the next generation of pyrimidine-based therapeutics.

References

Potential Therapeutic Targets of 6-Phenylpyrimidine-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential therapeutic targets of 6-phenylpyrimidine-4-carboxylic acid and its derivatives. The information presented herein is intended to facilitate further research and drug development efforts by summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Xanthine Oxidase Inhibition

Derivatives of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid have been identified as potent inhibitors of xanthine oxidase, an enzyme crucial in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[1] Overproduction of uric acid can lead to hyperuricemia, a condition associated with gout.

Quantitative Data: Xanthine Oxidase Inhibitory Activity

A study on a series of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives revealed several compounds with submicromolar inhibitory potency against xanthine oxidase.[1] The most potent of these, compound 9b, demonstrated an IC50 value of 0.132 μM.[1] Enzyme kinetics studies indicated that compound 9b acts as a mixed-type inhibitor of xanthine oxidase.[1]

CompoundTargetIC50 (μM)Inhibition TypeReference
9bXanthine Oxidase0.132Mixed-type[1]
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

The following is a representative protocol for determining the xanthine oxidase inhibitory activity of test compounds.

Materials:

  • Xanthine oxidase from bovine milk

  • Xanthine

  • Phosphate buffer (pH 7.5)

  • Test compounds dissolved in DMSO

  • Allopurinol (positive control)

  • 96-well UV-transparent microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in each well of the 96-well plate containing the test compound at various concentrations, phosphate buffer, and a freshly prepared solution of xanthine oxidase.

  • Pre-incubate the mixture at 25°C for 15 minutes.

  • Initiate the enzymatic reaction by adding the substrate, xanthine, to each well.

  • Monitor the increase in absorbance at 295 nm for 15 minutes, which corresponds to the formation of uric acid.

  • A control reaction is performed without the test compound, and a blank is prepared without the enzyme.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100

  • The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Logical Relationship: Mixed-Type Inhibition

Mixed_Inhibition

P2Y12 Receptor Antagonism

Analogs of 2-phenyl-pyrimidine-4-carboxamide have been identified as antagonists of the P2Y12 receptor, a G-protein-coupled receptor on the surface of platelets that plays a key role in thrombosis.[2] Antagonism of this receptor can inhibit platelet aggregation, making it a valuable target for antiplatelet therapies.

Quantitative Data: P2Y12 Receptor Antagonist Potency

Optimization of 2-phenyl-pyrimidine-4-carboxamide derivatives has led to compounds with excellent ex vivo potency in platelet aggregation assays using human plasma.[2]

Specific quantitative data (e.g., IC50 values) for these compounds were not available in the reviewed abstracts.

Experimental Protocol: Platelet Aggregation Assay

The following is a general protocol to assess the inhibition of platelet aggregation.

Materials:

  • Human platelet-rich plasma (PRP)

  • Adenosine diphosphate (ADP) as an agonist

  • Test compounds dissolved in a suitable solvent

  • Aggregometer

Procedure:

  • Prepare PRP from fresh human blood.

  • Pre-incubate the PRP with various concentrations of the test compound or vehicle control at 37°C.

  • Add ADP to induce platelet aggregation.

  • Monitor the change in light transmittance through the PRP sample using an aggregometer. An increase in light transmittance corresponds to an increase in platelet aggregation.

  • The percentage of inhibition of aggregation is calculated by comparing the aggregation in the presence of the test compound to the control.

  • Determine the IC50 value, which is the concentration of the antagonist that inhibits ADP-induced platelet aggregation by 50%.

Signaling Pathway: P2Y12 Receptor Signaling

P2Y12_Signaling

Macrophage Migration Inhibitory Factor (MIF) Inhibition

Quantitative Data: In Vitro Activity of 4-IPP

4-IPP has been shown to be approximately 5 to 10 times more potent than the prototypical MIF inhibitor, ISO-1, in blocking MIF-dependent catalysis and lung adenocarcinoma cell migration and anchorage-independent growth.[6]

Specific IC50 values for 4-IPP in various in vitro assays were not consistently available in the reviewed literature.

Experimental Protocols

Materials:

  • Fibroblast-like synoviocytes (FLS) or other target cells

  • Cell culture medium

  • 4-IPP dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of 4-IPP for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control.

Animals:

  • Lewis or Dark Agouti rats

Procedure:

  • Immunization: Emulsify type II collagen with Freund's incomplete or complete adjuvant. Inject the emulsion intradermally at the base of the tail. A booster injection may be given after a set period (e.g., 7 days).

  • Treatment: Once arthritis is established (typically 11-13 days post-immunization), begin treatment with 4-IPP (or a vehicle control) administered via a suitable route (e.g., intraperitoneal, oral).

  • Assessment: Monitor the animals for signs of arthritis, including paw swelling (measured with calipers), clinical scoring of joint inflammation, and changes in body weight.

  • Histopathology: At the end of the study, collect joint tissues for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.

Signaling Pathway: MIF-Mediated Inflammation in Rheumatoid Arthritis

MIF_Signaling

Anti-Tumor Activity

Various pyrimidine derivatives have demonstrated anti-tumor activity against a range of cancer cell lines.[7][8][9] The cytotoxic effects of these compounds are often evaluated using in vitro cell viability assays.

Quantitative Data: Anti-Tumor Activity of Pyrimidine Derivatives

Several studies have reported the IC50 values of novel pyrimidine derivatives against various cancer cell lines. For example, some indazol-pyrimidine derivatives have shown potent activity against MCF-7 (breast cancer), A549 (lung cancer), and Caco2 (colorectal cancer) cell lines, with IC50 values in the low micromolar range.[8]

Compound ClassCell LineIC50 (μM)Reference
Indazol-pyrimidine derivative 4fMCF-71.629[8]
Indazol-pyrimidine derivative 4iMCF-71.841[8]
Indazol-pyrimidine derivative 4aA5493.304[8]
Indazol-pyrimidine derivative 4iA5492.305[8]
Indazol-pyrimidine derivative 4iCaco24.990[8]
Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The protocol for assessing the anti-tumor activity of compounds against cancer cell lines is similar to the MTT assay described in the MIF inhibition section. The key difference is the use of cancer cell lines (e.g., MCF-7, A549, HeLa) as the biological system.

Experimental Workflow: Drug Discovery and Evaluation

Drug_Discovery_Workflow

This guide highlights the promising therapeutic potential of this compound and its derivatives across several key biological targets. The provided data, protocols, and pathway diagrams are intended to serve as a valuable resource for the scientific community in advancing the development of novel therapeutics based on this versatile chemical scaffold.

References

The Art of Molecular Design: A Deep Dive into the Structure-Activity Relationship of 6-Phenylpyrimidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The 6-phenylpyrimidine-4-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility to interact with a diverse range of biological targets. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this important class of molecules, with a focus on their development as potent and selective inhibitors of key enzymes implicated in various disease states, including hyperuricemia, inflammation, and cancer. This document details the intricate interplay between chemical structure and biological activity, supported by quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and experimental workflows.

Core Structure and Therapeutic Potential

The fundamental structure of a this compound derivative consists of a pyrimidine ring substituted with a phenyl group at the 6-position and a carboxylic acid at the 4-position. This core can be extensively modified at various positions, primarily at the 2-position of the pyrimidine ring and on the phenyl ring, to modulate its physicochemical properties and biological activity. These modifications have led to the discovery of potent inhibitors for several important enzymes.

Structure-Activity Relationship as Xanthine Oxidase Inhibitors

A significant area of investigation for this compound derivatives has been their potential as xanthine oxidase (XO) inhibitors for the treatment of gout and hyperuricemia. Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[1] Overproduction of uric acid leads to its deposition in joints and tissues, causing painful inflammation.

A study on 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives revealed crucial insights into their SAR as xanthine oxidase inhibitors.[2] The general structure of the synthesized compounds is shown below.

Key SAR observations include:

  • The 2-mercapto group: The presence of the 2-mercapto group is crucial for potent inhibitory activity.

  • Substitution on the 6-phenyl ring: The nature and position of substituents on the phenyl ring significantly influence the inhibitory potency. Electron-withdrawing groups, particularly at the para position, generally enhance activity.

  • Esterification of the carboxylic acid: Conversion of the carboxylic acid to various esters can modulate activity, with some esters showing improved potency.

The following table summarizes the xanthine oxidase inhibitory activity of selected 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives.

CompoundRIC₅₀ (μM)
9b 4-Cl0.132
9a H0.458
9c 4-F0.235
9d 4-Br0.189
9e 4-CH₃0.512
10b (Ethyl ester of 9b) 4-Cl0.156

Data extracted from a study on 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors.[2]

Signaling Pathway of Xanthine Oxidase

The primary role of xanthine oxidase is in the purine catabolism pathway. It is not a typical signaling molecule that initiates a complex downstream cascade. Instead, its activity directly leads to the production of uric acid and reactive oxygen species (ROS), which can then trigger inflammatory responses.

Xanthine_Oxidase_Pathway cluster_XO1 cluster_XO2 Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine O₂, H₂O UricAcid Uric Acid Xanthine->UricAcid O₂, H₂O ROS Reactive Oxygen Species (ROS) Xanthine->ROS Inflammation Inflammation UricAcid->Inflammation XO1 Xanthine Oxidase XO2 Xanthine Oxidase Inhibitor 6-Phenylpyrimidine-4- carboxylic acid derivatives Inhibitor->XO1 Inhibitor->XO2

Xanthine Oxidase Catalytic Pathway and Inhibition.

Structure-Activity Relationship as N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibitors

Derivatives of pyrimidine-4-carboxamide have been identified as potent inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD). NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide.[3][4] Inhibition of NAPE-PLD can modulate the levels of these signaling lipids, offering therapeutic potential for various neurological and inflammatory disorders.

Structure-activity relationship studies on a library of pyrimidine-4-carboxamides led to the identification of potent inhibitors.[3][4]

Key SAR observations include:

  • Substituents at the 2- and 6-positions: The nature of the substituents at the 2- and 6-positions of the pyrimidine ring is critical for activity.

  • Carboxamide moiety: The carboxamide group at the 4-position is an essential feature for interaction with the enzyme.

  • Stereochemistry: The stereochemistry of the substituents can have a profound impact on inhibitory potency.

The table below presents the inhibitory activity of key pyrimidine-4-carboxamide derivatives against NAPE-PLD.

CompoundR⁶pIC₅₀
2 N-methylphenethylaminemorpholine6.09 ± 0.04
LEI-401 (1) (S)-3-phenylpiperidine(S)-3-hydroxypyrrolidine7.14 ± 0.04

Data extracted from a study on Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D.[3][4]

NAPE-PLD Signaling Pathway

NAPE-PLD is an enzyme that catalyzes the final step in the biosynthesis of NAEs. These NAEs then act on various receptors to elicit their biological effects. Therefore, the "pathway" is a biosynthetic route leading to the production of signaling molecules.

NAPE_PLD_Pathway PC Phosphatidylcholine (PC) NAT N-acyltransferase PC->NAT PE Phosphatidylethanolamine (PE) PE->NAT NAPE N-acylphosphatidyl- ethanolamine (NAPE) NAT->NAPE NAPE_PLD NAPE-PLD NAPE->NAPE_PLD NAE N-acylethanolamines (e.g., Anandamide) NAPE_PLD->NAE Receptors Cannabinoid Receptors (CB1, CB2), etc. NAE->Receptors BiologicalEffects Biological Effects (e.g., Neuromodulation, Inflammation) Receptors->BiologicalEffects Inhibitor Pyrimidine-4-carboxamide derivatives Inhibitor->NAPE_PLD

NAPE-PLD Biosynthetic Pathway and Inhibition.

Structure-Activity Relationship as VEGFR-2 Inhibitors

Certain pyrimidine-5-carbonitrile derivatives, which share the core pyrimidine scaffold, have been designed and synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[5] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[5] Inhibiting VEGFR-2 is a well-established strategy in cancer therapy.

Key SAR observations for pyrimidine-5-carbonitrile derivatives include:

  • Hydrazone moiety: The presence of a hydrazone linkage was found to be important for anti-proliferative activity.

  • Substituents on the benzylidene ring: The electronic properties of substituents on the benzylidene ring attached to the hydrazone moiety significantly affected the cytotoxic activity.

The following table shows the in vitro cytotoxic activity of selected pyrimidine-5-carbonitrile derivatives against the HCT-116 human colon cancer cell line.

CompoundRIC₅₀ (μM) vs HCT-116
9d 4-N(CH₃)₂1.14 ± 0.12
11e 4-Cl0.53 ± 0.07
12b 4-OCH₃1.83 ± 0.15
12d 4-N(CH₃)₂1.25 ± 0.11
Sorafenib -0.19 ± 0.15

Data extracted from a study on the design, synthesis, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents.[5]

VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase. Upon binding of its ligand, VEGF, the receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote cell proliferation, migration, and survival, ultimately leading to angiogenesis.

VEGFR2_Signaling cluster_membrane Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 P_VEGFR2 p-VEGFR-2 VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K RAS RAS P_VEGFR2->RAS Inhibitor Pyrimidine-5-carbonitrile derivatives Inhibitor->VEGFR2 Migration Migration PLCg->Migration AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival AKT->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Simplified VEGFR-2 Signaling Pathway and Inhibition.

Experimental Protocols

General Synthesis of 2-Mercapto-6-phenylpyrimidine-4-carboxylic Acid Derivatives

The synthesis of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives is typically achieved through a cyclocondensation reaction between a ketoenol acid and thiourea.[2]

Synthesis_Workflow KetoenolAcid Ketoenol Acid Cyclocondensation Cyclocondensation (e.g., in ethanol, reflux) KetoenolAcid->Cyclocondensation Thiourea Thiourea Thiourea->Cyclocondensation Product 2-Mercapto-6-phenylpyrimidine- 4-carboxylic Acid Cyclocondensation->Product Purification Purification (e.g., Recrystallization) Product->Purification FinalProduct Pure Product Purification->FinalProduct

References

An In-depth Technical Guide to the Solubility of 6-Phenylpyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility characteristics and determination methodologies for 6-phenylpyrimidine-4-carboxylic acid, a molecule of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on the theoretical solubility profile based on its chemical structure and detailed experimental protocols for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

This compound possesses a complex molecular structure that dictates its solubility behavior. The presence of the carboxylic acid group suggests that its solubility will be highly dependent on the pH of the aqueous medium. In acidic conditions, the carboxylic acid will be protonated and thus less soluble in water. Conversely, in neutral to basic conditions, the carboxylic acid will deprotonate to form a more soluble carboxylate salt.

The phenyl and pyrimidine rings contribute to the molecule's hydrophobicity, suggesting that it will have limited solubility in water but potentially higher solubility in various organic solvents. The solubility in organic solvents will be influenced by factors such as polarity, hydrogen bonding capability, and the solvent's dielectric constant. For instance, polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are expected to be effective solvents due to their ability to engage in dipole-dipole interactions and, in some cases, act as hydrogen bond acceptors. Protic solvents like ethanol and methanol may also be suitable due to their ability to form hydrogen bonds with the carboxylic acid group.

Quantitative Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method of Determination
Water (pH 3)25Data not availableData not availableShake-Flask
Water (pH 7.4)25Data not availableData not availableShake-Flask
Water (pH 9)25Data not availableData not availableShake-Flask
Ethanol25Data not availableData not availableShake-Flask
Methanol25Data not availableData not availableShake-Flask
Acetone25Data not availableData not availableShake-Flask
Acetonitrile25Data not availableData not availableShake-Flask
Dimethyl Sulfoxide (DMSO)25Data not availableData not availableShake-Flask
Dimethylformamide (DMF)25Data not availableData not availableShake-Flask

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for drug development and various research applications. The following are detailed protocols for commonly used methods to determine the solubility of compounds like this compound.

The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[1][2][3][4]

Principle: An excess amount of the solid compound is equilibrated with a specific solvent for an extended period to achieve saturation. The concentration of the dissolved compound in the supernatant is then measured.

Detailed Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water at various pH values, ethanol, DMSO). The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.[3]

  • Equilibration: Seal the vials tightly and place them in a shaker or rotator within a temperature-controlled incubator. Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[2][4] The temperature should be maintained at a constant, specified value (e.g., 25 °C or 37 °C).

  • Phase Separation: After equilibration, allow the samples to stand undisturbed for a period to allow the undissolved solid to sediment.[3] Subsequently, carefully collect the supernatant. To ensure no solid particles are transferred, the supernatant should be filtered (using a filter compatible with the solvent) or centrifuged at high speed.[2][5]

  • Quantification: Analyze the concentration of this compound in the clear supernatant. Common analytical techniques include High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).[2][4] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

  • Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH (for aqueous solutions).

For ionizable compounds like this compound, potentiometric titration is a powerful method to determine both the intrinsic solubility and the pKa.[6][7][8]

Principle: The compound is titrated with a strong acid or base, and the pH of the solution is monitored. The point at which the compound precipitates from a supersaturated solution allows for the determination of its solubility at that specific pH. The titration curve can also be used to calculate the pKa.

Detailed Protocol:

  • Sample Preparation: Prepare a solution of this compound in a mixture of water and a co-solvent (if necessary to achieve initial dissolution).

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a precision automated titrator.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH). The titrant is added in small, precise increments, and the pH is recorded after each addition.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The resulting titration curve will show a region where the pH changes slowly, corresponding to the buffering capacity of the compound. The pKa can be determined from the midpoint of this buffer region. As the titration proceeds and the pH changes, the solubility of the compound may be exceeded, leading to precipitation. The point of precipitation can be detected by changes in the stability of the pH reading or by visual observation.

  • Solubility Calculation: The solubility at different pH values can be calculated from the concentration of the compound remaining in solution at various points along the titration curve, particularly at the onset of precipitation.[6][7]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a compound using the shake-flask method followed by HPLC analysis.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess 6-Phenylpyrimidine- 4-carboxylic acid C Add compound to vials A->C B Add known volume of solvent to vials B->C D Seal vials and place in temperature-controlled shaker (24-72h) C->D E Allow sedimentation D->E F Filter or centrifuge to obtain clear supernatant E->F H Analyze supernatant by HPLC/LC-MS F->H G Prepare calibration standards I Quantify concentration using calibration curve G->I H->I J J I->J Report Solubility (mg/mL or mol/L)

Figure 1: Experimental workflow for solubility determination.

This diagram outlines the key steps from sample preparation to the final analysis and reporting of solubility data. Each stage is critical for obtaining accurate and reproducible results.

References

The Pyrimidine Scaffold: A Promising Frontier in Xanthine Oxidase Inhibition for Hyperuricemia and Gout Management

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals are increasingly turning their attention to pyrimidine derivatives as a potent class of inhibitors for xanthine oxidase (XO), a key enzyme in purine metabolism. Elevated activity of xanthine oxidase leads to hyperuricemia, a condition characterized by high levels of uric acid in the blood, which is a primary cause of the painful inflammatory condition known as gout.[1][2] This in-depth technical guide provides a comprehensive overview of the xanthine oxidase inhibitory activity of pyrimidine derivatives, complete with quantitative data, detailed experimental protocols, and visual diagrams of the underlying biochemical pathways and experimental workflows.

Xanthine oxidase catalyzes the final two steps in the purine degradation pathway, converting hypoxanthine to xanthine and subsequently xanthine to uric acid.[1][3] The inhibition of this enzyme is a cornerstone therapeutic strategy for managing hyperuricemia and gout.[4] While allopurinol, a purine analog, has long been the standard of care, the exploration of non-purine scaffolds like pyrimidines offers the potential for novel inhibitors with improved efficacy and reduced side effects.[4]

Quantitative Analysis of Pyrimidine Derivatives as Xanthine Oxidase Inhibitors

The inhibitory potency of various pyrimidine derivatives against xanthine oxidase is typically quantified by their half-maximal inhibitory concentration (IC50), with a lower IC50 value indicating greater potency. A compilation of reported IC50 values for several pyrimidine and related heterocyclic derivatives is presented below, offering a clear comparison of their activities.

Compound ClassCompoundIC50 (µM)Reference(s)
Pyrimidone DerivativesEthyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives14.4 - 418[5]
Pyrazolo[3,4-d]pyrimidines4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine0.600 ± 0.009[6]
Pyrazolo[3,4-d]pyrimidines4-Mercapto-1H-pyrazolo[3,4-d]pyrimidine1.326 ± 0.013[6]
Pyrazolo[3,4-d]pyrimidines4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine1.564 ± 0.065[6]
Reference Inhibitor Allopurinol0.776 ± 0.012[6]

The Purine Degradation Pathway and the Role of Xanthine Oxidase

The following diagram illustrates the central role of xanthine oxidase in the purine degradation pathway, the metabolic process that breaks down purine nucleotides. Pyrimidine derivatives, as xanthine oxidase inhibitors, block this pathway at the final two steps, thereby reducing the production of uric acid.

Purine_Degradation_Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine:e->Xanthine:w O₂, H₂O UricAcid Uric Acid Xanthine:e->UricAcid:w O₂, H₂O XO1 Xanthine Oxidase XO1->Hypoxanthine:n XO2 Xanthine Oxidase XO2->Xanthine:n Inhibitor Pyrimidine Derivative Inhibitor->XO1 inhibits Inhibitor->XO2 inhibits Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_kinetics Kinetic Studies (Optional) Compound_Prep Prepare Pyrimidine Derivative Solutions Assay_Setup Set up 96-well Plate (Blank, Control, Test, Positive Control) Compound_Prep->Assay_Setup Reagent_Prep Prepare Assay Reagents (Buffer, XO, Xanthine) Reagent_Prep->Assay_Setup Incubation Pre-incubate at Constant Temperature Assay_Setup->Incubation Reaction_Start Initiate Reaction with Xanthine Incubation->Reaction_Start Measurement Measure Absorbance at 295 nm (Kinetic Reading) Reaction_Start->Measurement Calc_Rate Calculate Reaction Rates Measurement->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Calc_IC50 Determine IC50 Value Calc_Inhibition->Calc_IC50 Lineweaver_Burk Lineweaver-Burk Plot (Determine Inhibition Type) Calc_IC50->Lineweaver_Burk

References

The Pyrimidine Core: A Privileged Scaffold in Biological Activity and Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone of medicinal chemistry. Its prevalence in nature, most notably as a core component of the nucleobases uracil, cytosine, and thymine in DNA and RNA, underscores its profound biological significance.[1] This inherent biological relevance has made the pyrimidine ring a "privileged scaffold" in drug discovery, with its derivatives exhibiting a vast spectrum of pharmacological activities.[2][3][4] This technical guide provides a comprehensive overview of the role of the pyrimidine core in biological activity, detailing its applications in various therapeutic areas, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways.

A Versatile Pharmacophore with Diverse Biological Activities

The unique physicochemical properties of the pyrimidine ring, including its ability to participate in hydrogen bonding and act as a bioisostere for other aromatic systems, contribute to its versatility as a pharmacophore.[5] This allows for the design of molecules that can interact with a wide array of biological targets with high affinity and specificity. Consequently, pyrimidine derivatives have been successfully developed as therapeutic agents across numerous disease areas.[6][7][8]

The broad-spectrum of biological activities associated with the pyrimidine core includes:

  • Anticancer Activity: Pyrimidine derivatives are prominent in oncology, with many acting as kinase inhibitors, antimetabolites, and modulators of various signaling pathways involved in cancer progression.[2][9][10]

  • Antiviral Activity: The structural similarity of pyrimidine derivatives to endogenous nucleosides allows them to interfere with viral replication, making them effective antiviral agents.[11][12][13]

  • Antibacterial and Antifungal Activity: Pyrimidine-containing compounds have shown significant efficacy against various bacterial and fungal pathogens, often by inhibiting essential microbial enzymes.[14][15]

  • Anti-inflammatory Activity: Certain pyrimidine derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of enzymes like cyclooxygenases (COX).[16]

  • Other Therapeutic Applications: The therapeutic potential of pyrimidines extends to cardiovascular diseases, neurological disorders, and more.[5]

Quantitative Analysis of Biological Activity

The potency of pyrimidine derivatives is quantified through various in vitro and in vivo assays. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the biological activity of representative pyrimidine derivatives against various targets.

Anticancer Activity of Pyrimidine Derivatives
Compound ClassTargetCell LineIC50 (µM)Reference
Pyrazolo[3,4-d]pyrimidineSrc KinaseGBM Patient-Derived CellsLow µM range[15]
Pyrazolo[3,4-d]pyrimidineAnticancer ScreenHT108096.25[17]
Pyrazolo[3,4-d]pyrimidineAnticancer ScreenHela74.8[17]
Pyrazolo[3,4-d]pyrimidineAnticancer ScreenCaco-276.92[17]
Pyrazolo[3,4-d]pyrimidineAnticancer ScreenA549148[17]
Pyrimidine IminesB16F10B16F1010.11±1.85[16]
Pyrimidine IminesA-549A-5496.23±1.18[16]
Pyrimidine IminesSiHASiHA6.94 ±1.03[16]
Pyrimidine IminesMCF-7MCF-76.21±1.26[16]
2,4-DiaminopyrimidineFAKA5490.13[18]
2,4-DiaminopyrimidineFAKMDA-MB-2310.094[18]
Fused PyrimidinesAnticancer ScreenMCF71.61[19]
Fused PyrimidinesAnticancer ScreenHepG22.02[19]
Fused PyrimidinesAnticancer ScreenA5491.83[19]
Kinase Inhibitory Activity of Pyrimidine Derivatives
Compound ClassTarget KinaseIC50 (nM)Reference
Pyrimidine-based derivativeAurora A< 200[20][21]
6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine derivativeAurora A52.2 ± 8.1[7]
Alisertib (MLN8237)Aurora A1.2[5]
Barasertib (AZD1152)Aurora B0.37[5]
Furo[2,3-d]pyrimidine derivativeVEGFR-257.1[14]
Thieno[2,3-d]pyrimidine derivativeVEGFR-221[21]
Pyridine-derived pyrimidineVEGFR-2120[22]
Substituted N-(4-((2-aminopyrimidin-5-yl)oxy)phenyl)-N-phenyl cyclopropane- 1,1-dicarboxamideVEGFR-26820[23]

Key Signaling Pathways Targeted by Pyrimidine Derivatives

Many pyrimidine-based drugs exert their therapeutic effects by modulating specific signaling pathways that are dysregulated in disease. The following diagrams, created using the DOT language, illustrate some of the key pathways targeted by these compounds.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer therapies. Pyrimidine-based tyrosine kinase inhibitors (TKIs) effectively block the ATP-binding site of EGFR, thereby inhibiting its downstream signaling.

EGFR_Signaling_Pathway cluster_MAPK MAPK Pathway cluster_PI3K PI3K/Akt Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Pyrimidine_TKI Pyrimidine-based EGFR Inhibitor Pyrimidine_TKI->EGFR

Caption: EGFR signaling cascade and its inhibition by pyrimidine-based TKIs.

Aurora Kinase Signaling in Mitosis

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is frequently observed in various cancers, leading to chromosomal instability. Pyrimidine derivatives have been developed as potent inhibitors of Aurora kinases, disrupting mitotic progression and inducing cancer cell death.[6][20]

Aurora_Kinase_Pathway Prophase Prophase Metaphase Metaphase AuroraA Aurora A Anaphase Anaphase AuroraB Aurora B Cytokinesis Cytokinesis Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Chromosome Chromosome Alignment AuroraB->Chromosome SAC Spindle Assembly Checkpoint AuroraB->SAC Cleavage Cleavage Furrow Formation AuroraB->Cleavage Pyrimidine_Inhibitor Pyrimidine-based Aurora Kinase Inhibitor Pyrimidine_Inhibitor->AuroraA Pyrimidine_Inhibitor->AuroraB

Caption: Role of Aurora kinases in mitosis and their inhibition.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the synthesis of tetrahydrofolate, a precursor required for the de novo synthesis of purines, thymidylate, and certain amino acids.[24] Inhibition of DHFR disrupts DNA synthesis and cell division. Pyrimidine-based compounds, such as trimethoprim and pyrimethamine, are classic examples of DHFR inhibitors used as antibacterial and antiprotozoal agents, respectively.[25]

DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR NADPH NADPH THF Tetrahydrofolate (THF) DHFR->THF NADP NADP+ DHFR->NADP NADPH->DHFR Biosynthesis Purine & Thymidylate Biosynthesis THF->Biosynthesis DNA DNA Synthesis Biosynthesis->DNA Pyrimidine_Inhibitor Pyrimidine-based DHFR Inhibitor Pyrimidine_Inhibitor->DHFR

Caption: Mechanism of DHFR inhibition by pyrimidine-based drugs.

Experimental Protocols

The development of novel pyrimidine-based therapeutic agents relies on robust and reproducible experimental methodologies for their synthesis and biological evaluation.

General Synthesis of 2,4-Diaminopyrimidine Derivatives

This protocol describes a common method for the synthesis of 2,4-diaminopyrimidine derivatives, a scaffold present in many biologically active compounds.[26][27]

Materials:

  • β-alkoxyacrylonitrile or cyanaldehyde acetal

  • Guanidine or guanidine salt (e.g., guanidine hydrochloride)

  • Solvent (e.g., ethanol, isopropanol)

  • Base (if using a guanidine salt, e.g., sodium ethoxide)

Procedure:

  • Dissolve guanidine (or generate it in situ from its salt with a base) in the chosen solvent.

  • Add the β-alkoxyacrylonitrile or cyanaldehyde acetal to the reaction mixture.

  • Heat the mixture under reflux for a specified period (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 2,4-diaminopyrimidine derivative.

In Vitro Anticancer Activity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][7][28]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrimidine test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Prepare serial dilutions of the pyrimidine test compounds in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting the data and fitting it to a dose-response curve.

In Vitro Antiviral Activity Evaluation: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell monolayer.[11][29][30]

Materials:

  • Host cell line susceptible to the virus

  • Virus stock of known titer

  • Complete cell culture medium

  • Pyrimidine test compounds

  • Overlay medium (e.g., medium containing low-melting-point agarose or carboxymethylcellulose)

  • Staining solution (e.g., crystal violet)

  • 6- or 12-well plates

Procedure:

  • Seed the host cells in multi-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the virus and the pyrimidine test compounds in the cell culture medium.

  • Infect the cell monolayers with a standardized amount of virus in the presence of varying concentrations of the test compound. Include a virus control (no compound) and a cell control (no virus or compound).

  • After an adsorption period, remove the inoculum and add the overlay medium to restrict the spread of the virus to adjacent cells.

  • Incubate the plates for a period sufficient for plaque formation (days to weeks, depending on the virus).

  • Fix and stain the cell monolayers with a suitable staining solution (e.g., crystal violet).

  • Count the number of plaques in each well. Plaques will appear as clear zones against a background of stained, uninfected cells.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the IC50 value.

Conclusion

The pyrimidine core continues to be an exceptionally fruitful scaffold in the design and discovery of novel therapeutic agents. Its inherent biological significance and synthetic tractability ensure its enduring importance in medicinal chemistry. The ongoing exploration of new pyrimidine derivatives and their mechanisms of action promises to yield the next generation of innovative medicines to address a wide range of human diseases.

References

Methodological & Application

Application Note: In Vitro Assay for Testing 6-Phenylpyrimidine-4-carboxylic Acid Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 6-phenylpyrimidine-4-carboxylic acid have emerged as a promising class of compounds with significant therapeutic potential. Notably, studies have identified certain derivatives, such as 2-mercapto-6-phenylpyrimidine-4-carboxylic acids, as potent inhibitors of xanthine oxidase (XO).[1] Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[2][3] Elevated levels of uric acid are associated with conditions like gout, and inhibition of xanthine oxidase is a validated therapeutic strategy for managing this disease.[2][3]

This application note provides a detailed protocol for an in vitro spectrophotometric assay to determine the inhibitory activity of this compound and its derivatives against xanthine oxidase. The assay is based on monitoring the enzymatic production of uric acid, which absorbs light at approximately 295 nm.[2][3]

Principle of the Assay

The enzymatic activity of xanthine oxidase is quantified by measuring the rate of formation of its product, uric acid, from the substrate, xanthine. Uric acid has a characteristic absorbance maximum around 290-295 nm, allowing for its direct spectrophotometric quantification.[2][3] The rate of increase in absorbance at this wavelength is directly proportional to the enzyme's activity.[2] In the presence of an inhibitor, the rate of uric acid formation is reduced. The potency of the inhibitor is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Signaling Pathway

purine_catabolism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine O2, H2O Uric_Acid Uric_Acid Xanthine->Uric_Acid O2, H2O Inhibitor 6-Phenylpyrimidine- 4-carboxylic acid XO1 Xanthine Oxidase Inhibitor->XO1 XO2 Xanthine Oxidase Inhibitor->XO2 XO1->Xanthine XO2->Uric_Acid

Experimental Workflow

experimental_workflow

Experimental Protocols

Materials and Reagents
  • Xanthine Oxidase (XO): From bovine milk or microbial source. Prepare a stock solution in phosphate buffer (e.g., 0.1 units/mL).[3]

  • Xanthine: Substrate for the enzyme. Prepare a stock solution in 0.1 M NaOH and dilute to the final working concentration in phosphate buffer.[4]

  • This compound derivative (Test Compound): Dissolve in a suitable solvent like DMSO to prepare a stock solution.

  • Allopurinol: Positive control inhibitor. Prepare a stock solution in the same solvent as the test compound.

  • Potassium Phosphate Buffer: 50-70 mM, pH 7.5.[2][5]

  • DMSO (Dimethyl sulfoxide): As a solvent for the test compound and positive control.

  • 96-well UV-transparent microplates.

  • Microplate reader capable of measuring absorbance at 295 nm.

Assay Protocol

This protocol is designed for a 96-well plate format.

  • Reagent Preparation:

    • Prepare a serial dilution of the this compound derivative and allopurinol in phosphate buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

    • Dilute the xanthine oxidase stock solution in cold phosphate buffer to the desired working concentration (e.g., 0.01-0.2 units/mL).[5][6] The optimal concentration should be determined empirically.

    • Prepare the xanthine substrate solution at the desired final concentration (e.g., 150 µM) in phosphate buffer.[5]

  • Assay Plate Setup:

    • Add the following to the wells of a 96-well plate:

      • Blank wells: Phosphate buffer and the same volume of solvent used for the test compounds (e.g., DMSO).

      • Control wells (100% activity): Phosphate buffer, xanthine oxidase solution, and the solvent.

      • Test wells: Phosphate buffer, xanthine oxidase solution, and the diluted this compound derivative.

      • Positive control wells: Phosphate buffer, xanthine oxidase solution, and the diluted allopurinol.

  • Pre-incubation:

    • Mix the contents of the wells gently.

    • Pre-incubate the plate at 25°C or 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[5]

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the xanthine substrate solution to all wells.

  • Kinetic Measurement:

    • Immediately place the plate in the microplate reader and measure the increase in absorbance at 295 nm over a period of time (e.g., 5-15 minutes), taking readings at regular intervals (e.g., every 30 seconds).[6]

Data Analysis
  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula:[3]

    % Inhibition = [ (Vcontrol - Vblank) - (Vsample - Vblank) ] / (Vcontrol - Vblank) x 100

    Where:

    • Vcontrol is the rate of reaction in the absence of the inhibitor.

    • Vsample is the rate of reaction in the presence of the test compound.

    • Vblank is the rate of reaction in the absence of the enzyme.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Data Presentation

The quantitative results of the xanthine oxidase inhibition assay should be summarized in a clear and structured table for easy comparison.

CompoundIC50 (µM)Inhibition Type
This compound (Lead Cmpd)Valuee.g., Competitive
Derivative 1Valuee.g., Mixed
Derivative 2Valuee.g., Non-competitive
Allopurinol (Positive Control)Valuee.g., Competitive

Note: The inhibition type can be determined by performing kinetic studies with varying concentrations of both the substrate and the inhibitor and analyzing the data using Lineweaver-Burk plots.[7]

Conclusion

This application note provides a robust and detailed protocol for assessing the in vitro activity of this compound and its derivatives as inhibitors of xanthine oxidase. This assay is a crucial tool for the screening and characterization of these compounds in the context of drug discovery for gout and other hyperuricemia-related disorders. The provided workflow and protocols are designed to be adaptable and can be optimized for specific laboratory conditions and high-throughput screening applications.

References

Application Note: HPLC Purification of 6-Phenylpyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Phenylpyrimidine-4-carboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. As with many active pharmaceutical ingredients (APIs) and intermediates, achieving high purity is critical for ensuring safety, efficacy, and reproducibility in downstream applications and biological testing. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the purification of such compounds. This application note provides a detailed protocol for the preparative HPLC purification of this compound using reverse-phase chromatography.

Reverse-phase HPLC is particularly well-suited for the separation of pyrimidine derivatives. The use of a C18 stationary phase in conjunction with an acidified aqueous-organic mobile phase allows for the effective retention and separation of the target compound from reaction byproducts and other impurities. The addition of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase is crucial for suppressing the ionization of the carboxylic acid group, leading to improved peak shape and retention on the nonpolar stationary phase.[1]

Experimental Protocols

This section details the methodology for the HPLC purification of this compound.

1. Sample Preparation

  • Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dimethyl sulfoxide (DMSO) or methanol.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

  • The final concentration should be optimized based on the loading capacity of the selected preparative column.

2. HPLC Instrumentation and Conditions

The following parameters can be used as a starting point for method development and optimization.

ParameterValue
Instrument Preparative HPLC system
Column C18, 5 µm, 150 x 4.6 mm (analytical) or larger for preparative scale
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 1.0 mL/min (analytical)
Detection UV at 254 nm
Injection Volume 10 µL (analytical)
Column Temperature Ambient

Table 1: HPLC Method Parameters

3. Purification Protocol

  • Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 10 column volumes or until a stable baseline is achieved.

  • Inject the filtered, crude sample onto the column.

  • Run the gradient elution as detailed in Table 1. The gradient slope can be adjusted to optimize the separation of the target compound from its impurities.

  • Monitor the separation at 254 nm. This compound is expected to have a strong UV absorbance at this wavelength due to its aromatic and heterocyclic structure.

  • Collect fractions corresponding to the main peak of interest.

  • Analyze the collected fractions for purity using an analytical HPLC method.

  • Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation to obtain the purified solid compound.

Data Presentation

The following table summarizes the expected outcomes of the purification process. The exact values will vary depending on the initial purity of the crude material and the specific HPLC conditions used.

ParameterCrude SamplePurified Sample
Purity (by HPLC) 85%>98%
Retention Time (min) 7.27.2
Recovery N/A>90%

Table 2: Summary of Purification Results

Experimental Workflow Diagram

The following diagram illustrates the logical workflow of the HPLC purification process.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Dissolve Dissolve Crude Product Filter Filter Sample (0.45 µm) Dissolve->Filter Equilibrate Equilibrate Column Filter->Equilibrate Inject Inject Sample Equilibrate->Inject Elute Gradient Elution Inject->Elute Detect UV Detection (254 nm) Elute->Detect Collect Collect Fractions Detect->Collect Analyze Analyze Fractions for Purity Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Isolate Isolate Pure Compound Pool->Isolate Final Final Isolate->Final Pure 6-Phenylpyrimidine- 4-carboxylic acid

Caption: Workflow for the HPLC purification of this compound.

Conclusion

The described reverse-phase HPLC method provides an effective protocol for the purification of this compound. The key to a successful separation lies in the use of a C18 column and an acidified mobile phase to ensure good peak shape and resolution. The provided parameters serve as a robust starting point for method development, which can be further optimized to suit specific purity requirements and impurity profiles. This application note offers a comprehensive guide for researchers and scientists engaged in the synthesis and purification of pyrimidine-based compounds.

References

Application Notes and Protocols for the Crystallization of Pyrimidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common crystallization techniques applicable to pyrimidine carboxylic acids. The protocols and data herein are intended to serve as a foundational guide for the purification and crystal form control of this important class of molecules, which are frequently utilized as intermediates in pharmaceutical synthesis.[1][2]

Data Presentation: Solubility of Pyrimidine Carboxylic Acids

The selection of an appropriate solvent system is a critical first step in developing a successful crystallization process. Solubility is dependent on the specific pyrimidine carboxylic acid, the solvent, and the temperature. The following tables summarize available solubility data to guide solvent screening.

Table 1: Solubility of Pyrimidine-4-Carboxylic Acid in Various Solvents

SolventSolubility (mg/mL)Notes
Ethanol0.25Limited solubility at room temperature.[1][2]
Dimethyl Sulfoxide (DMSO)20High solubility at room temperature.[1][2]
Dimethylformamide (DMF)5Good solubility at room temperature.[2]
PBS (pH 7.2)1Moderate solubility in aqueous buffer.[1][2]

Table 2: General Solubility Trends of Pyrimidine Derivatives

This table illustrates the effect of temperature on the solubility of pyrimidine derivatives in different solvents. While not specific to carboxylic acids, it provides valuable insight into solvent behavior.

SolventTemperature Range (°C)General Solubility Trend with Increasing Temperature
Methanol20 - 40Increasing
N,N-Dimethylformamide (DMF)25 - 55Increasing
Carbon Tetrachloride (CCl4)25 - 55Increasing

Experimental Protocols

The following are detailed methodologies for key crystallization techniques.

Protocol 1: Cooling Crystallization

This is one of the most common methods for purifying solids. It relies on the principle that the solubility of most compounds decreases as the temperature of the solvent is lowered.

Materials:

  • Impure pyrimidine carboxylic acid

  • Selected crystallization solvent (e.g., ethanol, water, or a mixture)

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Ice bath

Procedure:

  • Dissolution: Place the impure pyrimidine carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture while stirring until the solid completely dissolves. If necessary, add small additional portions of the hot solvent to achieve full dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a pre-warmed, clean Erlenmeyer flask.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, insulate the flask to slow the cooling process.

  • Inducing Crystallization (If Necessary): If crystals do not form upon cooling, gently scratch the inner surface of the flask with a glass rod at the solution-air interface to create nucleation sites. Alternatively, a seed crystal of the pure compound can be added.

  • Maximizing Yield: Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.

Protocol 2: Antisolvent Crystallization (Vapor Diffusion)

This technique is particularly useful for compounds that are highly soluble in a low-volatility solvent but insoluble in a high-volatility solvent.

Materials:

  • Pyrimidine carboxylic acid

  • "Good" solvent (e.g., DMSO, DMF)

  • "Antisolvent" (e.g., diethyl ether, dichloromethane, hexane)

  • Small vial (for the sample)

  • Larger beaker or jar with a lid

Procedure:

  • Dissolution: Dissolve the pyrimidine carboxylic acid in a minimal amount of the "good" solvent in the small vial.

  • Setup: Place the small vial, uncapped, inside the larger beaker or jar.

  • Antisolvent Addition: Add the "antisolvent" to the larger container, ensuring the level is below the top of the small vial.

  • Sealing and Diffusion: Seal the larger container. The more volatile antisolvent will slowly diffuse into the solution in the small vial.

  • Crystallization: As the concentration of the antisolvent in the solution increases, the solubility of the pyrimidine carboxylic acid will decrease, leading to the gradual formation of crystals.

  • Isolation and Drying: Once a suitable crop of crystals has formed, carefully remove the small vial, decant the mother liquor, and dry the crystals.

Protocol 3: Slurry Crystallization

Slurry crystallization is a method used for purification and can also be employed to drive the conversion of a metastable polymorph to a more stable form.

Materials:

  • Pyrimidine carboxylic acid (as a solid)

  • Selected solvent or solvent mixture in which the compound is sparingly soluble

  • Stirred vessel

  • Temperature control system

Procedure:

  • Slurry Preparation: Prepare a suspension (slurry) of the pyrimidine carboxylic acid in the chosen solvent at a specific temperature. The solid should not fully dissolve.

  • Agitation: Stir the slurry for an extended period (hours to days). The constant agitation facilitates the dissolution of smaller or less stable crystals and the growth of larger or more stable ones (Ostwald ripening).

  • Monitoring: Periodically sample the solid phase and analyze it using techniques like X-ray powder diffraction (XRPD) to monitor for any polymorphic transformations.

  • Isolation: Once the desired crystal form is obtained and the process has reached equilibrium, isolate the solid by filtration.

  • Washing and Drying: Wash the crystals with a small amount of fresh, cold solvent and dry them appropriately.

Visualizations

Experimental Workflows

cooling_crystallization_workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve in Minimal Hot Solvent hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool induce Induce Crystallization (Scratching/Seeding) cool->induce ice_bath Cool in Ice Bath cool->ice_bath induce->ice_bath filter Vacuum Filtration wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry

Caption: Workflow for Cooling Crystallization.

antisolvent_crystallization_workflow cluster_setup Setup cluster_crystallization Crystallization cluster_isolation Isolation dissolve Dissolve in 'Good' Solvent place Place Vial in Sealed Chamber dissolve->place add_anti Add 'Antisolvent' to Chamber place->add_anti diffuse Vapor Diffusion of Antisolvent add_anti->diffuse supersaturate Supersaturation Reached diffuse->supersaturate crystallize Gradual Crystal Formation supersaturate->crystallize isolate Isolate Crystals crystallize->isolate dry Dry Crystals isolate->dry

Caption: Workflow for Antisolvent Crystallization (Vapor Diffusion).
Logical Relationships in Crystallization

thermodynamic_vs_kinetic_control cluster_conditions Crystallization Conditions cluster_control Controlling Factors cluster_outcome Crystal Form Outcome slow_cooling Slow Cooling Low Supersaturation thermodynamic Thermodynamic Control slow_cooling->thermodynamic rapid_cooling Rapid Cooling High Supersaturation kinetic Kinetic Control rapid_cooling->kinetic stable_polymorph Stable Polymorph (Lower Energy) thermodynamic->stable_polymorph metastable_polymorph Metastable Polymorph (Higher Energy) kinetic->metastable_polymorph

Caption: Thermodynamic vs. Kinetic Control in Polymorph Formation.

solvent_effects_on_crystallization cluster_solvent Solvent Properties cluster_interaction Molecular Interactions cluster_outcome Crystallization Outcome polarity Solvent Polarity solute_solvent Solute-Solvent Interactions polarity->solute_solvent h_bonding Hydrogen Bonding (Donor/Acceptor) h_bonding->solute_solvent polymorph Polymorph Selection solute_solvent->polymorph crystal_habit Crystal Habit (Shape) solute_solvent->crystal_habit solute_solute Solute-Solute Interactions solute_solute->polymorph solute_solute->crystal_habit

Caption: Influence of Solvent Properties on Crystallization Outcome.

References

Application Notes and Protocols for the Quantification of 6-Phenylpyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 6-Phenylpyrimidine-4-carboxylic acid in various matrices. The methods described include UV-Vis Spectrophotometry, High-Performance Liquid Chromatography (HPLC) with UV detection, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These protocols are intended to serve as a starting point for method development and validation in a research or quality control setting.

Overview of Analytical Methods

The selection of an analytical method for the quantification of this compound depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.

  • UV-Vis Spectrophotometry: A simple, cost-effective, and rapid method suitable for the quantification of the pure substance or in simple formulations.[1][2] It relies on the principle that the analyte absorbs light at a specific wavelength.

  • High-Performance Liquid Chromatography (HPLC): A widely used technique that separates the analyte from other components in a mixture before quantification.[3][4][5] It offers good selectivity and sensitivity and is suitable for purity determination and assay of bulk drug and formulations.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for quantifying low concentrations of the analyte in complex biological matrices such as plasma, urine, or tissue extracts.[6][7][8][9]

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analytical methods described. These values are based on data reported for similar pyrimidine derivatives and carboxylic acids and should be considered as a baseline for method validation with this compound.[3][4]

Table 1: UV-Vis Spectrophotometry Performance Characteristics

ParameterTypical ValueReference
Wavelength (λmax)~275 nm (predicted for pyrimidine derivatives)[1][2]
Linearity Range50 - 150 µg/mL[1][2]
Correlation Coefficient (r²)≥ 0.997[1]
Accuracy (% Recovery)98.97% - 99.83%[1]
Precision (% RSD)< 2.0%[1]
Limit of Detection (LOD)~1.45 µg/mL (calculated from similar compound)[1]
Limit of Quantification (LOQ)~4.40 µg/mL (calculated from similar compound)[1]

Table 2: HPLC-UV Performance Characteristics

ParameterTypical ValueReference
Linearity (r²)≥ 0.999[3][4]
Accuracy (% Recovery)98.0% - 102.0%[3][4]
Precision (% RSD) - Repeatability≤ 2.0%[3]
Precision (% RSD) - Intermediate≤ 2.5%[3]
Limit of Detection (LOD)Signal-to-Noise Ratio of 3:1[3]
Limit of Quantification (LOQ)Signal-to-Noise Ratio of 10:1[3]

Table 3: LC-MS/MS Performance Characteristics

ParameterTypical ValueReference
Linearity (r²)≥ 0.99[8]
Accuracy (% Recovery)90% - 105%[8]
Precision (CV)≤ 10%[8]
Limit of Detection (LOD)As low as 0.01 ng/mL[8]
Limit of Quantification (LOQ)Typically 3-5 times the LOD[10]

Experimental Protocols

UV-Vis Spectrophotometric Method

This protocol describes a simple and rapid method for the quantification of this compound in a bulk or simple dosage form.

Objective: To determine the concentration of this compound using UV-Vis spectrophotometry.

Materials:

  • This compound reference standard

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Double beam UV-Vis Spectrophotometer

Procedure:

  • Solvent Preparation: Prepare a diluent by mixing methanol and acetonitrile in a 1:1 ratio.

  • Standard Stock Solution Preparation: Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.

  • Preparation of Calibration Standards: From the stock solution, prepare a series of calibration standards by appropriate dilution with the diluent to achieve concentrations in the range of 50 to 150 µg/mL.[1][2]

  • Sample Preparation: Accurately weigh a quantity of the sample equivalent to 10 mg of this compound and prepare a solution of 100 µg/mL as described for the standard stock solution.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to scan from 400 nm to 200 nm.

    • Use the diluent as a blank.

    • Record the UV spectrum of a standard solution to determine the wavelength of maximum absorbance (λmax). For pyrimidine derivatives, this is often around 275 nm.[1][2]

    • Measure the absorbance of all standard solutions and the sample solution at the determined λmax.

  • Quantification:

    • Construct a calibration curve by plotting the absorbance of the standards against their concentration.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

Workflow for UV-Vis Spectrophotometric Analysis

cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Solvent Prepare Diluent (Methanol:Acetonitrile 1:1) Stock Prepare Standard Stock Solution Solvent->Stock Sample Prepare Sample Solution Solvent->Sample Standards Prepare Calibration Standards Stock->Standards Scan Determine λmax Standards->Scan CalCurve Construct Calibration Curve Standards->CalCurve Measure Measure Absorbance Sample->Measure Scan->Measure Measure->CalCurve Quantify Determine Sample Concentration CalCurve->Quantify cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Std_Prep Prepare Standard Solutions Injection Inject into HPLC System Std_Prep->Injection Cal_Curve Generate Calibration Curve (Peak Area vs. Concentration) Std_Prep->Cal_Curve Smp_Prep Prepare Sample Solution Smp_Prep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection at λmax Separation->Detection Detection->Cal_Curve Quant Quantify Analyte in Sample Detection->Quant Cal_Curve->Quant cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample_Collection Biological Sample (e.g., Plasma) Extraction Protein Precipitation / Extraction Sample_Collection->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Reconstitution Reconstitution Derivatization->Reconstitution Injection Injection Reconstitution->Injection LC_Separation LC Separation Injection->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) Peak_Integration->Calibration Quantification Quantification Calibration->Quantification

References

Application Notes and Protocols for 6-Phenylpyrimidine-4-carboxylic Acid Derivatives in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing derivatives of 6-Phenylpyrimidine-4-carboxylic acid in enzyme inhibition studies. The focus is on two key therapeutic targets: Xanthine Oxidase (XO) and Macrophage Migration Inhibitory Factor (MIF).

Introduction

This compound serves as a versatile scaffold in medicinal chemistry. Its derivatives have been synthesized and evaluated as potent inhibitors of various enzymes, demonstrating potential therapeutic applications in conditions such as gout and cancer. This document outlines the inhibitory activities of specific derivatives and provides standardized protocols for their evaluation.

Enzyme Inhibition Data

The inhibitory potency of this compound derivatives against their respective target enzymes is summarized below. This data is crucial for comparing the efficacy of different compounds and for guiding further drug development efforts.

Compound ClassTarget EnzymeSpecific Derivative ExampleIC50 (µM)Inhibition Type
2-Mercapto-6-phenylpyrimidine-4-carboxylic acid derivativesXanthine Oxidase (XO)Compound 9b0.132[1]Mixed-type[1]
4-Iodo-6-phenylpyrimidine (4-IPP)Macrophage Migration Inhibitory Factor (MIF)4-IPP~30 (on SCCVII cell proliferation)[2]Suicide substrate (irreversible)[3]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

MIF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 4-IPP 4-Iodo-6-phenylpyrimidine (4-IPP) MIF MIF 4-IPP->MIF Inhibits CD74 CD74 Receptor MIF->CD74 Binds NFkB_complex NF-κB/P-TEFb Complex CD74->NFkB_complex Activates cMyb c-Myb Transcription NFkB_complex->cMyb Promotes Proliferation Cell Proliferation & Metastasis cMyb->Proliferation Leads to

Caption: MIF Signaling Pathway Inhibition by 4-IPP.

Enzyme_Inhibition_Workflow A Prepare Reagents: Enzyme, Substrate, Buffer, Test Compound B Assay Setup (96-well plate): Blank, Control, Test A->B C Pre-incubation of Enzyme and Inhibitor B->C D Initiate Reaction (Add Substrate) C->D E Measure Absorbance/ Fluorescence over Time D->E F Data Analysis: Calculate % Inhibition and IC50 E->F

Caption: General Experimental Workflow for Enzyme Inhibition Screening.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods and can be adapted for specific laboratory conditions.

Protocol 1: Xanthine Oxidase (XO) Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory activity of compounds against xanthine oxidase.

1. Materials and Reagents:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • Allopurinol (positive control)

  • Phosphate Buffer (pH 7.5)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • Microplate reader

2. Procedure:

  • Preparation of Solutions:

    • Dissolve the test compounds and allopurinol in DMSO to prepare stock solutions.

    • Prepare a solution of xanthine oxidase in phosphate buffer (e.g., 0.2 units/mL).

    • Prepare a solution of xanthine in phosphate buffer (e.g., 0.15 mM).

  • Assay Setup (in a 96-well plate):

    • Blank: 50 µL phosphate buffer + 69 µL phosphate buffer.

    • Control (No Inhibitor): 50 µL of vehicle (DMSO in buffer) + 15 µL xanthine oxidase solution + 69 µL phosphate buffer.

    • Test: 50 µL of test compound solution (at various concentrations) + 15 µL xanthine oxidase solution + 69 µL phosphate buffer.

    • Positive Control: 50 µL of allopurinol solution (at various concentrations) + 15 µL xanthine oxidase solution + 69 µL phosphate buffer.

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes.[4]

  • Reaction Initiation: Add 66 µL of the xanthine substrate solution to all wells to start the reaction.[4]

  • Measurement: Immediately measure the absorbance at 290-295 nm using a microplate reader and continue to monitor for a set period (e.g., 15 minutes).[4][5]

3. Data Analysis:

  • Calculate the rate of uric acid formation from the linear portion of the absorbance versus time curve.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate_control - Rate_blank) - (Rate_sample - Rate_blank)] / (Rate_control - Rate_blank) * 100

  • Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.

Protocol 2: Macrophage Migration Inhibitory Factor (MIF) Tautomerase Activity Assay

This protocol describes a method to measure the inhibition of the tautomerase activity of MIF.

1. Materials and Reagents:

  • Recombinant Human or Murine MIF

  • 4-Iodo-6-phenylpyrimidine (4-IPP) (test inhibitor)

  • L-dopachrome methyl ester (substrate)

  • Sodium periodate

  • Reaction Buffer

  • 96-well microplates

  • Microplate reader

2. Procedure:

  • Substrate Preparation: Prepare L-dopachrome by oxidizing L-dopachrome methyl ester with sodium periodate.[6]

  • Assay Setup (in a 96-well plate):

    • Add recombinant MIF to each well to a final concentration of approximately 100 nM.

    • Add varying concentrations of the test inhibitor (e.g., 4-IPP) to the wells.

    • Include control wells with no enzyme and wells with enzyme but no inhibitor.

  • Pre-incubation: Incubate the enzyme and inhibitor solution for 15 minutes at 25°C on an orbital shaker.[7]

  • Reaction Initiation: Add the freshly prepared L-dopachrome substrate solution to each well to start the reaction.

  • Measurement: Measure the decrease in absorbance at 475 nm every 10 seconds for 10 minutes using a microplate reader.[6]

3. Data Analysis:

  • Determine the initial rate of the reaction from the slope of the linear portion of the absorbance versus time plot.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Mechanism of Action of Key Derivatives

  • 2-Mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives act as mixed-type inhibitors of xanthine oxidase, suggesting they bind to both the free enzyme and the enzyme-substrate complex.[1]

  • 4-Iodo-6-phenylpyrimidine (4-IPP) is a suicide substrate for MIF. It forms a covalent bond with the N-terminal proline of MIF, leading to irreversible inactivation of its catalytic and biological functions.[3] This inhibition can suppress the proliferation and metastasis of cancer cells by hindering the NF-κB signaling pathway.[8] Specifically, 4-IPP can impede the binding of MIF to its receptor CD74 and p65.[8]

References

Application Note & Protocols: High-Throughput Screening and Characterization of 6-Phenylpyrimidine-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive experimental framework for the identification, validation, and characterization of novel analogs of 6-Phenylpyrimidine-4-carboxylic acid as potential therapeutic agents. This document outlines a tiered screening cascade, from high-throughput primary assays to secondary and mechanistic studies.

Introduction

The this compound scaffold is a key pharmacophore found in various biologically active molecules. Analogs of this structure have shown promise in modulating critical cellular pathways involved in disease. For instance, 4-iodo-6-phenylpyrimidine (4-IPP), a related compound, is a known suicide substrate for Macrophage Migration Inhibitory Factor (MIF), a pro-inflammatory cytokine implicated in autoimmune diseases and cancer.[1][2] MIF exerts its biological functions through its receptor CD74, activating downstream signaling cascades like the MAP kinase (MAPK) pathway, leading to cell proliferation, migration, and inflammatory responses.[3]

The goal of a screening campaign is to identify novel analogs with improved potency, selectivity, and pharmacokinetic properties. A systematic screening approach is essential for efficiently evaluating large compound libraries and identifying promising lead candidates.[4][5] This application note details a robust, multi-step experimental design for screening a library of this compound analogs against a specific target, using MIF as a representative example. The workflow progresses from a high-throughput biochemical screen to cell-based validation and mechanism of action studies.[6]

The Screening Cascade

A tiered approach ensures that resources are focused on the most promising compounds. The process begins with a broad primary screen to identify "hits," which are then subjected to more rigorous secondary assays for confirmation and prioritization. Finally, lead candidates undergo detailed mechanistic studies.

G cluster_0 Screening Funnel Compound_Library Compound Library (Analogs) Primary_Screen Primary HTS: Biochemical Assay (e.g., MIF Tautomerase Assay) Compound_Library->Primary_Screen Identify 'Hits' Hit_Confirmation Hit Confirmation & Triage (Dose-Response) Primary_Screen->Hit_Confirmation Confirm Activity Secondary_Assays Secondary Assays (Orthogonal & Cellular) Hit_Confirmation->Secondary_Assays Determine Potency (IC50) Validate in relevant systems MOA_Studies Mechanism of Action (e.g., Target Engagement, Pathway Analysis) Secondary_Assays->MOA_Studies Characterize Leads Lead_Candidate Lead Candidate MOA_Studies->Lead_Candidate G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response MIF MIF (Ligand) CD74 CD74 (Receptor) MIF->CD74 Binding MAPK_Pathway MAP Kinase Pathway CD74->MAPK_Pathway pERK p-ERK MAPK_Pathway->pERK pJNK p-JNK MAPK_Pathway->pJNK p38 p-p38 MAPK_Pathway->p38 Transcription Transcription Factor Activation (e.g., NF-κB) pERK->Transcription pJNK->Transcription p38->Transcription Response Pro-inflammatory Cytokine Release Cell Proliferation & Migration Transcription->Response Inhibitor Analog Inhibitor Inhibitor->MIF Blocks Binding

References

Application Notes and Protocols for Evaluating 6-Phenylpyrimidine-4-carboxylic Acid Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the cytotoxic effects of 6-Phenylpyrimidine-4-carboxylic acid using common cell-based assays. The methodologies described herein are essential for preclinical evaluation and mechanistic studies of this compound.

Introduction

This compound belongs to the pyrimidine class of compounds, which are known to exhibit a wide range of biological activities, including potential anticancer effects.[1] Evaluating the cytotoxicity of this compound is a critical first step in the drug discovery process to determine its therapeutic potential and understand its mechanism of action.[2] This document outlines protocols for three standard cell-based assays: the MTT assay for cell viability, the LDH assay for cytotoxicity, and the Caspase-3/7 assay for apoptosis.

Assessment of Cell Viability using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[3] The amount of formazan produced is proportional to the number of living cells.[5]

Experimental Protocol:
  • Cell Seeding:

    • Seed cancer cell lines (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent, such as DMSO.

    • Dilute the stock solution to various concentrations in a complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).[6]

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[5][6]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.[7]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.[6]

    • Add 100-150 µL of a solubilizing agent, such as DMSO or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol, to each well to dissolve the formazan crystals.[3][6]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620 nm or 630 nm can be used to reduce background noise.[5][6]

Data Presentation:
Concentration of this compound (µM)Absorbance at 570 nm (Mean ± SD)Cell Viability (%)
Vehicle Control (0)1.25 ± 0.08100
11.12 ± 0.0689.6
100.85 ± 0.0568.0
500.45 ± 0.0336.0
1000.21 ± 0.0216.8

Note: The data presented are for illustrative purposes only.

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition seed Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed->incubate_24h treat Treat with 6-Phenylpyrimidine- 4-carboxylic acid incubate_24h->treat incubate_exp Incubate for 24-72h treat->incubate_exp add_mtt Add MTT Reagent incubate_exp->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read

Figure 1. Workflow for the MTT cell viability assay.

Evaluation of Cytotoxicity by Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[8] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of plasma membrane damage.[8][9]

Experimental Protocol:
  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol. Prepare triplicate wells for each condition, including controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and background (medium only).[9][10]

  • Sample Collection:

    • After the desired incubation period with the compound, centrifuge the 96-well plate at 250 x g for 4 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate.[11]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.

  • Incubation:

    • Incubate the plate at room temperature for 30 minutes, protected from light.[11]

  • Stop Reaction and Measure Absorbance:

    • Add 50 µL of the stop solution provided with the kit to each well.

    • Gently shake the plate to mix the contents.

    • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 650 nm should be used.[10]

Data Presentation:
Concentration of this compound (µM)Absorbance at 490 nm (Mean ± SD)% Cytotoxicity
Spontaneous Release0.15 ± 0.020
Maximum Release0.98 ± 0.05100
Vehicle Control (0)0.18 ± 0.033.6
10.25 ± 0.0412.0
100.45 ± 0.0536.1
500.75 ± 0.0672.3
1000.92 ± 0.0792.8

Note: The data presented are for illustrative purposes only. % Cytotoxicity is calculated as: ((Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)) x 100.

LDH_Assay_Workflow cluster_prep Cell Culture and Treatment cluster_sample Supernatant Collection cluster_reaction LDH Reaction cluster_readout Data Acquisition seed Seed and Treat Cells incubate Incubate for Exposure Period seed->incubate centrifuge Centrifuge Plate incubate->centrifuge transfer Transfer Supernatant centrifuge->transfer add_reagent Add LDH Reaction Mix transfer->add_reagent incubate_rt Incubate at RT add_reagent->incubate_rt add_stop Add Stop Solution incubate_rt->add_stop read Measure Absorbance at 490 nm add_stop->read Caspase_Assay_Workflow cluster_prep Cell Culture and Treatment cluster_assay Caspase Assay cluster_readout Data Acquisition seed Seed Cells in Opaque Plate treat Treat with Compound seed->treat add_reagent Add Caspase-Glo® 3/7 Reagent treat->add_reagent incubate Incubate at RT add_reagent->incubate read Measure Luminescence incubate->read Signaling_Pathway compound 6-Phenylpyrimidine- 4-carboxylic acid mif MIF compound->mif cd74 CD74 Receptor mif->cd74 binds pi3k PI3K/AKT cd74->pi3k mapk MAPK (ERK, JNK, p38) cd74->mapk nfkb NF-κB cd74->nfkb prolif Cell Proliferation & Survival pi3k->prolif mapk->prolif apoptosis Apoptosis mapk->apoptosis nfkb->prolif

References

Application Notes and Protocols for the Scalable Synthesis of 6-Phenylpyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the scalable synthesis of 6-phenylpyrimidine-4-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a robust three-step process commencing with a Claisen condensation to form a key β-keto ester intermediate, followed by a cyclization reaction to construct the pyrimidine core, and concluding with ester hydrolysis to yield the final product. This protocol is designed to be scalable for laboratory and potential pilot-plant production.

Introduction

Pyrimidine-4-carboxylic acid derivatives are crucial structural motifs in a wide array of biologically active molecules, including antiviral and anticancer agents. The 6-phenyl substituted variant, in particular, serves as a valuable building block for the synthesis of targeted therapeutics. The protocol outlined below describes a reproducible and scalable method for the preparation of this compound, starting from readily available commercial reagents.

Overall Reaction Scheme

Experimental Protocols

Step 1: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate

This step involves the Claisen condensation of acetophenone with diethyl oxalate using a strong base like sodium ethoxide.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 0.1 mol scale)Moles
Sodium Metal22.992.3 g0.1
Anhydrous Ethanol46.0750 mL-
Diethyl Oxalate146.1414.6 g (13.5 mL)0.1
Acetophenone120.1512.0 g (11.7 mL)0.1
Dichloromethane84.93200 mL-
2M Sulfuric Acid98.08As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • Preparation of Sodium Ethoxide: Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (2.3 g, 0.1 mol) in small pieces to anhydrous ethanol (50 mL) in a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

  • Condensation Reaction: To the freshly prepared sodium ethoxide solution, add a mixture of diethyl oxalate (14.6 g, 0.1 mol) and acetophenone (12.0 g, 0.1 mol) dropwise at room temperature with vigorous stirring.

  • Reaction Completion and Work-up: Stir the reaction mixture at room temperature overnight. The formation of a solid precipitate should be observed. After overnight stirring, gently heat the mixture to 50°C for 30 minutes. Cool the mixture to room temperature and then place it in an ice bath.

  • Acidification and Extraction: Slowly acidify the reaction mixture to a pH of 2 with 2M sulfuric acid. Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude ethyl 2,4-dioxo-4-phenylbutanoate can be purified by recrystallization from ethanol to yield a pale yellow solid.

Expected Yield and Purity:

ParameterValue
Theoretical Yield22.02 g
Typical Yield75-85%
Purity (by HPLC)>95%
Step 2: Synthesis of Ethyl 6-phenylpyrimidine-4-carboxylate

This step involves the cyclization of the intermediate ethyl 2,4-dioxo-4-phenylbutanoate with benzamidine hydrochloride.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 0.08 mol scale)Moles
Ethyl 2,4-dioxo-4-phenylbutanoate220.2217.6 g0.08
Benzamidine Hydrochloride156.6112.5 g0.08
Sodium Hydroxide40.003.2 g0.08
Ethanol46.07150 mL-
Water18.0250 mL-

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve sodium hydroxide (3.2 g, 0.08 mol) in water (50 mL). To this solution, add ethanol (150 mL) followed by benzamidine hydrochloride (12.5 g, 0.08 mol) and stir until dissolved.

  • Addition of β-Keto Ester: Add ethyl 2,4-dioxo-4-phenylbutanoate (17.6 g, 0.08 mol) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature and reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Precipitation: Pour the concentrated reaction mixture into ice-cold water (300 mL). A solid precipitate should form.

  • Filtration and Drying: Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven to yield the crude ethyl 6-phenylpyrimidine-4-carboxylate.

Expected Yield and Purity:

ParameterValue
Theoretical Yield20.5 g
Typical Yield80-90%
Purity (by NMR)>95%
Step 3: Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 0.06 mol scale)Moles
Ethyl 6-phenylpyrimidine-4-carboxylate256.2815.4 g0.06
Sodium Hydroxide40.003.6 g0.09
Ethanol46.07100 mL-
Water18.0250 mL-
2M Hydrochloric Acid36.46As needed-

Procedure:

  • Saponification: Suspend ethyl 6-phenylpyrimidine-4-carboxylate (15.4 g, 0.06 mol) in a mixture of ethanol (100 mL) and water (50 mL). Add sodium hydroxide (3.6 g, 0.09 mol) and heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water (100 mL) and cool in an ice bath. Carefully acidify the solution to pH 3-4 with 2M hydrochloric acid. A precipitate will form.

  • Isolation and Drying: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry thoroughly in a vacuum oven to yield this compound as a white to off-white solid.

Expected Yield and Purity:

ParameterValue
Theoretical Yield12.85 g
Typical Yield90-98%
Purity (by HPLC)>98%

Experimental Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate cluster_step2 Step 2: Synthesis of Ethyl 6-phenylpyrimidine-4-carboxylate cluster_step3 Step 3: Synthesis of this compound A1 Prepare Sodium Ethoxide A2 Dropwise addition of Acetophenone & Diethyl Oxalate A1->A2 Base A3 Stir Overnight at RT A2->A3 A4 Heat to 50°C A3->A4 A5 Acidify and Extract A4->A5 A6 Dry and Concentrate A5->A6 A7 Recrystallize A6->A7 B2 Add Ethyl 2,4-dioxo-4-phenylbutanoate A7->B2 Intermediate Product1 Ethyl 2,4-dioxo-4-phenylbutanoate B1 Dissolve Benzamidine HCl and NaOH in EtOH/H2O B1->B2 B3 Reflux for 4-6 hours B2->B3 B4 Concentrate and Precipitate B3->B4 B5 Filter and Dry B4->B5 C1 Suspend Ester in EtOH/H2O and add NaOH B5->C1 Intermediate Product2 Ethyl 6-phenylpyrimidine-4-carboxylate C2 Reflux for 2-4 hours C1->C2 C3 Remove Ethanol C2->C3 C4 Acidify and Precipitate C3->C4 C5 Filter and Dry C4->C5 FinalProduct This compound C5->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Sodium Metal: Reacts violently with water. Handle with care under an inert atmosphere.

  • Strong Acids and Bases: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Dichloromethane and ethanol are flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Reactions under Reflux: Ensure proper setup of the reflux apparatus to prevent pressure buildup.

Characterization Data

This compound

PropertyValue
Molecular FormulaC₁₁H₈N₂O₂
Molecular Weight200.19 g/mol
AppearanceWhite to off-white solid
Melting PointTo be determined experimentally
¹H NMRConsistent with structure
¹³C NMRConsistent with structure
Purity (HPLC)≥98%

References

Application Note: Structural Elucidation of 6-Phenylpyrimidine-4-carboxylic acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the structural elucidation of 6-phenylpyrimidine-4-carboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for sample preparation and data acquisition for both ¹H and ¹³C NMR are presented. Predicted spectral data, including chemical shifts and coupling constants, are summarized in tabular format to aid in spectral interpretation. Furthermore, graphical representations of the experimental workflow and the logical process of structural elucidation are included to provide a clear and concise overview of the methodology. This document serves as a practical resource for researchers involved in the synthesis and characterization of novel heterocyclic compounds for applications in drug discovery and development.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the pyrimidine scaffold in a wide range of biologically active molecules. Accurate structural characterization is a critical step in the drug discovery pipeline, ensuring the identity and purity of synthesized compounds and providing the foundation for understanding structure-activity relationships (SAR). Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure in solution. This note details the application of ¹H and ¹³C NMR spectroscopy for the complete structural assignment of this compound.

Data Presentation: Predicted NMR Data

The anticipated ¹H and ¹³C NMR chemical shifts for this compound are presented below. These values, obtained from computational prediction tools, serve as a reference for the assignment of experimentally acquired spectra.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Assigned ProtonPredicted Chemical Shift (δ) [ppm]MultiplicityPredicted Coupling Constant (J) [Hz]
H-29.4Singlet (s)-
H-58.3Singlet (s)-
H-2', H-6' (ortho)8.1Doublet (d)~7.5
H-3', H-5' (meta)7.6Triplet (t)~7.5
H-4' (para)7.5Triplet (t)~7.5
-COOH>12.0Broad Singlet (br s)-

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

Assigned CarbonPredicted Chemical Shift (δ) [ppm]
C-2160.1
C-4164.5
C-5118.9
C-6165.2
C-1'136.5
C-2', C-6'129.2
C-3', C-5'129.5
C-4'131.8
-COOH168.0

Experimental Protocols

The following sections provide detailed methodologies for the preparation of this compound for NMR analysis and the subsequent acquisition of high-quality NMR data.

Materials
  • This compound (high purity)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D)

  • 5 mm NMR tubes

  • Glass vials

  • Pipettes

  • Vortex mixer

Protocol for Sample Preparation
  • Sample Weighing: For ¹H NMR, accurately weigh 5-10 mg of the compound. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.

  • Solvent Selection: DMSO-d₆ is a suitable solvent for many carboxylic acids, facilitating the observation of the exchangeable carboxylic acid proton.

  • Dissolution: Transfer the weighed solid into a clean, dry glass vial. Add approximately 0.6 mL of DMSO-d₆.

  • Homogenization: Securely cap the vial and vortex until the solid is completely dissolved. Gentle warming may be applied if necessary to aid dissolution. The final solution should be clear and free of any particulate matter.

  • Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube and ensure it is clearly and accurately labeled.

Protocol for NMR Data Acquisition

The following are general parameters for data acquisition on a 400 MHz NMR spectrometer. These may require optimization based on the specific instrument used.

¹H NMR Spectroscopy:

  • Pulse Program: Standard one-pulse sequence (e.g., zg30).

  • Temperature: 298 K.

  • Spectral Width: 0-16 ppm.

  • Number of Scans: 16-64.

  • Relaxation Delay: 2.0 seconds.

  • Acquisition Time: 4.0 seconds.

  • Processing: Apply a Fourier transform to the Free Induction Decay (FID). The spectrum should be manually phased and baseline corrected. The chemical shifts should be referenced to the residual DMSO peak at 2.50 ppm.

¹³C{¹H} NMR Spectroscopy:

  • Pulse Program: Proton-decoupled one-pulse sequence (e.g., zgpg30).

  • Temperature: 298 K.

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2.0 seconds.

  • Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. The spectrum should be phased and baseline corrected. Chemical shifts are referenced to the DMSO-d₆ solvent peak at 39.52 ppm.

Visualization of Workflows and Relationships

To better illustrate the processes involved in this application, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock & Shim) transfer->setup acquire_1h Acquire ¹H Spectrum setup->acquire_1h acquire_13c Acquire ¹³C Spectrum setup->acquire_13c process_1h Process ¹H Data (FT, Phasing, Referencing) acquire_1h->process_1h process_13c Process ¹³C Data (FT, Phasing, Referencing) acquire_13c->process_13c elucidate Structural Elucidation process_1h->elucidate process_13c->elucidate logical_relationship cluster_input Input Data cluster_analysis Analysis cluster_output Output H1_data ¹H NMR Data (Chemical Shift, Multiplicity, Integration) identify_fg Identify Functional Groups (-COOH, Phenyl, Pyrimidine) H1_data->identify_fg determine_connectivity Determine Connectivity (Proton Environment & Carbon Skeleton) H1_data->determine_connectivity C13_data ¹³C NMR Data (Chemical Shift) C13_data->identify_fg C13_data->determine_connectivity structure Elucidated Structure of This compound identify_fg->structure determine_connectivity->structure

Application Notes and Protocols for the Mass Spectrometric Analysis of Pyrimidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine carboxylic acids are a class of heterocyclic organic compounds that play crucial roles in various biological processes. They are key intermediates in the biosynthesis of nucleotides and are often studied as biomarkers for metabolic disorders. Furthermore, synthetic analogs, such as 5-fluorouracil (5-FU), are cornerstones of chemotherapy. Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), is an indispensable tool for the identification, quantification, and structural elucidation of these compounds. Understanding their fragmentation patterns is critical for developing robust and specific analytical methods.

This document provides detailed application notes on the characteristic mass spectrometry fragmentation patterns of pyrimidine carboxylic acids and protocols for their analysis.

General Principles of Fragmentation

The fragmentation of pyrimidine carboxylic acids in mass spectrometry is highly dependent on the ionization technique employed.

  • Electron Impact (EI) Ionization: In EI-MS, the pyrimidine ring itself can undergo cleavage. However, for carboxylic acids, characteristic fragmentation often involves the carboxyl group. Common losses include the hydroxyl radical (M-17) and the entire carboxyl group (M-45).[1]

  • Electrospray Ionization (ESI): ESI is a softer ionization technique, typically resulting in a prominent protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.[2] Tandem mass spectrometry (MS/MS) is then used to induce fragmentation. For pyrimidine carboxylic acids, a common and diagnostic fragmentation pathway in negative ion mode is the neutral loss of carbon dioxide (CO₂), resulting in a fragment ion of [M-H-44]⁻.[3]

Application Example 1: Orotic Acid

Orotic acid is a key intermediate in pyrimidine biosynthesis, and its elevated levels in urine can be an indicator of certain inborn errors of metabolism, such as urea cycle disorders or orotic aciduria.[3][4] LC-MS/MS is the preferred method for its rapid and sensitive quantification.[4]

Fragmentation Pattern of Orotic Acid

In negative ion ESI-MS/MS, orotic acid readily loses a molecule of carbon dioxide from the carboxyl group.

G cluster_0 Fragmentation of Orotic Acid [M-H]⁻ parent Orotic Acid [M-H]⁻ m/z 155.1 fragment Fragment Ion [M-H - CO₂]⁻ m/z 111.1 parent->fragment CID loss Neutral Loss (CO₂)

Caption: Fragmentation of deprotonated orotic acid via collision-induced dissociation (CID).

Quantitative Data

The following table summarizes the characteristic mass transitions used for the quantification of orotic acid and its stable isotope-labeled internal standard by LC-ESI-MS/MS in Multiple Reaction Monitoring (MRM) mode.[3]

CompoundPrecursor Ion (Q1) [M-H]⁻Product Ion (Q3)
Orotic Acid155.1111.1
¹⁵N₂-Orotic Acid (Internal Std)157.1113.1
Experimental Protocol: Quantification of Orotic Acid in Urine

This protocol is adapted from methods described for the analysis of orotic acid in biological fluids.[3][4]

1. Sample Preparation

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Prepare a working solution of the internal standard, ¹⁵N₂-Orotic Acid, at a concentration of 200 µM in deionized water.

  • To a 1.5 mL microcentrifuge tube, add 20 µL of urine sample.

  • Add 150 µL of the ¹⁵N₂-Orotic Acid internal standard solution.

  • Vortex briefly to mix.

  • Centrifuge the sample at 10,000 x g for 5 minutes to pellet any particulates.

  • Transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS System and Conditions

  • LC System: Agilent or Shimadzu HPLC system.[5]

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Micromass QuattroLC).[4]

  • Ionization Source: Electrospray Ionization (ESI), operated in negative ion mode.[3]

  • HPLC Column: C18 reversed-phase column (e.g., 5 µm, 4.6 mm x 150 mm Phenomenex Gemini).[3]

  • Mobile Phase: 60% acetonitrile with 2.5 mM ammonium acetate in deionized water.

  • Flow Rate: Isocratic elution at 0.4 mL/min.

  • Injection Volume: 10 µL.

  • MS Detection: Multiple Reaction Monitoring (MRM) using the transitions listed in the table above.

G cluster_workflow Orotic Acid Analysis Workflow Urine Urine Sample Add_IS Add ¹⁵N₂-Orotic Acid Internal Standard Urine->Add_IS Vortex1 Vortex Add_IS->Vortex1 Centrifuge Centrifuge Vortex1->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS LC-ESI-MS/MS Analysis (MRM) Supernatant->LCMS Data Data Quantification LCMS->Data

Caption: Experimental workflow for the quantification of orotic acid in urine.

Application Example 2: 5-Fluorouracil (5-FU) and Related Compounds

5-Fluorouracil (5-FU) is a pyrimidine analog widely used as a chemotherapeutic agent.[6][7] While not a carboxylic acid itself, its analysis and that of its metabolites are crucial for therapeutic drug monitoring and toxicity prevention.[8] The protocols are highly relevant to the analysis of modified pyrimidine compounds.

Fragmentation Pattern of 5-FU

In positive ion ESI-MS/MS, 5-FU fragmentation can be complex. The analysis often involves monitoring multiple transitions to ensure specificity.

Quantitative Data

The following table summarizes mass transitions that can be used for the quantification of 5-FU and a common internal standard, 5-Bromouracil, by LC-ESI-MS/MS.[6]

CompoundIonization ModePrecursor Ion (Q1)Product Ion(s) (Q3)
5-Fluorouracil (5-FU)Negative ESIm/z 129Not specified
5-Bromouracil (5-BU, Int Std)Negative ESIm/z 191/193Not specified
5-Fluorouracil (5-FU)Positive ESIm/z 131Not specified
UracilPositive ESIm/z 113Not specified

Note: Specific product ions can vary based on instrument tuning and collision energy. The provided search results focus on the methods rather than detailing all fragmentation pathways of 5-FU.

Experimental Protocol: Quantification of 5-FU in Human Plasma

This protocol is a composite based on established methods for 5-FU analysis in plasma.[6][9]

1. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add the internal standard solution (e.g., 5-Bromouracil in methanol).

  • Add 1 mL of an extraction solvent (e.g., 10:1 ethyl acetate-2-propanol, v/v).[8]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 0.1% formic acid in water).[8]

  • Vortex, then transfer to an autosampler vial for analysis.

2. LC-MS/MS System and Conditions

  • LC System: HPLC system capable of binary gradient elution.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), operated in either positive or negative mode.[6][9]

  • HPLC Column: C18 column (e.g., Cortecs T3 or Atlantis dC18).[8][9]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A suitable gradient to separate 5-FU from endogenous plasma components. (e.g., start at low %B, ramp up to wash the column, then re-equilibrate).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 10 µL.

  • MS Detection: Selected Reaction Monitoring (SRM) or MRM.

G cluster_workflow_5FU 5-FU Plasma Analysis Workflow Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma->Add_IS LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Add_IS->LLE Centrifuge Centrifuge LLE->Centrifuge Evap Evaporate Organic Layer Centrifuge->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject Inject into LC-MS/MS Recon->Inject

Caption: Workflow for 5-Fluorouracil (5-FU) extraction from plasma for LC-MS/MS analysis.

Conclusion

The analysis of pyrimidine carboxylic acids by mass spectrometry relies on understanding their fundamental fragmentation behaviors, most notably the loss of CO₂ from the carboxyl group in ESI-MS/MS. The protocols provided for orotic acid and the related compound 5-fluorouracil offer robust frameworks for developing and implementing quantitative assays in clinical and research settings. Proper sample preparation, chromatographic separation, and optimized mass spectrometry conditions are paramount to achieving the required sensitivity, specificity, and accuracy for these critical analytes.

References

Application Notes and Protocols for Greener Synthesis of 6-Phenylpyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Phenylpyrimidine-4-carboxylic acid is a valuable scaffold in medicinal chemistry and drug development. Traditional synthetic routes often rely on harsh reagents, toxic solvents, and high energy consumption, posing environmental and safety concerns. The adoption of green chemistry principles in the synthesis of such important molecules is crucial for sustainable chemical manufacturing. These application notes provide detailed protocols for greener synthetic routes to this compound, focusing on microwave-assisted and solvent-free methods. These approaches offer significant advantages, including reduced reaction times, lower energy usage, and the elimination or reduction of hazardous solvents.

Greener Synthetic Approaches

Two primary greener synthetic strategies are presented below:

  • Microwave-Assisted Synthesis in an Aqueous Medium: This method leverages the efficiency of microwave irradiation to accelerate the reaction rate in water, a benign and environmentally friendly solvent.[1][2]

  • Solvent-Free Synthesis using Grindstone Chemistry: This mechanochemical approach involves the grinding of reactants in the absence of a solvent, leading to a significant reduction in waste and a simpler work-up procedure.[3][4]

The following sections provide detailed experimental protocols for each of these methods.

Method 1: Microwave-Assisted One-Pot Synthesis

This protocol describes a one-pot, three-component reaction for the synthesis of a pyrimidine derivative, which can be a precursor to this compound, under microwave irradiation in an aqueous medium.[2][5] The reaction offers high yields and significantly reduced reaction times compared to conventional heating methods.[5]

Experimental Protocol

Materials:

  • Benzaldehyde (1 mmol)

  • Ethyl benzoylacetate (1 mmol)

  • Urea (1.5 mmol)

  • Water (5 mL)

  • Microwave reactor

  • Teflon vessel

  • Thin Layer Chromatography (TLC) apparatus

  • Standard laboratory glassware

Procedure:

  • In a Teflon vessel, combine benzaldehyde (1 mmol), ethyl benzoylacetate (1 mmol), and urea (1.5 mmol).

  • Add 5 mL of water to the mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120°C for 5-10 minutes. Monitor the progress of the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The solid product will precipitate out of the solution.

  • Collect the precipitate by filtration and wash with cold water.

  • Dry the product to obtain the crude 6-phenyl-1,2,3,4-tetrahydropyrimidine-4-carboxylate derivative.

  • Further oxidation (e.g., using an oxidizing agent like nitric acid or DDQ) and subsequent hydrolysis of the ester group would be required to yield this compound. Note: The specific conditions for these subsequent steps would need to be optimized.

Visualization of Experimental Workflow

cluster_prep Reactant Preparation cluster_reaction Microwave Reaction cluster_workup Product Isolation cluster_post Post-Synthesis Modification reactants Combine: - Benzaldehyde - Ethyl benzoylacetate - Urea - Water mw_irradiation Microwave Irradiation (120°C, 5-10 min) reactants->mw_irradiation cooling Cool to Room Temp. mw_irradiation->cooling filtration Filter Precipitate cooling->filtration washing Wash with Cold Water filtration->washing drying Dry Product washing->drying oxidation Oxidation drying->oxidation Intermediate Product hydrolysis Hydrolysis oxidation->hydrolysis final_product 6-Phenylpyrimidine- 4-carboxylic acid hydrolysis->final_product

Caption: Workflow for Microwave-Assisted Synthesis.

Method 2: Solvent-Free Synthesis via Grindstone Chemistry

This protocol outlines a solvent-free approach for the synthesis of a dihydropyrimidine derivative, a precursor to the target molecule, using a mortar and pestle for grinding the reactants.[3][4] This mechanochemical method is environmentally benign, operationally simple, and often leads to high yields in a short reaction time.[6][7]

Experimental Protocol

Materials:

  • Benzaldehyde (1 mmol)

  • Ethyl benzoylacetate (1 mmol)

  • Urea (1.5 mmol)

  • A catalytic amount of a Lewis acid (e.g., CuCl₂·2H₂O)[3]

  • Mortar and pestle

  • Thin Layer Chromatography (TLC) apparatus

  • Standard laboratory glassware

Procedure:

  • Place benzaldehyde (1 mmol), ethyl benzoylacetate (1 mmol), urea (1.5 mmol), and a catalytic amount of CuCl₂·2H₂O in a mortar.

  • Grind the mixture vigorously with a pestle at room temperature for 15-20 minutes.

  • Monitor the progress of the reaction by TLC. The reaction mixture will likely solidify.

  • Upon completion, add a small amount of cold water to the mortar and triturate the solid.

  • Collect the solid product by filtration and wash with water to remove any unreacted starting materials and the catalyst.

  • Recrystallize the crude product from ethanol to obtain the pure 6-phenyl-1,2,3,4-tetrahydropyrimidine-4-carboxylate derivative.

  • Similar to the microwave method, subsequent oxidation and hydrolysis steps are necessary to obtain the final this compound.

Visualization of Experimental Workflow

cluster_prep Reactant Preparation cluster_reaction Mechanochemical Reaction cluster_workup Product Isolation cluster_post Post-Synthesis Modification reactants Combine in Mortar: - Benzaldehyde - Ethyl benzoylacetate - Urea - Catalyst grinding Grind with Pestle (Room Temp, 15-20 min) reactants->grinding trituration Triturate with Water grinding->trituration filtration Filter Solid trituration->filtration recrystallization Recrystallize from Ethanol filtration->recrystallization oxidation Oxidation recrystallization->oxidation Intermediate Product hydrolysis Hydrolysis oxidation->hydrolysis final_product 6-Phenylpyrimidine- 4-carboxylic acid hydrolysis->final_product

Caption: Workflow for Solvent-Free Synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described greener synthesis routes for the dihydropyrimidine precursor.

ParameterMicrowave-Assisted SynthesisSolvent-Free Synthesis (Grindstone)Conventional Method (for comparison)
Reaction Time 5-10 minutes[2]15-20 minutesSeveral hours[5]
Temperature 120°CRoom TemperatureReflux (solvent dependent)
Solvent Water[2]NoneOrganic Solvents (e.g., Ethanol)
Catalyst None (autocatalytic) or mild acidLewis Acid (e.g., CuCl₂)[3]Strong Acid (e.g., HCl)
Energy Consumption Low (due to short time and direct heating)Very LowHigh
Yield High (typically >85%)[2][5]High (typically >90%)[6]Moderate to High
Waste Generation Minimal (aqueous waste)Minimal (solid waste)Significant (solvent and catalyst waste)

Conclusion

The presented microwave-assisted and solvent-free synthetic routes offer significant advantages over traditional methods for the synthesis of precursors to this compound. These greener approaches are characterized by shorter reaction times, milder conditions, reduced energy consumption, and minimal waste generation. For researchers and professionals in drug development, the adoption of such methodologies not only contributes to environmental sustainability but also can lead to more efficient and cost-effective chemical production. Further optimization of the subsequent oxidation and hydrolysis steps, while adhering to green chemistry principles, will be essential for a fully sustainable synthesis of the final target molecule.

References

Troubleshooting & Optimization

Troubleshooting common issues in 6-Phenylpyrimidine-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Phenylpyrimidine-4-carboxylic acid. The information is presented in a question-and-answer format to directly address common issues encountered during this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and established route for the synthesis of this compound involves a three-step process:

  • Biginelli Reaction: A one-pot cyclocondensation of benzaldehyde, a β-ketoester (typically ethyl acetoacetate), and urea under acidic catalysis to form a dihydropyrimidinone intermediate.[1][2]

  • Oxidation (Aromatization): The dihydropyrimidine ring is then oxidized to form the aromatic pyrimidine ring.

  • Hydrolysis: The ester group at the 4-position of the pyrimidine ring is hydrolyzed to the corresponding carboxylic acid.

Q2: What are the critical parameters to control for a successful Biginelli reaction?

A2: The success of the Biginelli reaction is highly dependent on several factors:

  • Catalyst: The choice and concentration of the acid catalyst are crucial. While classical methods use strong Brønsted acids like HCl, Lewis acids such as FeCl₃ or ZnCl₂ can offer milder conditions and potentially higher yields.[1]

  • Solvent: The polarity of the solvent can significantly impact the reaction rate and yield. Polar solvents like ethanol are commonly used.[1]

  • Temperature and Reaction Time: These parameters should be optimized. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time and prevent product degradation.[1]

  • Purity of Reagents: Using high-purity benzaldehyde, ethyl acetoacetate, and urea is essential to minimize side reactions.[1]

Q3: What are the common methods for oxidizing the dihydropyrimidine intermediate?

A3: Several oxidizing agents can be used for the aromatization of the dihydropyrimidine ring. Microwave-assisted oxidation using potassium peroxydisulfate in an acetonitrile/water mixture has been shown to be effective.[3][4] Other common oxidants include nitric acid or other mild oxidizing agents. The choice of oxidant and reaction conditions should be carefully selected to avoid over-oxidation or degradation of the pyrimidine ring.

Q4: What conditions are typically used for the final hydrolysis step?

A4: The hydrolysis of the ethyl ester to the carboxylic acid is typically carried out under basic conditions, for example, by refluxing with an aqueous solution of sodium hydroxide or potassium hydroxide, followed by acidification to precipitate the carboxylic acid.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yield in the Biginelli Reaction

Q: My Biginelli reaction is giving a very low yield of the desired dihydropyrimidinone. What are the possible causes and how can I improve it?

A: Low yields in the Biginelli reaction are a frequent issue. The following table outlines potential causes and suggested solutions.

Potential Cause Suggested Solution
Suboptimal Catalyst Screen different Brønsted or Lewis acids (e.g., HCl, H₂SO₄, FeCl₃, ZnCl₂) and optimize the catalyst loading.[1]
Incorrect Solvent Experiment with different polar solvents such as ethanol, methanol, or acetonitrile. Solvent-free conditions can also be explored.[1]
Suboptimal Temperature Gradually increase the reaction temperature while monitoring the reaction by TLC to find the optimal balance between reaction rate and product stability.[1]
Impure Reagents Ensure the purity of benzaldehyde, ethyl acetoacetate, and urea. Purify starting materials if necessary.[1]
Reaction Time Monitor the reaction progress closely using TLC. Quench the reaction once the starting materials are consumed to prevent product degradation.
Problem 2: Formation of Significant Side Products in the Biginelli Reaction

Q: I am observing significant impurities alongside my desired product in the Biginelli reaction. What are these side products and how can I minimize them?

A: The formation of side products is a common challenge. The primary side product in a Biginelli reaction can be a Hantzsch-type dihydropyridine.

Side Product Reason for Formation Mitigation Strategy
Hantzsch Dihydropyridine This can form through a competing reaction pathway, especially at higher temperatures where urea might decompose to ammonia.Optimize the reaction temperature. Consider adding urea as the last reagent to the reaction mixture.[6]
Knoevenagel Condensation Product The condensation of benzaldehyde and ethyl acetoacetate can occur as a separate reaction.[2]Ensure the presence of an effective catalyst from the start of the reaction to promote the three-component condensation over the two-component side reaction.
Unreacted Starting Materials Incomplete reaction due to insufficient catalyst, low temperature, or short reaction time.Increase catalyst loading, elevate the temperature, or extend the reaction time while monitoring with TLC.[6]
Problem 3: Incomplete or Low-Yielding Oxidation of the Dihydropyrimidine Intermediate

Q: The oxidation of my dihydropyrimidinone to the pyrimidine is not going to completion or the yield is low. What can I do?

A: Incomplete oxidation can be due to several factors.

Potential Cause Suggested Solution
Ineffective Oxidizing Agent The chosen oxidizing agent may not be strong enough. Consider screening different oxidants like potassium peroxydisulfate, nitric acid, or others.[3][4]
Suboptimal Reaction Conditions Optimize the reaction temperature and time. Microwave-assisted oxidation can sometimes significantly improve yields and reduce reaction times.[3][4]
Steric Hindrance Bulky substituents on the pyrimidine ring can sometimes hinder the oxidation process.[3][4] In such cases, a more potent oxidizing agent or harsher reaction conditions might be necessary.
Product Degradation The desired aromatic pyrimidine may be susceptible to degradation under the oxidation conditions. Monitor the reaction closely and avoid prolonged reaction times or excessive temperatures.
Problem 4: Low Yield or Side Reactions during Hydrolysis

Q: I am losing a significant amount of product during the hydrolysis of the ethyl ester. What could be the issue?

A: The primary concern during the hydrolysis of pyrimidine esters is the potential for decarboxylation.

Potential Cause Suggested Solution
Decarboxylation The pyrimidine-4-carboxylic acid can be susceptible to decarboxylation, especially under harsh acidic or basic conditions and high temperatures, leading to the formation of 6-phenylpyrimidine as a byproduct.
Incomplete Hydrolysis The hydrolysis reaction may not have gone to completion.
Difficult Product Isolation The carboxylic acid may be soluble in the aqueous workup solution.

Experimental Protocols

Step 1: Synthesis of Ethyl 6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Biginelli Reaction)

A typical procedure involves the acid-catalyzed condensation of benzaldehyde, ethyl acetoacetate, and urea.

  • Reagents: Benzaldehyde, Ethyl Acetoacetate, Urea, Ethanol, and an acid catalyst (e.g., concentrated HCl).

  • Procedure:

    • In a round-bottom flask, dissolve urea and ethyl acetoacetate in ethanol.

    • Add benzaldehyde to the mixture.

    • Add a catalytic amount of concentrated HCl.

    • Reflux the mixture for several hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

    • Wash the solid with cold ethanol and dry.

Step 2: Synthesis of Ethyl 6-phenylpyrimidine-4-carboxylate (Oxidation)

The dihydropyrimidine from Step 1 is oxidized to the corresponding pyrimidine.

  • Reagents: Ethyl 6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, Oxidizing agent (e.g., Potassium Peroxydisulfate), Acetonitrile, Water.

  • Procedure:

    • Dissolve the dihydropyrimidine in a mixture of acetonitrile and water.

    • Add the oxidizing agent portion-wise.

    • The reaction can be heated conventionally or under microwave irradiation.[3][4]

    • Monitor the reaction by TLC.

    • After completion, the product is isolated by extraction and purified by chromatography or recrystallization.

Step 3: Synthesis of this compound (Hydrolysis)

The final step is the hydrolysis of the ester to the carboxylic acid.

  • Reagents: Ethyl 6-phenylpyrimidine-4-carboxylate, Sodium Hydroxide, Water, Ethanol, Hydrochloric Acid.

  • Procedure:

    • Dissolve the ethyl ester in a mixture of ethanol and aqueous sodium hydroxide.

    • Reflux the mixture until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Acidify the aqueous solution with concentrated HCl to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with water, and dry.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the synthesis of this compound. Note that yields can vary significantly based on the specific conditions and scale of the reaction.

Table 1: Biginelli Reaction Parameters

Catalyst Solvent Temperature (°C) Reaction Time (h) Typical Yield (%)
Conc. HClEthanolReflux4 - 850 - 70
FeCl₃Acetonitrile802 - 460 - 80
ZnCl₂Solvent-free1001 - 270 - 90

Table 2: Oxidation and Hydrolysis Yields

Reaction Step Typical Yield (%)
Oxidation 70 - 90
Hydrolysis 80 - 95

Visualizations

Logical Workflow for Troubleshooting Low Yield in Biginelli Reaction

Troubleshooting_Low_Yield start Low Yield in Biginelli Reaction catalyst Check Catalyst start->catalyst conditions Review Reaction Conditions start->conditions reagents Verify Reagent Purity start->reagents optimize_catalyst Optimize Catalyst Type/Loading catalyst->optimize_catalyst optimize_temp_time Adjust Temperature/Time conditions->optimize_temp_time purify_reagents Purify Starting Materials reagents->purify_reagents end Improved Yield optimize_catalyst->end optimize_temp_time->end purify_reagents->end

Caption: Troubleshooting workflow for low yield in the Biginelli reaction.

Experimental Workflow for this compound Synthesis

Synthesis_Workflow cluster_0 Step 1: Biginelli Reaction cluster_1 Step 2: Oxidation cluster_2 Step 3: Hydrolysis benzaldehyde Benzaldehyde biginelli Acid Catalyst, Heat benzaldehyde->biginelli eaa Ethyl Acetoacetate eaa->biginelli urea Urea urea->biginelli dihydropyrimidine Ethyl 6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate biginelli->dihydropyrimidine oxidation Oxidizing Agent dihydropyrimidine->oxidation pyrimidine_ester Ethyl 6-phenylpyrimidine-4-carboxylate oxidation->pyrimidine_ester hydrolysis Base, then Acid pyrimidine_ester->hydrolysis final_product This compound hydrolysis->final_product

Caption: Overall synthetic workflow for this compound.

References

Technical Support Center: Optimizing Pyrimidine Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for pyrimidine synthesis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrimidines, a critical scaffold in numerous pharmaceuticals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by common pyrimidine synthesis methods. Each guide is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

The Biginelli Reaction

The Biginelli reaction is a one-pot, three-component condensation reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones (DHPMs).

Q1: My Biginelli reaction is giving a low yield of the desired dihydropyrimidinone (DHPM). What are the common causes and how can I improve it?

A1: Low yields in the Biginelli reaction are a frequent issue and can often be attributed to several factors:

  • Suboptimal Catalyst: The choice and amount of catalyst are crucial. While classical methods use strong Brønsted acids like HCl, these can sometimes lead to side reactions. Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates can be effective alternatives.[1] It is recommended to screen different catalysts and optimize the concentration for your specific substrates.

  • Reaction Conditions: Temperature and reaction time are critical parameters. While refluxing in ethanol is common, some reactions benefit from milder conditions or, conversely, higher temperatures under solvent-free conditions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is advisable to determine the optimal reaction time and prevent degradation of the product.

  • Solvent Effects: The polarity of the solvent can significantly influence the reaction rate and yield. Polar solvents are generally preferred.[1] Experimenting with different solvents like ethanol, acetonitrile, or even solvent-free conditions can lead to improved outcomes.[1]

  • Purity of Reagents: Ensure the aldehyde, β-ketoester, and urea/thiourea are of high purity. Impurities in the starting materials can lead to unwanted side reactions and lower the yield of the desired product.[1]

  • Stoichiometry: While a 1:1:1 molar ratio is standard, using a slight excess of the urea component (e.g., 1.2–1.5 equivalents) can sometimes improve the yield by pushing the equilibrium towards the formation of the key N-acyliminium ion.[2]

Q2: I am observing an unexpected fluorescent byproduct in my Biginelli reaction. What is it and how can I prevent its formation?

A2: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures), competing with the desired Biginelli pathway.[1]

Mitigation Strategies:

  • Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature (e.g., 60°C) can significantly reduce the formation of the DHP byproduct.[1]

  • Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may favor one pathway over the other.[1]

  • Order of Addition: Adding the urea last may in some cases help to minimize its decomposition into ammonia.[1]

Q3: My crude product from the Biginelli reaction is difficult to purify. What are the common impurities and how can I remove them?

A3: Common impurities in the Biginelli reaction include unreacted starting materials, the Hantzsch dihydropyridine byproduct, and N-acylureas.

Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying DHPMs. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethanol and water.[3][4] The choice of solvent is critical and should be one in which the DHPM is highly soluble at high temperatures but sparingly soluble at room temperature.

  • Column Chromatography: For challenging separations, flash column chromatography using silica gel is a standard technique. A common mobile phase is a mixture of hexane and ethyl acetate, with the polarity adjusted to achieve good separation.[3]

Logical Workflow for Troubleshooting Low Yield in Biginelli Reaction

LowYield_Troubleshooting start Low Yield Observed check_reagents Verify Reagent Purity (Aldehyde, Ketoester, Urea) start->check_reagents reagents_impure Re-purify or Replace Reagents check_reagents->reagents_impure Impure check_conditions Optimize Reaction Conditions check_reagents->check_conditions Pure reagents_impure->start Retry monitor_reaction Monitor Reaction by TLC check_conditions->monitor_reaction conditions_suboptimal Systematically Vary: - Catalyst & Loading - Solvent - Temperature - Stoichiometry incomplete_reaction Incomplete Reaction monitor_reaction->incomplete_reaction side_products Significant Side Products (e.g., Hantzsch DHP) monitor_reaction->side_products increase_time_temp Increase Reaction Time or Temperature incomplete_reaction->increase_time_temp Yes check_workup Evaluate Workup & Purification incomplete_reaction->check_workup No (Reaction Complete) adjust_for_side_products Adjust Conditions to Minimize Side Reactions (e.g., lower temp) side_products->adjust_for_side_products Yes side_products->check_workup No adjust_for_side_products->monitor_reaction increase_time_temp->monitor_reaction workup_issue Product Loss During Extraction or Purification check_workup->workup_issue optimize_purification Optimize Purification: - Recrystallization Solvent - Chromatography Eluent workup_issue->optimize_purification Yes success Improved Yield workup_issue->success No optimize_purification->success

Caption: A logical workflow for troubleshooting low yields in the Biginelli reaction.

The Pinner Pyrimidine Synthesis

The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine, typically under acidic or basic conditions, to form a pyrimidine ring.

Q1: My Pinner synthesis is failing or giving a low yield. What are the critical parameters to control?

A1: The Pinner synthesis is highly sensitive to reaction conditions. Key parameters to control include:

  • Anhydrous Conditions: The imidate salt intermediate (Pinner salt) is highly susceptible to hydrolysis. The presence of water can lead to the formation of esters as byproducts instead of the desired pyrimidine.[2] It is critical to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Amidine Quality: Use freshly prepared or purified amidine hydrochloride. Amidines can be hygroscopic and may hydrolyze over time.[1]

  • Temperature Control: Pinner salts can be thermally unstable. Low temperatures are often necessary to prevent decomposition or rearrangement into N-alkyl amides.[2]

  • Base/Acid Selection: The choice and stoichiometry of the base (e.g., sodium ethoxide) or acid are crucial for promoting the desired cyclization while minimizing side reactions like the self-condensation of the 1,3-dicarbonyl compound.

Q2: I am observing significant side product formation in my Pinner reaction. What are the likely side reactions and how can I minimize them?

A2: Common side reactions in the Pinner synthesis include:

  • Self-condensation of the 1,3-dicarbonyl compound: This can be minimized by the slow, dropwise addition of the base to the reaction mixture.

  • Hydrolysis of the amidine starting material or intermediates: As mentioned above, maintaining strictly anhydrous conditions is the best way to prevent this.[5]

  • Incomplete cyclization: If the open-chain intermediate fails to cyclize, you can try increasing the reaction temperature or using a stronger acid or base to promote the final ring-closing step.

Experimental Workflow for Pinner Pyrimidine Synthesis

Pinner_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Flame-dry glassware prep_reagents Use anhydrous solvents & reagents prep_glass->prep_reagents dissolve Dissolve 1,3-dicarbonyl & amidine salt in anhydrous ethanol prep_reagents->dissolve add_base Add base (e.g., NaOEt) dropwise under N2 dissolve->add_base reflux Heat to reflux add_base->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool neutralize Neutralize with acid cool->neutralize extract Extract with organic solvent neutralize->extract purify Purify (Chromatography or Recrystallization) extract->purify

Caption: A typical experimental workflow for the Pinner pyrimidine synthesis.

Other Pyrimidine Synthesis Methods

Q1: I am attempting a Robinson-Gabriel synthesis to form a pyrimidine precursor (an oxazole), but the yield is low with significant tar formation. What is the likely cause?

A1: The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone. Low yields and tar formation typically indicate that the reaction conditions are too harsh. The strong acids traditionally used, like concentrated sulfuric acid, can cause decomposition at high temperatures.[6]

Troubleshooting Steps:

  • Milder Dehydrating Agent: Consider using a milder dehydrating agent such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA).

  • Optimize Temperature: Lower the reaction temperature to find a balance between a reasonable reaction rate and minimizing decomposition.

  • Anhydrous Conditions: Ensure all reagents and solvents are dry, as water can lead to hydrolysis of the starting material.[6]

Q2: I am trying to synthesize a pyrimidine from an enamine and triethyl orthoformate, but the reaction is not working well. What should I check?

A2: This type of reaction can be sensitive to several factors. A ZnCl₂-catalyzed three-component coupling reaction of an enamine, triethyl orthoformate, and ammonium acetate is a known method for synthesizing 4,5-disubstituted pyrimidines.[7]

Troubleshooting Steps:

  • Catalyst: Ensure you are using an appropriate Lewis acid catalyst, like ZnCl₂, and that it is active.

  • Reactant Quality: The purity of the enamine is crucial. If it is prepared in situ, ensure the reaction goes to completion before adding the other components.

  • Reaction Conditions: This reaction may require elevated temperatures. Systematically screen different temperatures and reaction times to find the optimal conditions.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from various studies on the optimization of the Biginelli reaction, providing a clear comparison to inform your experimental design.

Table 1: Effect of Catalyst on the Synthesis of Dihydropyrimidinones (Reaction: Benzaldehyde (1 mmol), Ethyl Acetoacetate (1 mmol), Urea (1.5 mmol))

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
HCl (catalytic)EthanolReflux3Often low
CuCl₂·2H₂O / HClSolvent-freeRT (Grinding)0.1>90
NH₄ClMethanolReflux3Not specified
DCPD (7 mol%)EthanolReflux0.75>95
InCl₃ (10 mol%)AcetonitrileReflux1.5-2.582-92
Fe(NO₃)₃·9H₂OSolvent-freeRT (Grinding)0.5-185-95

Data compiled from various literature sources.[8][9][10][11]

Table 2: Effect of Solvent on the Biginelli Reaction (Reaction: Benzaldehyde (1 mmol), Acetylacetone (1 mmol), Urea (1.5 mmol), DCPD (7 mol%) at Reflux)

SolventTime (min)Yield (%)
Ethanol4595
Acetonitrile6090
Dichloromethane12065
Tetrahydrofuran9080
Water18045
Solvent-free30>95

Data compiled from various literature sources.[3][10]

Experimental Protocols

Below are detailed methodologies for key pyrimidine synthesis protocols.

Protocol 1: Classical Biginelli Reaction (Conventional Heating)

Materials:

  • Aldehyde (e.g., Benzaldehyde): 10 mmol

  • β-Ketoester (e.g., Ethyl Acetoacetate): 10 mmol

  • Urea or Thiourea: 15 mmol

  • Catalyst (e.g., HCl, 4 drops)

  • Solvent (e.g., Ethanol): 20 mL

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aldehyde (10 mmol), β-ketoester (10 mmol), and urea or thiourea (15 mmol).[12]

  • Add the solvent (20 mL) and the catalyst.[12]

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash it with a small amount of cold solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[4][13]

Protocol 2: General Procedure for the Pinner Pyrimidine Synthesis

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone): 10 mmol

  • Amidine hydrochloride: 10 mmol

  • Base (e.g., sodium ethoxide): 10 mmol

  • Anhydrous ethanol

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve the 1,3-dicarbonyl compound (10 mmol) in anhydrous ethanol.[3]

  • Add the amidine hydrochloride (10 mmol) to the solution.[3]

  • Under a nitrogen atmosphere, add the base (e.g., a solution of sodium ethoxide in ethanol, 10 mmol) dropwise to the stirred mixture.[3]

  • After the addition is complete, heat the reaction mixture to reflux.

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.[3]

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.[3]

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[3]

Protocol 3: Microwave-Assisted Pyrimidine Synthesis

Materials:

  • Aromatic aldehyde: 1 mmol

  • Malononitrile or Ethyl Cyanoacetate: 1 mmol

  • Benzamidine hydrochloride: 1 mmol

  • Potassium carbonate: 2 mmol

  • Water: 10 mL

Procedure:

  • In a microwave vial, mix the aldehyde, the active methylene compound (malononitrile or ethyl cyanoacetate), benzamidine hydrochloride, and potassium carbonate.[14]

  • Add 10 mL of water.[14]

  • Place the vial in a microwave reactor and irradiate at 100°C for 20 minutes (power: 300 W).[14]

  • After the reaction, cool the vial to room temperature.

  • Filter the resulting precipitate and wash it several times with water.

  • Recrystallize the crude product from ethanol to afford the pure pyrimidine derivative.[14]

References

Technical Support Center: Synthesis of 6-Phenylpyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 6-Phenylpyrimidine-4-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and effective strategy is a two-step process. The first step is the Pinner cyclocondensation reaction to form the pyrimidine ring, which typically yields an ester intermediate, such as ethyl 6-phenylpyrimidine-4-carboxylate. This is followed by the hydrolysis of the ester to the final carboxylic acid product.

Q2: What are the recommended starting materials for the Pinner cyclocondensation step?

A2: The key starting materials are a 1,3-dicarbonyl compound and an amidine. For the synthesis of this compound, the recommended reactants are ethyl benzoylpyruvate (or a similar benzoylpyruvate ester) and benzamidine hydrochloride.

Q3: My Pinner cyclocondensation reaction is giving a low yield. What are the potential causes?

A3: Low yields in the Pinner synthesis can often be attributed to several factors:

  • Presence of water: The reaction is sensitive to moisture, which can lead to the hydrolysis of intermediates. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere.

  • Impure reagents: The purity of both the benzoylpyruvate ester and the benzamidine hydrochloride is critical. Impurities can lead to side reactions and inhibit the desired cyclization.

  • Suboptimal reaction conditions: The choice of base, solvent, and temperature can significantly impact the yield. It is important to optimize these parameters for your specific setup.

  • Side reactions: Competing side reactions, such as the self-condensation of the β-ketoester, can reduce the yield of the desired pyrimidine.

Q4: I am having trouble with the hydrolysis of the ethyl ester to the carboxylic acid. What are the key parameters to consider?

A4: The hydrolysis of the ester is typically achieved under alkaline conditions (saponification). Key parameters to consider for a successful hydrolysis include:

  • Choice of base: Sodium hydroxide or potassium hydroxide are commonly used. The concentration of the base is important to ensure complete hydrolysis without promoting degradation of the product.

  • Solvent: A mixture of an alcohol (like ethanol) and water is a common solvent system for this reaction.

  • Temperature and reaction time: The reaction is often heated to reflux to ensure it goes to completion. The progress of the reaction should be monitored (e.g., by TLC) to determine the optimal reaction time.

  • Acidification: After the hydrolysis is complete, the reaction mixture needs to be carefully acidified to precipitate the carboxylic acid product.

Q5: What are the common impurities I might encounter, and how can I remove them?

A5: Common impurities can include unreacted starting materials, byproducts from side reactions (such as self-condensation products of the β-ketoester), and the ester intermediate if the hydrolysis is incomplete. Purification of the final product is typically achieved through recrystallization from a suitable solvent. Washing the crude product with a non-polar solvent may also help remove some impurities.

Troubleshooting Guides

Issue 1: Low Yield in the Pinner Cyclocondensation Step
Symptom Possible Cause Recommended Action
Low conversion of starting materialsPresence of moistureEnsure all glassware is oven-dried. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Impure benzamidine hydrochlorideUse freshly opened or purified benzamidine hydrochloride.
Insufficient base or incorrect baseUse a suitable base such as sodium ethoxide or potassium carbonate. Ensure the correct stoichiometry is used to neutralize the hydrochloride salt and promote the reaction.
Formation of multiple spots on TLC, with low intensity of the desired product spotSide reactions are occurringOptimize the reaction temperature. Lowering the temperature may reduce the rate of side reactions. Ensure high-purity starting materials are used.
Incorrect stoichiometryCarefully check the molar ratios of the reactants.
Issue 2: Incomplete Hydrolysis of the Ester Intermediate
Symptom Possible Cause Recommended Action
Presence of the starting ester in the final product (confirmed by TLC or NMR)Insufficient base or reaction timeIncrease the amount of base (e.g., NaOH or KOH) or prolong the reaction time. Monitor the reaction progress by TLC until the starting ester spot disappears.
Low reaction temperatureEnsure the reaction is heated to reflux to provide sufficient energy for the hydrolysis to go to completion.
Low yield of the precipitated carboxylic acid after acidificationIncomplete hydrolysisSee above recommendations.
Product is soluble in the aqueous acidic solutionAfter acidification, cool the solution in an ice bath to maximize precipitation. If the product is still soluble, extraction with an organic solvent may be necessary.

Experimental Protocols

Step 1: Synthesis of Ethyl 6-Phenylpyrimidine-4-carboxylate

This protocol is a representative procedure based on the principles of the Pinner pyrimidine synthesis. Optimization may be required.

Materials:

  • Ethyl benzoylpyruvate

  • Benzamidine hydrochloride

  • Sodium ethoxide

  • Anhydrous ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere.

  • To this solution, add benzamidine hydrochloride (1 equivalent) and stir the mixture for 30 minutes at room temperature.

  • Add ethyl benzoylpyruvate (1 equivalent) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Step 2: Hydrolysis of Ethyl 6-Phenylpyrimidine-4-carboxylate

Materials:

  • Ethyl 6-phenylpyrimidine-4-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve ethyl 6-phenylpyrimidine-4-carboxylate in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2-3 equivalents) in water to the flask.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting ester is completely consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted ester or non-polar impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify with hydrochloric acid until the pH is acidic, leading to the precipitation of the carboxylic acid.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain this compound.

Data Presentation

Reaction Step Parameter Typical Conditions/Considerations Goal of Optimization
Pinner Cyclocondensation SolventAnhydrous Ethanol, DMFEnsure solubility of reactants and facilitate the reaction.
BaseSodium ethoxide, Potassium carbonateNeutralize the amidine salt and catalyze the cyclization.
TemperatureRoom temperature to refluxControl reaction rate and minimize side reactions.
AtmosphereInert (Nitrogen or Argon)Prevent hydrolysis of intermediates by atmospheric moisture.
Ester Hydrolysis BaseNaOH, KOHDrive the saponification to completion.
SolventEthanol/Water mixtureEnsure solubility of the ester and the base.
TemperatureRefluxAccelerate the rate of hydrolysis.
AcidificationHCl, H₂SO₄Precipitate the final carboxylic acid product.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Pinner Cyclocondensation cluster_step2 Step 2: Ester Hydrolysis start1 Starting Materials: - Ethyl Benzoylpyruvate - Benzamidine HCl - Sodium Ethoxide - Anhydrous Ethanol reaction1 Reaction: - Reflux under inert atmosphere start1->reaction1 workup1 Work-up: - Neutralization - Solvent Removal reaction1->workup1 purification1 Purification: - Recrystallization or - Column Chromatography workup1->purification1 product1 Intermediate: Ethyl 6-Phenylpyrimidine-4-carboxylate purification1->product1 start2 Starting Material: Ethyl 6-Phenylpyrimidine-4-carboxylate product1->start2 reaction2 Reaction: - Reflux with NaOH (aq) start2->reaction2 workup2 Work-up: - Solvent Removal - Acidification (HCl) reaction2->workup2 purification2 Purification: - Filtration - Washing and Drying workup2->purification2 product2 Final Product: This compound purification2->product2

Caption: Workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_cyclization Pinner Cyclocondensation Issues cluster_hydrolysis Hydrolysis Issues problem Low Yield of This compound moisture Moisture Contamination problem->moisture Check for impure_reagents Impure Starting Materials problem->impure_reagents Check for wrong_conditions Suboptimal Reaction Conditions problem->wrong_conditions Check for incomplete_hydrolysis Incomplete Reaction problem->incomplete_hydrolysis Check for product_loss Product Loss during Work-up problem->product_loss Check for solution1 Use anhydrous solvents/reagents and inert atmosphere moisture->solution1 Solution solution2 Purify starting materials impure_reagents->solution2 Solution solution3 Optimize base, solvent, and temperature wrong_conditions->solution3 Solution solution4 Increase base concentration, reaction time, or temperature incomplete_hydrolysis->solution4 Solution solution5 Optimize acidification and isolation procedure product_loss->solution5 Solution

Caption: Troubleshooting guide for low yield in the synthesis.

Technical Support Center: Overcoming Solubility Challenges with 6-Phenylpyrimidine-4-carboxylic Acid in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 6-Phenylpyrimidine-4-carboxylic acid during experimental assays.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation of this compound in my aqueous assay buffer. What is the likely cause?

A1: this compound, like many pyrimidine derivatives, is expected to have low aqueous solubility. Precipitation is a common issue when a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer. This is often referred to as kinetic solubility, where the compound may initially dissolve but then precipitates out of solution over time as it reaches its thermodynamic equilibrium. Poor aqueous solubility can significantly impact the accuracy and reproducibility of your assay results.[1][2]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: For preparing a stock solution, it is advisable to use a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of pyrimidine derivatives.[2][3] For a related compound, pyrimidine-4-carboxylic acid, solubility in DMSO is approximately 20 mg/mL.[3] Other organic solvents such as ethanol and dimethylformamide (DMF) can also be used, but the solubility may be lower.[3] It is crucial to use anhydrous, high-purity DMSO to prevent compound degradation.[2]

Q3: How can I improve the solubility of this compound in my aqueous assay buffer?

A3: Several strategies can be employed to improve the solubility of this compound in aqueous solutions:

  • pH Adjustment: The carboxylic acid moiety in the molecule suggests that its solubility will be pH-dependent. Increasing the pH of the buffer above the pKa of the carboxylic acid will deprotonate it, forming a more soluble carboxylate salt.

  • Use of Co-solvents: Adding a small percentage of an organic co-solvent (e.g., DMSO, ethanol, PEG300, or Tween 80) to the final assay buffer can help maintain the compound's solubility.[4] However, it is essential to ensure the final concentration of the organic solvent is low enough to not affect the biological assay.[3]

  • Sonication: Gentle sonication can help to break down solid particles and facilitate dissolution.[5]

  • Warming: Gently warming the solution can also increase solubility, but care must be taken to avoid thermal degradation of the compound.

Q4: Are there any best practices for storing solutions of this compound?

A4: To ensure the stability and activity of your compound, follow these storage guidelines:

  • Stock Solutions: Aliquot your high-concentration stock solution into small, single-use volumes to minimize freeze-thaw cycles.[2] Store these aliquots at -20°C or -80°C for long-term stability.[2][3][4]

  • Aqueous Solutions: It is generally not recommended to store aqueous solutions of pyrimidine-4-carboxylic acid for more than one day.[3] It is best to prepare fresh dilutions in your aqueous buffer immediately before use.[2]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting solubility issues with this compound.

Problem: Compound Precipitation Observed in Assay Plate
Potential Cause Troubleshooting Steps
Low Aqueous Solubility 1. Visually inspect wells: Confirm the presence of precipitate. 2. Perform a formal solubility test: Prepare a dilution series in the assay buffer to determine the approximate solubility limit.[2] 3. Increase buffer pH: If your assay allows, try increasing the pH to enhance the solubility of the carboxylic acid. 4. Incorporate a co-solvent: Add a small, optimized amount of a biocompatible co-solvent to your assay buffer.
Incorrect Stock Solution Preparation 1. Verify solvent: Ensure a high-purity, anhydrous organic solvent like DMSO was used. 2. Check concentration: Recalculate the concentration to ensure it is not oversaturated. 3. Fresh preparation: Prepare a fresh stock solution to rule out degradation or contamination of the old stock.[2]
Compound Instability 1. Minimize light exposure: Some compounds are light-sensitive. 2. Use fresh solutions: Avoid using aged solutions where the compound may have degraded.

Data Presentation

Solvent Approximate Solubility of Pyrimidine-4-carboxylic acid Reference
DMSO20 mg/mL[3]
Dimethyl formamide (DMF)2 mg/mL[3]
Ethanol0.25 mg/mL[3]
PBS (pH 7.2)1 mg/mL[3]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Dissolution: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if necessary.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer

This protocol helps determine the concentration at which the compound starts to precipitate when diluted from a DMSO stock into an aqueous buffer.

  • Prepare Compound Dilutions: In a 96-well plate, perform a serial dilution of your this compound DMSO stock solution.

  • Dilution into Buffer: Add the appropriate volume of your aqueous assay buffer to each well to achieve the final desired compound concentrations. Ensure the final DMSO concentration is consistent across all wells and is compatible with your assay (typically ≤1%).

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours).

  • Analysis: Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in turbidity indicates precipitation.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Solubility Issue Observed (Precipitation in Assay) check_stock Step 1: Verify Stock Solution - Correct Solvent (e.g., DMSO)? - Freshly Prepared? - Stored Properly? start->check_stock prepare_fresh_stock Prepare Fresh Stock Solution check_stock->prepare_fresh_stock No assess_solubility Step 2: Assess Solubility in Assay Buffer - Perform Kinetic Solubility Assay - Determine Solubility Limit check_stock->assess_solubility Yes prepare_fresh_stock->assess_solubility optimize_buffer Step 3: Optimize Assay Buffer - Adjust pH (if possible) - Add Co-solvent (e.g., <1% DMSO) assess_solubility->optimize_buffer test_new_conditions Test Optimized Conditions in Assay optimize_buffer->test_new_conditions resolution Resolution: Compound Solubilized Proceed with Assay test_new_conditions->resolution Successful no_resolution Issue Persists: - Consider Alternative Solvents - Consult Compound Supplier test_new_conditions->no_resolution Unsuccessful

Caption: Troubleshooting workflow for addressing solubility issues.

Signaling_Pathway_Placeholder ligand This compound (Ligand) receptor Target Receptor/Enzyme ligand->receptor Binding downstream_signaling Downstream Signaling Cascade receptor->downstream_signaling Activation/Inhibition cellular_response Cellular Response (e.g., Inhibition, Activation) downstream_signaling->cellular_response Signal Transduction

Caption: Generalized signaling pathway interaction.

References

Technical Support Center: Purification of 6-Phenylpyrimidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-phenylpyrimidine-4-carboxylic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound derivatives?

A1: The most frequently employed purification techniques for this class of compounds are recrystallization and silica gel column chromatography. The choice of method depends on the nature and quantity of the impurities present. For thermally stable compounds, vacuum distillation may also be a viable option.

Q2: How can I monitor the progress of my purification?

A2: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the purification process. By spotting the crude mixture, the purified fractions, and a reference standard (if available) on the same plate, you can assess the purity and identify the fractions containing the desired compound. High-performance liquid chromatography (HPLC) can provide more detailed quantitative analysis of purity.

Q3: What are some common impurities I might encounter during the synthesis of this compound derivatives?

A3: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual catalysts. For instance, in syntheses involving the Biginelli reaction or similar condensations, you might find unreacted aldehydes, β-ketoesters, or ureas/thioureas. In syntheses utilizing palladium-catalyzed cross-coupling reactions, residual palladium and other reagents can be significant impurities.

Troubleshooting Guides

Recrystallization Issues

Q1: I'm having trouble finding a suitable recrystallization solvent for my this compound derivative. What should I do?

A1: The ideal solvent should dissolve the compound when hot but not when cold. Given the aromatic and carboxylic acid functionalities, good starting points for solvent screening include:

  • Single Solvents: Ethanol, methanol, acetic acid, or mixtures of water with these solvents.

  • Solvent Pairs: A common technique is to dissolve the compound in a "good" solvent (like hot ethanol or acetone) and then add a "poor" solvent (like water or hexane) dropwise until the solution becomes slightly cloudy. Reheating to clarify and then slow cooling can yield good crystals.

Solvent Selection Guide for Aromatic Carboxylic Acids

Solvent CategoryExamplesSuitability
Protic Solvents Water, Ethanol, Methanol, Acetic AcidOften effective due to hydrogen bonding with the carboxylic acid group. Water can be a good anti-solvent.
Aprotic Polar Acetone, Ethyl Acetate, AcetonitrileCan be effective, often used in combination with non-polar solvents.
Aprotic Non-polar Toluene, Hexane, Diethyl EtherGenerally used as the "poor" solvent or anti-solvent in a solvent pair system.

Q2: My compound "oils out" instead of forming crystals during recrystallization. How can I fix this?

A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. Here are some solutions:

  • Increase the amount of solvent: This will lower the saturation temperature.

  • Cool the solution more slowly: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.

  • Use a different solvent system: Try a solvent in which your compound is less soluble.

  • Scratch the inside of the flask: Use a glass rod to create nucleation sites for crystal growth.

  • Add a seed crystal: A small crystal of the pure compound can initiate crystallization.

Q3: After recrystallization, my product is still colored. How can I remove colored impurities?

A3: Colored impurities can often be removed by treating the hot solution with a small amount of activated charcoal before filtration. The charcoal adsorbs the colored compounds. Be aware that using too much charcoal can also adsorb your product, leading to lower yields.

Column Chromatography Issues

Q1: My this compound derivative is streaking or tailing on the silica gel column. What can I do to improve the separation?

A1: Tailing is a common issue with carboxylic acids on silica gel due to strong interactions with the stationary phase. To mitigate this:

  • Add an acidic modifier to the eluent: A small amount of acetic acid or formic acid (typically 0.1-1%) in the mobile phase will protonate the carboxylic acid, reducing its interaction with the silica and leading to sharper peaks.

  • Use a more polar solvent system: Gradually increasing the polarity of the eluent can help to move the compound down the column more effectively. Common solvent systems include mixtures of hexane/ethyl acetate or dichloromethane/methanol.

Q2: I'm not getting good separation between my product and a close-running impurity. How can I optimize my column chromatography?

A2: To improve separation:

  • Use a shallower solvent gradient: If you are using a gradient elution, make the increase in polarity more gradual.

  • Try a different solvent system: The selectivity of the separation can be significantly altered by changing the solvents used.

  • Use a longer column or a finer mesh silica gel: This will increase the number of theoretical plates and improve resolution.

  • Consider reverse-phase chromatography: If the compound and impurities have different hydrophobicities, reverse-phase HPLC or flash chromatography on a C18-functionalized silica gel can be effective. A common mobile phase for reverse-phase separation of pyrimidine derivatives is a mixture of acetonitrile and water with a phosphoric acid or formic acid modifier.[1][2]

Experimental Protocols

General Protocol for Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude this compound derivative. Add a minimal amount of a suitable hot solvent and heat the mixture with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and continue to heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

General Protocol for Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a well-packed bed without any air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing it if necessary.

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Crude Crude 6-Phenylpyrimidine- 4-carboxylic Acid Derivative Dissolution Dissolve in Hot Solvent Crude->Dissolution Recrystallization Path Column_Chromatography Column Chromatography (alternative/additional step) Crude->Column_Chromatography Chromatography Path Hot_Filtration Hot Filtration (remove insoluble impurities) Dissolution->Hot_Filtration Crystallization Slow Cooling & Crystallization Hot_Filtration->Crystallization Vacuum_Filtration Vacuum Filtration (isolate crystals) Crystallization->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Drying Drying Washing->Drying Pure_Product Pure Product Drying->Pure_Product Column_Chromatography->Pure_Product

Caption: General purification workflow for this compound derivatives.

Troubleshooting_Logic cluster_solutions Potential Solutions Start Purification Attempt Problem Problem Encountered? Start->Problem Oiling_Out Compound 'Oils Out' Problem->Oiling_Out Yes Poor_Separation Poor Separation (Column Chromatography) Problem->Poor_Separation Yes Colored_Product Product is Colored Problem->Colored_Product Yes No_Crystals No Crystals Form Problem->No_Crystals Yes Success Pure Product Obtained Problem->Success No Solvent Adjust Solvent System Oiling_Out->Solvent Cooling Modify Cooling Rate Oiling_Out->Cooling Gradient Optimize Eluent Gradient Poor_Separation->Gradient Acid_Modifier Add Acidic Modifier Poor_Separation->Acid_Modifier Charcoal Use Activated Charcoal Colored_Product->Charcoal No_Crystals->Solvent Seeding Add Seed Crystal No_Crystals->Seeding

Caption: Troubleshooting logic for common purification issues.

References

Identifying and minimizing byproducts in pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrimidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the identification and minimization of byproducts in pyrimidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Biginelli reaction?

A1: The Biginelli reaction, a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), is a robust reaction but can be prone to the formation of specific byproducts. The most frequently encountered impurities include:

  • Hantzsch-type 1,4-dihydropyridines (DHPs): These are often yellow and highly fluorescent compounds. They form when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can be generated from the decomposition of urea at elevated temperatures), creating a competing reaction pathway.[1]

  • N-acylurea Byproducts: These impurities can complicate the purification process and arise from a competing reaction between the β-ketoester and urea.[1]

  • Knoevenagel Condensation Products: These are formed from the reaction between the aldehyde and the β-ketoester. This side reaction is more prominent under conditions that favor this initial condensation over the complete cyclization to the DHPM.

  • Aldol Condensation Products: Self-condensation of the aldehyde or the β-ketoester can occur, especially with aliphatic aldehydes or enolizable ketones.

Q2: What are the typical side products in the Pinner pyrimidine synthesis?

A2: The Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine, can also yield a mixture of products if not properly controlled. Common side reactions include:

  • Self-condensation of the 1,3-dicarbonyl compound. [2]

  • Hydrolysis of the amidine starting material: Amidines can be hygroscopic, and the presence of water can lead to their hydrolysis.[2]

  • Incomplete cyclization: This can result in the isolation of stable, open-chain intermediates.[2]

  • Formation of esters as byproducts: If water is present, the imidate salt intermediate (Pinner salt) is highly susceptible to hydrolysis, which can lead to the formation of esters instead of the desired pyrimidine.

Q3: My pyrimidine synthesis reaction has a low yield. What are the general causes?

A3: Low yields in pyrimidine synthesis can often be attributed to several factors:

  • Suboptimal Catalyst: The choice and amount of catalyst are crucial. For instance, in the Biginelli reaction, while strong Brønsted acids are traditional, Lewis acids may offer better yields for certain substrates.[3]

  • Reaction Conditions: Temperature and reaction time are critical parameters. Inadequate temperature may lead to incomplete conversion, while excessively high temperatures can cause degradation of reactants or products.[2]

  • Purity of Reagents: Impurities in the starting materials (aldehyde, β-dicarbonyl compound, urea/amidine) can inhibit the reaction or lead to unwanted side reactions.[1]

  • Solvent Effects: The polarity of the solvent can significantly influence the reaction rate and yield. For some reactions, solvent-free conditions have been shown to be effective.

Troubleshooting Guides

Troubleshooting the Biginelli Reaction
Problem Potential Cause Troubleshooting Strategy
High levels of yellow, fluorescent byproduct Formation of Hantzsch-type dihydropyridine (DHP) byproduct.- Lower the reaction temperature, as higher temperatures favor the Hantzsch pathway.[1]- Screen different Lewis acid catalysts, as some may favor the Biginelli pathway over the Hantzsch pathway.[1]- Consider adding the urea component last to minimize its decomposition into ammonia.[1]
Low yield with unreacted starting materials - Inefficient catalyst activity.- Suboptimal reaction time or temperature.- Poor solubility of reactants.- Ensure the catalyst is active; if reusable, it may need regeneration.[1]- Increase the reaction time and monitor progress by TLC. A moderate increase in temperature may also be beneficial.[1]- Experiment with different solvents to improve the solubility of all reactants.
Difficult purification due to N-acylurea byproducts Competing reaction of the β-ketoester with urea.- Recrystallization is often the most effective method for removing N-acylurea impurities. Careful selection of the recrystallization solvent is crucial.[1]
Troubleshooting the Pinner Reaction
Problem Potential Cause Troubleshooting Strategy
Low yield and complex mixture of byproducts - Hydrolysis of amidine.- Self-condensation of the 1,3-dicarbonyl compound.- Ensure strictly anhydrous conditions by using dry solvents and glassware, and consider running the reaction under an inert atmosphere.[2]- Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic.[2]
Incomplete cyclization - Insufficient activation of the carbonyl group.- Steric hindrance.- Add a catalytic amount of a Brønsted or Lewis acid to facilitate the final cyclization and dehydration steps.[1]- Extend the reaction time and monitor by TLC.[1]- If steric hindrance is suspected, consider using a more reactive 1,3-dicarbonyl equivalent.[1]

Quantitative Data on Byproduct Minimization

Table 1: Effect of Catalyst and Conditions on Biginelli Reaction Yield
Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
HClEthanolReflux3Low[4]
Yb(OTf)₃Solvent-free1000.594[5]
CuCl₂·2H₂O/HClSolvent-freeRoom Temp0.295[6]
WSi/A-15 (40% w/w)Solvent-free92678[6]
ZnCl₂Acetic AcidRoom Temp592[7]
[BCMAB][2Cl] (8 mol%)Solvent-free60-1001High[1]
Table 2: Effect of Reaction Parameters on Pinner Reaction Yield
Nitrile Alcohol Lewis Acid (equiv.) Time (h) Yield (%) Reference
AcetonitrileBenzyl alcoholTMSOTf (2.0)6583[8]
Benzyl cyanideBenzyl alcoholTMSOTf (2.0)6580[8]
BenzonitrileBenzyl alcoholTMSOTf (2.0)6565[8]
AcrylonitrileBenzyl alcoholTMSOTf (2.0)6555[8]
AcetonitrileCyclohexanolTMSOTf (2.0)6545[8]

Experimental Protocols

Protocol 1: Monitoring a Biginelli Reaction by Thin-Layer Chromatography (TLC)

This protocol outlines the general procedure for monitoring the progress of a Biginelli reaction using TLC to observe the consumption of starting materials and the formation of the product and byproducts.

Materials:

  • TLC plates (e.g., silica gel 60 F254)

  • TLC chamber

  • Developing solvent (e.g., a mixture of hexane and ethyl acetate, such as 7:3)[1]

  • Capillary tubes for spotting

  • UV lamp for visualization

  • Reaction mixture aliquots

  • Standards of starting materials (aldehyde, β-ketoester)

Procedure:

  • Prepare the TLC Chamber: Pour the developing solvent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the atmosphere. Close the chamber and allow it to equilibrate.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes for spotting: one for the starting aldehyde, one for a co-spot (reaction mixture and aldehyde), and one for the reaction mixture.

  • Spot the Plate:

    • In the first lane, spot a dilute solution of the starting aldehyde.

    • In the second lane (co-spot), first spot the aldehyde standard, and then carefully spot the reaction mixture on top of it.

    • In the third lane, spot the reaction mixture.

  • Develop the Plate: Carefully place the TLC plate in the equilibrated chamber, ensuring the baseline is above the solvent level. Close the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize and Analyze: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp and circle them with a pencil. The disappearance of the starting material spots and the appearance of a new spot for the product indicate the reaction's progress. Any additional spots may correspond to byproducts. Calculate the Retention Factor (Rf) for each spot to aid in identification.

Protocol 2: General HPLC Method for Pyrimidine Derivative Analysis

This protocol provides a general framework for the analysis of pyrimidine derivatives and their impurities using High-Performance Liquid Chromatography (HPLC).

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 10 cm x 2.1 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or a suitable buffer (e.g., ammonium formate, pH 3.0)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of 200 mM ammonium formate (pH 3.0 with formic acid) and acetonitrile (10:90, v/v).[9] Degas the mobile phase before use.

  • Sample Preparation: Dissolve the crude reaction mixture or purified compound in the mobile phase to a concentration of approximately 100 µg/mL.[9] Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 0.2 mL/min[9]

    • Column Temperature: 35 °C[9]

    • Injection Volume: 1 µL[9]

    • Detection Wavelength: 270 nm[9]

  • Analysis: Inject the prepared sample into the HPLC system. The resulting chromatogram will show peaks corresponding to the desired pyrimidine product and any byproducts. The retention time and peak area can be used for identification and quantification, respectively.

Protocol 3: D₂O Exchange for NMR Identification of NH or OH Protons

This protocol is used to definitively identify proton signals from NH or OH groups in an NMR spectrum, which is useful for characterizing both products and byproducts.

Materials:

  • NMR tube with the sample dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • Deuterium oxide (D₂O)

Procedure:

  • Acquire Initial ¹H NMR Spectrum: Obtain a standard ¹H NMR spectrum of your pyrimidine derivative.

  • Add D₂O: Add one to two drops of D₂O to the NMR tube.

  • Mix Thoroughly: Cap the tube and shake it vigorously for 1-2 minutes to ensure complete mixing and facilitate the exchange of labile protons (NH and OH) with deuterium.

  • Re-acquire ¹H NMR Spectrum: Place the NMR tube back in the spectrometer and acquire another ¹H NMR spectrum under the same conditions as the first.

  • Analyze the Spectra: Compare the two spectra. The peaks corresponding to the NH or OH protons will have significantly decreased in intensity or disappeared completely in the second spectrum due to the exchange with deuterium.

Visualizations

De Novo Pyrimidine Synthesis Pathway

de_novo_pyrimidine_synthesis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_cytosol2 Cytosol Glutamine Glutamine + CO2 + 2 ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPS II Carbamoyl_Aspartate N-Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Dihydroorotate_mito Dihydroorotate->Dihydroorotate_mito Orotate Orotate Orotate_cyto Orotate->Orotate_cyto Dihydroorotate_mito->Orotate DHODH PRPP PRPP OMP Orotidine 5'-monophosphate (OMP) PRPP->OMP UMP Uridine 5'-monophosphate (UMP) OMP->UMP UMPS UDP UDP UMP->UDP Kinase UTP UTP UDP->UTP Kinase CTP CTP UTP->CTP CTP Synthetase Orotate_cyto->OMP UMPS troubleshooting_low_yield cluster_analysis Analysis of Chromatogram cluster_solutions_sm Solutions for Unreacted Starting Material cluster_solutions_byproducts Solutions for Byproduct Formation cluster_solutions_degradation Solutions for Degradation start Low Yield of Pyrimidine Product check_tlc Analyze Crude Reaction by TLC/HPLC start->check_tlc unreacted_sm Significant Unreacted Starting Material check_tlc->unreacted_sm Unreacted SM multiple_spots Multiple Byproducts Observed check_tlc->multiple_spots Byproducts product_streaking Product Streaking or Degradation check_tlc->product_streaking Degradation increase_time Increase reaction time unreacted_sm->increase_time increase_temp Increase reaction temperature unreacted_sm->increase_temp check_catalyst Check catalyst activity/loading unreacted_sm->check_catalyst check_reagents Verify purity of reagents unreacted_sm->check_reagents modify_temp Lower/raise reaction temperature multiple_spots->modify_temp change_catalyst Screen alternative catalysts multiple_spots->change_catalyst change_solvent Change solvent or concentration multiple_spots->change_solvent order_addition Alter order of reactant addition multiple_spots->order_addition lower_temp Run reaction at a lower temperature product_streaking->lower_temp shorter_time Decrease reaction time product_streaking->shorter_time check_workup Ensure neutral workup conditions product_streaking->check_workup biginelli_optimization_workflow cluster_screening Parameter Screening start Define Reaction: Aldehyde, β-Ketoester, Urea catalyst_screen Screen Catalysts (e.g., HCl, Yb(OTf)₃, ZnCl₂) start->catalyst_screen solvent_screen Screen Solvents (e.g., Ethanol, Acetonitrile, Solvent-free) catalyst_screen->solvent_screen temp_screen Screen Temperatures (e.g., RT, 60°C, 100°C) solvent_screen->temp_screen monitor Monitor Reactions by TLC/HPLC temp_screen->monitor analyze Analyze Yield and Purity monitor->analyze optimized Optimized Conditions Identified analyze->optimized High Yield & Purity refine Refine Conditions (e.g., Catalyst Loading, Time) analyze->refine Low Yield or Byproducts refine->monitor

References

Stability issues of 6-Phenylpyrimidine-4-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 6-Phenylpyrimidine-4-carboxylic acid in solution. The information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Compound Handling and Storage

Q1: What are the recommended storage conditions for solid this compound?

A1: To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Keep the compound away from sources of ignition and incompatible substances such as strong oxidizing agents.

Q2: What is the recommended practice for storing solutions of this compound?

A2: Aqueous solutions of pyrimidine-4-carboxylic acid derivatives are not recommended to be stored for more than one day. For longer-term storage, it is advisable to prepare stock solutions in anhydrous organic solvents like DMSO and store them at -20°C. Aliquoting the stock solution can help avoid repeated freeze-thaw cycles, which may contribute to degradation.

Solution Preparation and Solubility

Q3: I am having trouble dissolving this compound in aqueous buffers. What can I do?

A3: The solubility of carboxylic acids is highly dependent on the pH of the solution. This compound is a weak acid and is expected to have low solubility in acidic and neutral aqueous solutions. To improve solubility, consider the following:

  • Increase the pH: The solubility of carboxylic acids generally increases at pH values above their pKa, as the compound is converted to its more soluble carboxylate salt. Try dissolving the compound in a slightly basic buffer (e.g., pH 8-9).

  • Use a co-solvent: If working with a stock solution in an organic solvent like DMSO, ensure the final concentration of the organic solvent in your aqueous medium is low, as high concentrations can affect your experiment.

  • Sonication: Gentle sonication can help to dissolve the compound.

Q4: What is the expected pKa of this compound and how does it affect solubility?

Q5: What are the typical solvents for dissolving this compound?

A5: Based on data for similar compounds, this compound is expected to be soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and to a lesser extent, ethanol.

Quantitative Data Summary: Solubility of Related Pyrimidine Carboxylic Acids

CompoundSolventSolubility
Pyrimidine-4-carboxylic acidPBS (pH 7.2)~1 mg/mL
Pyrimidine-4-carboxylic acidEthanol~0.25 mg/mL
Pyrimidine-4-carboxylic acidDMSO~20 mg/mL
Pyrimidine-4-carboxylic acidDMF~2 mg/mL

Note: This data is for Pyrimidine-4-carboxylic acid and should be used as an estimate for this compound.

Stability Issues and Degradation

Q6: My experimental results are inconsistent. Could the compound be degrading in my assay solution?

A6: Yes, instability of this compound in solution can lead to inconsistent results. The primary degradation pathways to consider are hydrolysis, photodecomposition, and oxidation.

Q7: What are the likely degradation pathways for this compound?

A7: Based on its chemical structure, the following degradation pathways are plausible:

  • Hydrolysis: The pyrimidine ring and the carboxylic acid group can be susceptible to hydrolysis, especially under acidic or basic conditions. For structurally related compounds like imatinib, which contains a phenyl-pyrimidine moiety, hydrolysis of amide bonds is a major degradation route in acidic and basic environments[1].

  • Photodegradation: Pyrimidine derivatives can be sensitive to light, leading to photolytic decomposition. It is recommended to protect solutions from light, especially during long-term experiments[1].

  • Oxidation: The pyrimidine ring can be susceptible to oxidative degradation. Avoid exposure to strong oxidizing agents and minimize exposure to air for prolonged periods. For some pyrimidine derivatives, oxidation can lead to the formation of N-oxides[1].

  • Decarboxylation: Carboxylic acids, particularly those with certain activating groups, can undergo decarboxylation (loss of CO2), especially at elevated temperatures.

Troubleshooting Experimental Inconsistency

IssuePotential CauseRecommended Action
Loss of compound activity over timeDegradation in solutionPrepare fresh solutions for each experiment. Protect solutions from light and store at low temperatures when not in use.
Appearance of unknown peaks in HPLCFormation of degradation productsConduct forced degradation studies to identify potential degradants. Adjust solution pH and storage conditions to minimize degradation.
Poor reproducibility between experimentsIncomplete dissolution or precipitationEnsure complete dissolution by adjusting pH or using a co-solvent. Visually inspect solutions for any precipitation before use.

Experimental Protocols

Protocol 1: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[2]

1.1. Acid and Base Hydrolysis:

  • Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
  • For acid hydrolysis, add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
  • For base hydrolysis, add 0.1 M NaOH and incubate under the same conditions.
  • At each time point, withdraw an aliquot, neutralize it, and dilute to a suitable concentration for analysis.

1.2. Oxidative Degradation:

  • Prepare a solution of the compound.
  • Add a solution of 3% hydrogen peroxide.
  • Incubate at room temperature, protected from light, for a defined period.
  • Analyze the samples at various time points.

1.3. Thermal Degradation:

  • Store a solid sample of the compound in an oven at an elevated temperature (e.g., 80°C) for a defined period.
  • Also, prepare a solution of the compound and incubate it at a controlled elevated temperature.
  • Analyze the samples at various time points.

1.4. Photostability:

  • Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter)[3][4].
  • Keep a control sample protected from light.
  • Analyze both the exposed and control samples at a defined time point.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent compound from its degradation products.

2.1. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detection at a wavelength where the compound and its potential degradation products have significant absorbance (this needs to be determined experimentally, e.g., by UV-Vis spectrophotometry).
  • Injection Volume: 10 µL.
  • Column Temperature: 25-30°C.

2.2. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
  • Specificity is demonstrated by the ability to resolve the main peak from any degradation product peaks generated during forced degradation studies.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Outcome prep_solid Solid Compound prep_solution Solution Preparation (Aqueous/Organic) prep_solid->prep_solution stress_acid Acid Hydrolysis prep_solution->stress_acid Expose to stress conditions stress_base Base Hydrolysis prep_solution->stress_base Expose to stress conditions stress_ox Oxidation prep_solution->stress_ox Expose to stress conditions stress_therm Thermal prep_solution->stress_therm Expose to stress conditions stress_photo Photostability prep_solution->stress_photo Expose to stress conditions hplc Stability-Indicating HPLC Method stress_acid->hplc Analyze stressed samples stress_base->hplc Analyze stressed samples stress_ox->hplc Analyze stressed samples stress_therm->hplc Analyze stressed samples stress_photo->hplc Analyze stressed samples characterization Degradant Characterization (e.g., LC-MS) hplc->characterization Identify unknown peaks pathway Degradation Pathway Elucidation hplc->pathway characterization->pathway stability Stability Profile & Recommendations pathway->stability logical_relationship Factors Influencing Solution Stability cluster_factors Influencing Factors cluster_outcomes Potential Degradation Pathways center_node Solution Stability of This compound ph pH center_node->ph temp Temperature center_node->temp light Light Exposure center_node->light oxygen Presence of Oxidants center_node->oxygen solvent Solvent System center_node->solvent hydrolysis Hydrolysis ph->hydrolysis temp->hydrolysis decarboxylation Decarboxylation temp->decarboxylation photodegradation Photodegradation light->photodegradation oxidation Oxidation oxygen->oxidation solvent->hydrolysis can influence rate

References

Improving the regioselectivity of 6-Phenylpyrimidine-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in the regioselective synthesis of 6-Phenylpyrimidine-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

A1: The main challenge is achieving high regioselectivity. The synthesis typically involves the cyclocondensation of an unsymmetrical 1,3-dicarbonyl compound, such as a benzoylpyruvate derivative, with an amidine source like urea or thiourea. This can lead to the formation of two regioisomers: the desired this compound and the undesired 4-phenylpyrimidine-6-carboxylic acid. Controlling the reaction to favor the 6-phenyl isomer is the key difficulty.

Q2: Which synthetic route is commonly employed for this compound?

A2: A common and effective method is the cyclocondensation of a β-enamino ester with a suitable amidine source. This reaction, often a variation of the Pinner or Biginelli synthesis, provides a direct route to the functionalized pyrimidine scaffold.

Q3: What are the key factors influencing the regioselectivity of the reaction?

A3: Several factors can influence the regiochemical outcome of the cyclocondensation reaction:

  • Nature of the 1,3-dicarbonyl precursor: The electronic and steric properties of the substituents on the dicarbonyl compound play a significant role.

  • Amidine source: Different amidines (e.g., urea, thiourea, guanidine) can exhibit different reactivities and steric profiles.

  • Reaction conditions: Temperature, solvent, and reaction time can affect the kinetic and thermodynamic control of the reaction, thereby influencing the product ratio.

  • Catalyst: The choice of an acid or base catalyst is crucial in directing the cyclization pathway.

Q4: How can I confirm the regiochemistry of my product?

A4: The regiochemistry of the synthesized pyrimidine derivatives can be unambiguously determined using spectroscopic methods such as 1H-NMR, 13C-NMR, and Nuclear Overhauser Effect Spectroscopy (NOESY). X-ray crystallography can also provide definitive structural proof if suitable crystals can be obtained.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
Low Yield of Desired Product 1. Incomplete reaction: The reaction may not have reached completion. 2. Side reactions: Formation of byproducts, such as from self-condensation of the starting materials. 3. Suboptimal reaction conditions: Incorrect temperature, solvent, or catalyst concentration.1. Monitor reaction progress: Use TLC or LC-MS to track the consumption of starting materials and formation of the product. Extend the reaction time if necessary. 2. Purify starting materials: Ensure the purity of the benzoylpyruvate derivative and the amidine source. 3. Optimize conditions: Systematically vary the temperature, solvent polarity, and catalyst loading to find the optimal conditions for your specific substrates.
Poor Regioselectivity (Mixture of 6-phenyl and 4-phenyl isomers) 1. Lack of kinetic or thermodynamic control: The reaction conditions may not favor the formation of one regioisomer over the other. 2. Similar reactivity of the two carbonyl groups: The ketone and ester carbonyls of the benzoylpyruvate may have comparable electrophilicity under the reaction conditions.1. Vary the temperature: Lower temperatures may favor the kinetically controlled product, while higher temperatures may lead to the thermodynamically more stable isomer. 2. Screen different catalysts: Both acid and base catalysts can influence the initial nucleophilic attack and subsequent cyclization. Experiment with Lewis acids (e.g., ZnCl₂, FeCl₃) or Brønsted acids (e.g., HCl, p-TsOH), as well as bases (e.g., NaOEt, K₂CO₃). 3. Modify the amidine source: Using a more sterically hindered or electronically different amidine might enhance regioselectivity.
Formation of Uncyclized Intermediates 1. Insufficient activation of the second carbonyl group: The intermediate formed after the initial condensation may not be reactive enough to undergo cyclization. 2. Steric hindrance: Bulky substituents on the starting materials may disfavor the intramolecular cyclization step.1. Increase catalyst concentration or use a stronger catalyst: This can help to activate the remaining carbonyl group for ring closure. 2. Increase reaction temperature: Providing more thermal energy can help overcome the activation barrier for cyclization.
Product Precipitation/Insolubility Issues 1. Poor solubility of the product in the reaction solvent: The desired pyrimidine derivative may be insoluble in the chosen solvent, leading to precipitation and potentially incomplete reaction.1. Choose a more suitable solvent: Experiment with a range of solvents with different polarities to find one that keeps the product in solution at the reaction temperature. 2. Consider a biphasic system: In some cases, a two-phase system can help to separate the product as it forms, driving the reaction to completion.

Data Presentation

Table 1: Effect of Catalyst on Regioselectivity and Yield

CatalystSolventTemperature (°C)Time (h)Yield of 6-phenyl isomer (%)Yield of 4-phenyl isomer (%)Regiomeric Ratio (6-phenyl:4-phenyl)
HClEthanolReflux1245301.5 : 1
p-TsOHTolueneReflux1860203 : 1
ZnCl₂Acetonitrile802475107.5 : 1
NaOEtEthanol25630500.6 : 1

Note: The data in this table is illustrative and based on general principles of pyrimidine synthesis. Actual results may vary depending on the specific substrates and experimental conditions.

Experimental Protocols

Protocol 1: Regioselective Synthesis of Ethyl 6-Phenylpyrimidine-4-carboxylate using a Lewis Acid Catalyst

This protocol aims to maximize the yield of the 6-phenyl isomer through a Lewis acid-catalyzed cyclocondensation.

Materials:

  • Ethyl benzoylpyruvate

  • Urea

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Anhydrous Acetonitrile

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl benzoylpyruvate (1 equivalent), urea (1.2 equivalents), and anhydrous acetonitrile.

  • Stir the mixture at room temperature to dissolve the solids.

  • Add anhydrous zinc chloride (0.2 equivalents) to the solution.

  • Heat the reaction mixture to 80°C and stir for 24 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to separate the regioisomers.

  • The resulting ethyl 6-phenylpyrimidine-4-carboxylate can be hydrolyzed to the carboxylic acid using standard procedures (e.g., refluxing with aqueous NaOH followed by acidification).

Visualizations

reaction_pathway cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_products Potential Products Ethyl Benzoylpyruvate Ethyl Benzoylpyruvate Initial Adduct Initial Adduct Ethyl Benzoylpyruvate->Initial Adduct Amidine (Urea) Amidine (Urea) Amidine (Urea)->Initial Adduct Cyclized Intermediate Cyclized Intermediate Initial Adduct->Cyclized Intermediate Cyclization This compound This compound Cyclized Intermediate->this compound Dehydration (Major) 4-Phenylpyrimidine-6-carboxylic acid 4-Phenylpyrimidine-6-carboxylic acid Cyclized Intermediate->4-Phenylpyrimidine-6-carboxylic acid Dehydration (Minor)

Caption: General reaction pathway for the synthesis of this compound.

troubleshooting_workflow start Experiment Start problem Low Regioselectivity? start->problem check_catalyst Screen Catalysts (Lewis vs. Brønsted) problem->check_catalyst Yes end Optimized Protocol problem->end No check_temp Vary Temperature (Kinetic vs. Thermodynamic) check_catalyst->check_temp check_amidine Modify Amidine Source check_temp->check_amidine analyze Analyze Regioisomeric Ratio check_amidine->analyze analyze->problem Iterate analyze->end Success

Caption: Troubleshooting workflow for improving regioselectivity.

Technical Support Center: Crystallization of Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of pyrimidine compounds.

Troubleshooting Guides & FAQs

This section addresses specific issues researchers may face during the crystallization of pyrimidine derivatives, offering explanations and actionable solutions in a question-and-answer format.

Issue 1: No Crystal Formation Upon Cooling

Q1: I've cooled my solution, but no crystals have formed. What should I do?

A1: This is a common issue that can arise from several factors. The primary reason is often that the solution is not sufficiently supersaturated. Here are a series of steps to induce crystallization:

  • Increase Concentration: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your pyrimidine compound. Afterwards, allow it to cool slowly again.[1]

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth to begin.

    • Seeding: If you have a pure crystal of your compound, add a tiny amount (a "seed crystal") to the solution. This will act as a template for further crystal formation.

  • Re-evaluate Your Solvent: The chosen solvent might be too good at dissolving your compound, even at lower temperatures. You may need to select a different solvent or a solvent mixture where the compound's solubility is lower when cold.

Issue 2: "Oiling Out" - Formation of a Liquid Instead of Crystals

Q2: My compound is separating as an oil, not crystals. How can I fix this?

A2: "Oiling out" occurs when the pyrimidine compound comes out of solution at a temperature above its melting point, often due to high solution concentration or the presence of impurities that depress the melting point. Here are some solutions:

  • Dilute and Re-cool: Reheat the solution to dissolve the oil, then add a small amount of additional solvent to decrease the concentration. Allow the solution to cool more slowly. This gives the molecules more time to arrange themselves into a crystal lattice.

  • Change Solvents: The boiling point of your solvent might be too high. Try a solvent with a lower boiling point or one in which your compound is less soluble at room temperature.

  • Purify the Material: Significant impurities can lower the melting point of your compound, leading to oiling out. Consider a preliminary purification step, such as column chromatography, before attempting crystallization.

Issue 3: Poor Crystal Quality (Fine Needles, Amorphous Powder)

Q3: My crystals are very fine and powder-like, not the blocky crystals I need for X-ray crystallography. How can I improve their quality?

A3: The formation of fine or amorphous solids is typically a result of rapid precipitation rather than controlled crystal growth. To obtain larger, higher-quality crystals:

  • Slow Down the Cooling Process: Rapid cooling is a common culprit. Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath. You can further slow cooling by insulating the flask.

  • Reduce Supersaturation: A very high level of supersaturation can lead to rapid precipitation. Try using a slightly larger volume of solvent to dissolve your compound initially.

  • Utilize Vapor Diffusion: For growing high-quality single crystals, especially with small amounts of material, anti-solvent vapor diffusion is an excellent technique. Dissolve your compound in a "good" solvent and place it in a small open vial inside a larger sealed container with a volatile "poor" solvent (an anti-solvent). The slow diffusion of the anti-solvent vapor into your solution will gradually decrease the solubility and promote slow crystal growth.

Issue 4: Low Yield of Crystals

Q4: I've successfully obtained crystals, but the yield is very low. What could be the cause?

A4: A low yield can be frustrating. Here are some common causes and how to address them:

  • Excessive Solvent: Using too much solvent to dissolve your compound will result in a significant portion of it remaining in the mother liquor after cooling. Use the minimum amount of hot solvent necessary for complete dissolution.

  • Premature Crystallization: If you perform a hot filtration to remove impurities, your compound may start to crystallize in the filter funnel. To prevent this, pre-heat your filtration apparatus (funnel and receiving flask) and use a small amount of extra hot solvent to wash the filter paper.

  • Incomplete Cooling: Ensure you have allowed sufficient time for the solution to cool completely, including in an ice bath, to maximize the amount of product that crystallizes out of solution.

Issue 5: Difficulty Crystallizing Compounds Soluble Only in High-Boiling Point Solvents

Q5: My pyrimidine derivative is only soluble in DMF or DMSO. How can I crystallize it?

A5: For compounds that are only soluble in high-boiling point solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), conventional cooling crystallization is often ineffective. The recommended method is anti-solvent vapor diffusion .

  • Procedure: Dissolve your compound in a minimal amount of DMF or DMSO in a small, open container (e.g., a vial). Place this vial inside a larger, sealed chamber that contains a volatile anti-solvent in which your compound is insoluble. Good anti-solvents for DMF/DMSO solutions include dichloromethane (DCM), diethyl ether, or pentane. Over time, the anti-solvent vapor will slowly diffuse into the solution of your compound, reducing its solubility and promoting the slow growth of crystals.[2] One successful example involved dissolving a pyrimidin-2(5)-one in DMF and placing it in a container with DCM overnight to obtain pure crystals.[2]

Data Presentation: Solubility of Pyrimidine Derivatives

The selection of an appropriate solvent is critical for successful crystallization. The following tables provide solubility data for various pyrimidine derivatives in common organic solvents. This data can serve as a starting point for your solvent screening experiments.

Table 1: Solubility of Selected Pyrimidine Compounds in Various Solvents

CompoundSolventTemperature (°C)Solubility
PyrimidineWater20~41 g/L
PyrimidineAlcohols, Ether, Aromatic Hydrocarbons-High
5-FluorouracilWater2512.2 mg/mL
5-Fluorouracil1 N NH4OH2550 mg/mL
5-FluorouracilEthanol2510 mM
TrimethoprimWater20-50Low
TrimethoprimEthanol20-50High
TrimethoprimEthyl Acetate20-50Moderate
TrimethoprimAcetonitrile20-50High
Trimethoprim2-Propanol20-50Moderate

Data sourced from multiple references.

Table 2: Temperature-Dependent Solubility of Pyrimidine Derivatives in Methanol

Derivative CodeR-Group on Pyrimidine CoreTemperature (K)Mole Fraction Solubility (x10^-3)
MDT 1 -4-OH, 3-OCH3 C6H4293.151.98
313.153.32
MDT 2 -4-OCH3 C6H4293.151.12
313.151.83
MDT 4 -4-Cl C6H4293.150.89
313.151.55
MDT 9 -C4H3O (Furan)293.152.54
313.154.01

This table presents a selection of data; solubility generally increases with temperature for these compounds.[3]

Table 3: General Solubility Order for a Series of Pyrimidine Derivatives

SolventGeneral Solubility
N,N-Dimethylformamide (DMF)Highest
MethanolHigh
ChloroformModerate
Tetrahydrofuran (THF)Moderate
1,4-DioxaneModerate
Ethyl AcetateModerate
Carbon Tetrachloride (CCl4)Low

The solubility of pyrimidine derivatives generally increases with temperature in these solvents.[4][5]

Experimental Protocols

Protocol 1: Cooling Crystallization

This is the most common method for purifying solid organic compounds.

  • Solvent Selection: Choose a solvent in which your pyrimidine compound has high solubility at elevated temperatures and low solubility at room temperature.

  • Dissolution: Place the crude pyrimidine compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture while stirring until the solid completely dissolves. If necessary, add small additional portions of the hot solvent to achieve full dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a pre-warmed flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal yield, subsequently place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator.

Protocol 2: Anti-Solvent Vapor Diffusion

This technique is ideal for growing high-quality single crystals from a small amount of material.

  • Preparation: Dissolve your pyrimidine compound in a small volume of a "good" solvent (one in which it is highly soluble) in a small, open vial.

  • Setup: Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar). Add a layer of a volatile "anti-solvent" (a solvent in which your compound is poorly soluble) to the bottom of the larger container, ensuring the level is below the top of the small vial.

  • Diffusion and Crystallization: Seal the larger container. The anti-solvent vapor will slowly diffuse into the "good" solvent, gradually reducing the solubility of your compound and promoting slow, controlled crystal growth.

  • Monitoring: Monitor the setup over several hours to days until crystals of a suitable size have formed.

Protocol 3: General Guideline for Co-crystallization Screening via Slurry Conversion

Co-crystallization with a suitable co-former (like a carboxylic acid for an aminopyrimidine) can be an effective way to obtain crystalline material from a compound that is difficult to crystallize on its own.

  • Co-former Selection: Choose a co-former that has complementary functional groups to your pyrimidine compound, allowing for the formation of robust intermolecular interactions like hydrogen bonds. For aminopyrimidines, carboxylic acids are often good candidates.

  • Stoichiometric Weighing: Weigh stoichiometric amounts (e.g., 1:1 molar ratio) of your pyrimidine compound and the chosen co-former.

  • Slurry Formation: Place the solid mixture into a vial and add a small amount of a solvent in which both compounds have limited solubility. The goal is to create a suspension (a slurry), not to fully dissolve the compounds.

  • Equilibration: Seal the vial and stir the slurry at a constant temperature (e.g., room temperature) for an extended period (24-48 hours). During this time, the system will equilibrate, and if a co-crystal is thermodynamically more stable than the individual components, it will form.[6]

  • Isolation and Analysis: Filter the solid from the slurry, wash with a small amount of the same solvent, and allow it to dry. Analyze the resulting solid by techniques such as Powder X-ray Diffraction (PXRD) to determine if a new crystalline phase (the co-crystal) has formed.

Visualizations

The following diagrams illustrate common workflows and logical relationships in troubleshooting pyrimidine crystallization.

Troubleshooting_No_Crystals Start Solution Cooled, No Crystals Formed Supersaturated Is the solution supersaturated? Start->Supersaturated IncreaseConc Increase Concentration (Evaporate Solvent) Supersaturated->IncreaseConc No InduceNuc Induce Nucleation Supersaturated->InduceNuc Yes ReCool Re-cool slowly IncreaseConc->ReCool Scratch Scratch inner surface of the flask InduceNuc->Scratch Seed Add a seed crystal InduceNuc->Seed Success Crystals Formed Scratch->Success Seed->Success ReCool->Supersaturated Failure Still No Crystals: Re-evaluate Solvent ReCool->Failure

Caption: Troubleshooting logic for when no crystals form upon cooling.

Oiling_Out_Workflow Start Compound 'Oils Out' During Cooling Cause Possible Cause? Start->Cause TooConc Too Concentrated / Cooling Too Fast Cause->TooConc Concentration Impure High Impurity Level Cause->Impure Purity SolventIssue Inappropriate Solvent Cause->SolventIssue Solvent ActionConc Re-heat, add more solvent, cool slowly TooConc->ActionConc ActionImpure Pre-purify material (e.g., Chromatography) Impure->ActionImpure ActionSolvent Select solvent with lower boiling point SolventIssue->ActionSolvent Result Crystals Form ActionConc->Result ActionImpure->Start Re-attempt Crystallization ActionSolvent->Start Re-attempt Crystallization

Caption: Decision workflow for addressing "oiling out".

Crystallization_Method_Selection Start Need to Crystallize Pyrimidine Compound Solubility Solubility Profile Known? Start->Solubility GoodSolubility Good solubility difference between hot and cold? Solubility->GoodSolubility Yes ScreenSolvents Screen Solvents Solubility->ScreenSolvents No Cooling Cooling Crystallization GoodSolubility->Cooling Yes SmallAmount Small amount or need high-quality crystals? GoodSolubility->SmallAmount No VaporDiffusion Anti-Solvent Vapor Diffusion SmallAmount->VaporDiffusion Yes Difficult Very difficult to crystallize or amorphous solid? SmallAmount->Difficult No CoCrystal Co-crystallization Screening (Slurry, Grinding) Difficult->CoCrystal Yes ScreenSolvents->GoodSolubility

References

Technical Support Center: Optimizing HPLC for 6-Phenylpyrimidine-4-carboxylic Acid Isomer Resolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) methods for the resolution of 6-phenylpyrimidine-4-carboxylic acid isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for achieving good resolution of this compound isomers?

A1: The most critical factors are the choice of stationary phase, mobile phase composition (specifically pH and organic modifier), and column temperature. Due to the structural similarities of the isomers, fine-tuning these parameters is essential to exploit subtle differences in their physicochemical properties.

Q2: Which stationary phase is recommended for this separation?

A2: A C18 column is a good starting point for reversed-phase chromatography of these isomers.[1] However, for enhanced selectivity, consider using a phenyl- or biphenyl-phase column, which can provide alternative selectivity through π-π interactions with the aromatic rings of the analytes. For challenging separations, a mixed-mode column combining reversed-phase and ion-exchange characteristics may also be effective.

Q3: How does mobile phase pH affect the separation?

A3: As this compound is an acidic compound, the pH of the mobile phase will significantly impact its retention time. At a pH below the pKa of the carboxylic acid group, the compound will be in its neutral form and exhibit longer retention on a reversed-phase column. Conversely, at a pH above the pKa, it will be ionized and elute earlier. Manipulating the pH can therefore be a powerful tool to control retention and improve selectivity between isomers.

Q4: What is the role of the organic modifier in the mobile phase?

A4: The organic modifier (e.g., acetonitrile or methanol) controls the overall elution strength of the mobile phase in reversed-phase HPLC. Acetonitrile is generally a stronger solvent than methanol and can lead to shorter retention times. The choice of organic modifier can also influence selectivity, as methanol and acetonitrile have different interactions with the analyte and stationary phase. It is often beneficial to screen both solvents during method development.

Q5: My peaks for the isomers are co-eluting or poorly resolved. What should I do?

A5: To improve the resolution of co-eluting or poorly resolved peaks, you can try the following:

  • Optimize the mobile phase: Adjust the pH to maximize differences in the ionization states of the isomers. Also, try changing the organic modifier (e.g., from acetonitrile to methanol) or running a shallow gradient.

  • Change the stationary phase: If mobile phase optimization is insufficient, switching to a column with a different selectivity (e.g., a phenyl column) is recommended.

  • Adjust the temperature: Lowering the temperature can sometimes improve resolution, although it may also increase backpressure.

Troubleshooting Guide

Issue 1: Peak Splitting

Q: I am observing split peaks for my this compound isomers. What could be the cause and how can I fix it?

A: Peak splitting can be a frustrating issue in HPLC. The potential causes and solutions are outlined below.[2][3][4][5]

Potential CauseTroubleshooting Steps
Column Contamination/Void If all peaks in the chromatogram are splitting, the issue may be a contaminated guard column or a void at the head of the analytical column. First, try removing the guard column to see if the problem is resolved. If splitting persists, reverse-flush the analytical column (if permitted by the manufacturer). If the problem is still not resolved, the column may need to be replaced.
Sample Solvent Incompatibility If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion, including splitting. Whenever possible, dissolve the sample in the initial mobile phase.
Co-elution of Isomers It is possible that the split peak is actually two closely eluting isomers. To test this, try reducing the injection volume. If the two "split" peaks become more distinct, you are likely dealing with co-elution. In this case, further method optimization (e.g., adjusting mobile phase pH, changing the organic modifier, or using a shallower gradient) is needed to improve resolution.
Blocked Frit A partially blocked frit at the column inlet can disrupt the sample flow path and cause peak splitting.[2] If you suspect a blocked frit, it may need to be replaced.
Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: My peaks are showing significant tailing/fronting. How can I improve the peak shape?

A: Poor peak shape can compromise resolution and the accuracy of quantification. Here are some common causes and solutions:

Potential CauseTroubleshooting Steps
Secondary Interactions Peak tailing is often caused by secondary interactions between the acidic analyte and active sites (e.g., residual silanols) on the silica-based stationary phase. To mitigate this, try lowering the mobile phase pH to suppress the ionization of the silanol groups. Using a modern, end-capped column can also minimize these interactions.
Column Overload Injecting too much sample can lead to peak fronting.[5] Try reducing the sample concentration or the injection volume.
Mismatched Sample Solvent As with peak splitting, a sample solvent stronger than the mobile phase can cause peak distortion. Dissolve the sample in the mobile phase whenever possible.
Issue 3: Shifting Retention Times

Q: The retention times for my isomers are not consistent between runs. What could be the cause?

A: Inconsistent retention times can make peak identification and quantification unreliable. The following factors can contribute to this issue:

Potential CauseTroubleshooting Steps
Inadequate Column Equilibration Ensure the column is fully equilibrated with the mobile phase before each injection, especially when running a gradient. A good rule of thumb is to equilibrate for at least 10 column volumes.
Mobile Phase Preparation Inconsistencies in mobile phase preparation can lead to shifts in retention time. Prepare the mobile phase accurately and consistently. It is good practice to make fresh mobile phase daily.
Temperature Fluctuations Changes in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.
Pump Performance A malfunctioning pump can deliver an inconsistent flow rate, leading to variable retention times. Ensure the pump is properly maintained and there are no leaks in the system.

Experimental Protocols

Suggested Starting HPLC Method for this compound Isomers

This method provides a starting point for the separation of this compound isomers. Further optimization will likely be required to achieve baseline resolution.

ParameterCondition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 50% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B
Chiral Separation Approach

If the isomers are enantiomers, a chiral separation method will be necessary.

ParameterCondition
Column Chiral Stationary Phase (e.g., polysaccharide-based like cellulose or amylose, or a Pirkle-type column)[6][7]
Mobile Phase Typically a non-polar mobile phase such as Hexane/Isopropanol for normal-phase chiral chromatography. The exact ratio will need to be optimized.
Flow Rate 1.0 mL/min
Column Temperature 25 °C (can be varied to optimize selectivity)
Detection UV at 254 nm
Injection Volume 10 µL

Data Presentation

Table 1: Effect of Mobile Phase pH on Retention Time of a Representative Aromatic Carboxylic Acid

This table illustrates the expected trend in retention time for an acidic compound like this compound as the mobile phase pH is varied. The pKa of the carboxylic acid is assumed to be approximately 4.0.

Mobile Phase pHExpected Retention Time (min)Rationale
2.515.2pH is well below the pKa; the compound is fully protonated (neutral) and strongly retained on a C18 column.
3.512.8pH is approaching the pKa; a significant portion of the compound is still protonated, leading to strong retention.
4.58.5pH is above the pKa; the compound is now predominantly deprotonated (anionic) and less retained.
5.55.1pH is significantly above the pKa; the compound is almost fully ionized and elutes much earlier.

Visualizations

HPLC Troubleshooting Workflow for Peak Splitting

This diagram outlines a logical workflow for troubleshooting peak splitting issues.

HPLC_Troubleshooting_Peak_Splitting Start Peak Splitting Observed Q_All_Peaks Are all peaks splitting? Start->Q_All_Peaks Check_Guard_Column Remove Guard Column Q_All_Peaks->Check_Guard_Column Yes Check_Injection_Volume Reduce Injection Volume Q_All_Peaks->Check_Injection_Volume No A_Yes_All_Peaks Yes A_No_Some_Peaks No Q_Problem_Solved_Guard Problem Solved? Check_Guard_Column->Q_Problem_Solved_Guard Sol_Replace_Guard Replace Guard Column Q_Problem_Solved_Guard->Sol_Replace_Guard Yes Check_Column_Inlet Check for Column Void/ Blocked Frit Q_Problem_Solved_Guard->Check_Column_Inlet No A_Yes_Solved_Guard Yes A_No_Not_Solved_Guard No Sol_Flush_Replace_Column Reverse Flush or Replace Column Check_Column_Inlet->Sol_Flush_Replace_Column Q_Peaks_Resolved Peaks Now Resolved? Check_Injection_Volume->Q_Peaks_Resolved Sol_Coelution Indicates Co-elution. Further method optimization needed. Q_Peaks_Resolved->Sol_Coelution Yes Check_Sample_Solvent Check Sample Solvent Compatibility Q_Peaks_Resolved->Check_Sample_Solvent No A_Yes_Resolved Yes A_No_Not_Resolved No Sol_Change_Solvent Dissolve Sample in Mobile Phase Check_Sample_Solvent->Sol_Change_Solvent

Caption: A flowchart for diagnosing and resolving peak splitting in HPLC.

Logical Relationship for Method Optimization

This diagram illustrates the interconnectedness of key parameters in HPLC method development for isomer separation.

Method_Optimization_Logic Goal Achieve Baseline Resolution of Isomers Stationary_Phase Stationary Phase Selection (e.g., C18, Phenyl) Goal->Stationary_Phase Mobile_Phase Mobile Phase Optimization Goal->Mobile_Phase Temperature Temperature Control Goal->Temperature Stationary_Phase->Mobile_Phase Mobile_Phase->Temperature pH pH Adjustment Mobile_Phase->pH Organic_Modifier Organic Modifier (ACN vs. MeOH) Mobile_Phase->Organic_Modifier Gradient Gradient Profile Mobile_Phase->Gradient

Caption: Key parameters influencing HPLC method optimization for isomer separation.

References

Challenges in scaling up the production of 6-Phenylpyrimidine-4-carboxylic acid.

Author: BenchChem Technical Support Team. Date: December 2025

.

Welcome to the technical support center for the synthesis and scale-up of 6-Phenylpyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this important chemical intermediate. Here, we provide in-depth, field-proven insights in a question-and-answer format to address specific experimental issues.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common synthetic routes for this compound and what are their primary challenges?

The most prevalent and scalable synthesis often involves a variation of the Pinner pyrimidine synthesis.[1][2] This method typically utilizes the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with benzamidine.

Primary Challenges:

  • Low Yields: A frequent issue in Pinner-type syntheses is low product yield. This can stem from several factors including suboptimal catalyst activity, competing side reactions, and incomplete cyclization of intermediates.[3][4]

  • Impurity Profile: The formation of byproducts that are structurally similar to the target molecule can complicate purification.

  • Reaction Conditions: The reaction can be highly sensitive to temperature, solvent, and the purity of starting materials.[4][5]

Troubleshooting Guide: Synthesis & Scale-Up

Issue 1: Low reaction yield in the synthesis of this compound.

Question: My reaction yield is consistently below 50%. I am reacting a β-ketoester with benzamidine. What are the likely causes and how can I improve it?

Answer: Low yields in this synthesis are a common hurdle. The root causes can often be traced to several key areas of the experimental setup.

Potential Causes & Solutions:

  • Suboptimal Catalyst: The choice and concentration of the catalyst are critical. While traditional methods might use strong Brønsted acids, these can sometimes promote side reactions.[5]

    • Troubleshooting:

      • Catalyst Screening: Experiment with different Lewis acids (e.g., FeCl₃, ZnCl₂) or Brønsted acids to find the optimal catalyst for your specific substrates.[5]

      • Catalyst Loading: Titrate the amount of catalyst used. Too little may result in a sluggish reaction, while too much can lead to unwanted byproducts.

  • Competing Side Reactions: The formation of undesired products can consume starting materials, thereby reducing the yield of the desired product.

    • Troubleshooting:

      • Temperature Control: Running the reaction at a lower temperature can sometimes disfavor the formation of byproducts.[3] Conversely, some reactions may require higher temperatures to proceed to completion.[5] It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature.[3][5]

      • Order of Addition: In some cases, the order in which reagents are added can influence the reaction pathway. Consider adding the benzamidine last to minimize potential decomposition.[3]

  • Purity of Reagents: The presence of impurities in your starting materials can significantly inhibit the reaction.

    • Troubleshooting:

      • Benzamidine Quality: Use freshly prepared or purified benzamidine hydrochloride. Amidines can be hygroscopic and may hydrolyze over time, which can introduce water into the reaction and lead to unwanted side reactions.[3][4]

      • Solvent Purity: Ensure that the solvent is anhydrous, as the presence of water can lead to the hydrolysis of key intermediates.[4]

ParameterRecommendation for OptimizationExpected Outcome
Catalyst Screen various Lewis and Brønsted acids; optimize loading.Improved reaction rate and selectivity.
Temperature Monitor via TLC to find the optimal balance for conversion vs. byproduct formation.Minimized side reactions and maximized product yield.
Reagent Purity Use high-purity, anhydrous starting materials and solvents.Reduced side reactions and more consistent results.
Issue 2: Difficulty in purifying the crude this compound.

Question: My crude product is an off-white to brown solid, and I am struggling to achieve high purity (>98%) even after recrystallization. What purification strategies are most effective?

Answer: The purification of carboxylic acids, particularly aromatic ones, can be challenging due to their polarity and potential for strong intermolecular interactions. A multi-step purification strategy is often necessary.

Effective Purification Workflow:

  • Acid-Base Extraction: This is a fundamental and highly effective technique for separating carboxylic acids from neutral and basic impurities.[6]

    • Protocol:

      • Dissolve the crude product in an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

      • Extract the organic layer with an aqueous base (e.g., 1 M NaOH or NaHCO₃ solution). The this compound will deprotonate and move into the aqueous layer. The pH of the aqueous solution should be at least three units above the pKa of the acid.[6]

      • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

      • Acidify the aqueous layer with a strong acid (e.g., 1 M HCl) to a pH at least three units below the pKa of the acid to precipitate the purified product.[6]

      • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Recrystallization: This is a powerful technique for removing closely related impurities. The key is to find a suitable solvent or solvent system.[3]

    • Solvent Selection:

      • Good solvents for recrystallization will dissolve the compound when hot but not when cold.

      • Common solvents for aromatic carboxylic acids include ethanol, methanol, acetic acid, or mixtures such as toluene/petroleum ether.[6]

      • Experiment with a range of solvents to find the one that provides the best crystal quality and yield.

  • Column Chromatography: If high levels of polar impurities are present, column chromatography may be necessary.

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically employed.[7] Adding a small amount of acetic acid to the mobile phase can help to improve the peak shape of the carboxylic acid.[7]

Visualizing the Process

Synthetic Pathway

The following diagram illustrates a common synthetic route for this compound.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Benzamidine Benzamidine Condensation Condensation Benzamidine->Condensation Beta-Ketoester Beta-Ketoester Beta-Ketoester->Condensation This compound This compound Condensation->this compound Cyclization G start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity purify_reagents Purify/Replace Reagents check_purity->purify_reagents Impurities Found optimize_catalyst Optimize Catalyst System check_purity->optimize_catalyst Purity OK purify_reagents->optimize_catalyst screen_catalysts Screen Different Catalysts & Optimize Loading optimize_catalyst->screen_catalysts No Improvement optimize_temp Adjust Reaction Temperature optimize_catalyst->optimize_temp Improvement screen_catalysts->optimize_temp temp_study Perform Temperature Study (TLC Monitoring) optimize_temp->temp_study No Improvement end Improved Yield optimize_temp->end Improvement temp_study->end

References

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the Technical Support Center for the interpretation of complex Nuclear Magnetic Resonance (NMR) spectra of substituted pyrimidines. As a cornerstone of many biologically active molecules, the precise structural elucidation of pyrimidine derivatives is critical for researchers in medicinal chemistry, drug development, and materials science.[1][2][3] The inherent electronic properties of the pyrimidine ring, coupled with the varied effects of substituents, often lead to NMR spectra that are challenging to interpret. Common issues include severe peak overlap, the presence of tautomers or rotamers, and unpredictable chemical shifts.[4][5]

This guide is structured to function as a dedicated support resource, providing in-depth troubleshooting guides and a comprehensive FAQ section. It is designed to address specific, practical issues encountered during spectral analysis, moving beyond a simple recitation of data to explain the causality behind experimental choices and offer robust, field-proven solutions.

Troubleshooting Guides

This section addresses specific, commonly encountered problems during the acquisition and interpretation of NMR spectra for substituted pyrimidines. Each issue is presented with a logical, step-by-step approach to diagnosis and resolution.

Issue 1: Severe Peak Overlap in the Aromatic Region

Problem: Your ¹H NMR spectrum displays a dense, overlapping multiplet in the aromatic region (typically 7.0-9.0 ppm), making it impossible to decipher coupling patterns or obtain accurate integrations for the pyrimidine ring protons.[4][6]

Causality: The nitrogen atoms in the pyrimidine ring are electronegative, deshielding the ring protons and causing them to resonate at high frequency (downfield).[5] When multiple substituents are present, their electronic effects can cause the remaining ring protons to have very similar chemical shifts, leading to signal overlap.

Troubleshooting & Optimization Workflow

G A Start: Overlapping Aromatic Signals B Change NMR Solvent (e.g., CDCl₃ to Benzene-d₆) A->B Initial Step D Acquire 2D NMR Spectra (COSY, HSQC, HMBC) A->D Direct Advanced Approach C Increase Spectrometer Field Strength (e.g., 400 MHz to 600 MHz) B->C Partial Success F Resolved Spectrum B->F Success C->D Partial Success C->F Success E Perform Selective 1D Experiments (1D-NOESY, 1D-TOCSY) D->E Further Clarification Needed G Still Ambiguous D->G Ambiguity Remains E->F Success E->G Ambiguity Remains H Computational Prediction (DFT) For theoretical shifts G->H Final Resort H->F Assignment Confirmed

Caption: A logical workflow for troubleshooting overlapping NMR signals.

Step-by-Step Solutions:
  • Change the NMR Solvent: The chemical shifts of protons are sensitive to the solvent environment.[4][5] Switching from a common solvent like CDCl₃ to an aromatic solvent like benzene-d₆ or a more polar one like DMSO-d₆ can induce differential shifts in the proton signals, potentially resolving the overlap.[4][7] Aromatic solvents, in particular, can cause significant changes due to the solvent anisotropic effect.[5]

  • Increase Spectrometer Field Strength: If accessible, re-acquiring the spectrum on a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz or higher) will increase the dispersion of signals.[4] This is often the most straightforward way to separate overlapping multiplets without altering the sample.

  • Utilize 2D NMR Spectroscopy: Two-dimensional NMR experiments are powerful tools for untangling complex spectra.[5][8][9]

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled (J-coupled), typically those on adjacent carbons.[5][9] It helps establish proton-proton connectivity even when the 1D signals are crowded.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[4][9][10] This is invaluable for assigning protons to specific positions on the pyrimidine ring.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds.[5] It is crucial for determining the regiochemistry of substituents by showing long-range connectivities.

Issue 2: Broad or Disappearing Signals

Problem: One or more signals in your ¹H NMR spectrum are unusually broad, or a signal you expect to see is absent.

Causality: Signal broadening in the NMR spectra of substituted pyrimidines can arise from several distinct physical phenomena.

Potential Causes and Solutions:
  • Intermediate Rate Chemical Exchange:

    • Explanation: Tautomerism (e.g., keto-enol or amino-imino forms) is common in pyrimidines with hydroxyl or amino groups.[4] If the rate of exchange between tautomers is on the same timescale as the NMR experiment, the corresponding signals will be broad. Similarly, restricted rotation around single bonds (e.g., in amide substituents) can lead to rotamers that are in intermediate exchange.[4]

    • Solution: Try variable temperature (VT) NMR. Cooling the sample may slow the exchange rate enough to sharpen the signals for individual species. Conversely, heating the sample may accelerate the exchange, leading to a single, sharp, averaged signal.

  • Quadrupolar Broadening:

    • Explanation: The nitrogen atoms (¹⁴N) in the pyrimidine ring are quadrupolar nuclei. They can induce rapid relaxation in adjacent protons, causing their signals to broaden. This effect is most pronounced for protons directly attached to or near the nitrogen atoms.

    • Solution: This is an inherent property of the molecule. While it cannot be eliminated, acquiring the spectrum on a higher field spectrometer can sometimes sharpen the signals relative to the chemical shift dispersion. In some cases, protonation of the nitrogen can alter the quadrupolar effects.

  • Sample-Related Issues:

    • Explanation: Poor shimming of the magnetic field, low sample solubility, or sample aggregation at high concentrations can all lead to broad peaks.[4]

    • Solution: Ensure your sample is fully dissolved. If solubility is an issue, try a different solvent or gently warm the sample. Re-shim the spectrometer carefully. If the sample is highly concentrated, dilute it and re-acquire the spectrum.[4][11]

Issue 3: Incorrect Number of Signals (More or Fewer Than Expected)

Problem: The ¹H or ¹³C NMR spectrum shows a different number of signals than predicted by the expected structure.

Causality: This discrepancy often points to dynamic processes or the presence of multiple species in solution.

Diagnostic Scenarios:
  • More Signals Than Expected:

    • Tautomers: As mentioned, pyrimidines with -OH, -NH₂, or -SH groups can exist as a mixture of tautomers in solution.[4][12] Each tautomer is a distinct chemical species and will give rise to its own set of NMR signals. The equilibrium can be sensitive to solvent and temperature.

    • Rotamers: Bulky substituents can hinder rotation around a single bond, leading to the observation of multiple rotational isomers (rotamers), each with a unique NMR signature.[4]

    • Impurities: Never discount the presence of residual solvents, starting materials, or reaction byproducts as the source of extra peaks.[4]

  • Fewer Signals Than Expected:

    • Symmetry: Your molecule may possess a higher degree of symmetry than initially assumed, making some protons or carbons chemically equivalent.

    • Accidental Equivalence: Sometimes, protons or carbons that are not symmetrically equivalent happen to have the same chemical shift by coincidence, leading to overlapping signals. Changing the solvent can often resolve this.[7]

    • Signal Broadening: A signal may be broadened to the point that it is lost in the baseline noise (see Issue 2).

Frequently Asked Questions (FAQs)

Q1: How can I definitively identify an NH or OH proton signal on my pyrimidine ring?

A1: The most reliable method is a D₂O exchange experiment . Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum. Protons attached to heteroatoms (O, N, S) are labile (acidic) and will exchange with deuterium. This will cause the NH or OH peak to significantly decrease in intensity or disappear entirely from the spectrum.[4][7]

Q2: The chemical shifts of my pyrimidine protons are not what I predicted. Why?

A2: The electronic environment of the pyrimidine ring is highly sensitive to several factors, making simple predictions challenging:

  • Substituent Effects: Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) profoundly alter the chemical shifts of ring protons and carbons.[4][13] EDGs (-NH₂, -OH, -OCH₃) increase electron density (shielding), shifting signals upfield (lower ppm), especially at the ortho and para positions. EWGs (-NO₂, -CN) decrease electron density (deshielding), shifting signals downfield (higher ppm).[5] These effects are not always simply additive.

  • Solvent Effects: The polarity and aromaticity of the NMR solvent can influence chemical shifts through intermolecular interactions.[4][5]

  • pH of the Solution: The pyrimidine nitrogens are basic and can be protonated if the sample contains acidic impurities or is dissolved in a protic solvent. Protonation drastically alters the electronic structure and, consequently, the NMR spectrum.

Q3: How can I use coupling constants to determine the substitution pattern on the pyrimidine ring?

A3: The magnitude of the proton-proton coupling constant (J-value) is dependent on the number of bonds separating the coupled nuclei. For pyrimidine rings:

  • ortho-coupling (³JHH):** Coupling between protons on adjacent carbons (e.g., H-4 and H-5). Typically in the range of 4-6 Hz.

  • meta-coupling (⁴JHH):** Coupling between protons separated by three bonds (e.g., H-4 and H-6). This is smaller, around 2-3 Hz.[5]

  • para-coupling (⁵JHH):** Coupling across the ring (e.g., H-2 and H-5). This is usually very small (<1 Hz) and often not resolved.[5]

By carefully analyzing the splitting patterns and measuring the J-values, you can deduce the relative positions of the remaining protons and thus infer the substitution pattern.

Q4: When should I consider using computational methods to help interpret my spectrum?

A4: When experimental methods alone are insufficient to resolve ambiguities, computational chemistry can be a powerful predictive tool. Density Functional Theory (DFT) calculations, using methods like GIAO (Gauge-Including Atomic Orbital), can predict the ¹H and ¹³C NMR chemical shifts of a proposed structure.[14][15] By comparing the calculated spectrum with the experimental one, you can gain confidence in your structural assignment. This is particularly useful for distinguishing between isomers with very similar predicted spectra.[16][17][18]

Data Presentation & Key Protocols

Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for Pyrimidine

The chemical shifts of pyrimidine protons and carbons are highly dependent on substituents and the solvent used. This table provides approximate ranges for the parent pyrimidine ring and illustrates the general effect of common substituents.

PositionProton (¹H) δ (ppm)Carbon (¹³C) δ (ppm)Comments
Parent Pyrimidine (in CDCl₃) Data from various sources.[19]
H-2~9.27~157.4Highly deshielded due to two adjacent nitrogen atoms.
H-4 / H-6~8.78~156.9Deshielded by adjacent nitrogen.
H-5~7.38~121.7Most shielded proton on the parent ring.
Effect of Substituents
Electron Donating Group (EDG) e.g., -NH₂, -OH, -OCH₃
ortho to EDGShifts Upfield (lower ppm)Shifts Upfield (lower ppm)Increased electron density causes shielding.
para to EDGShifts Upfield (lower ppm)Shifts Upfield (lower ppm)Shielding effect is pronounced.
Electron Withdrawing Group (EWG) e.g., -NO₂, -CN, -CHO
ortho to EWGShifts Downfield (higher ppm)Shifts Downfield (higher ppm)Decreased electron density causes deshielding.
para to EWGShifts Downfield (higher ppm)Shifts Downfield (higher ppm)Deshielding effect is pronounced.

Note: These are general trends. Actual chemical shifts can vary significantly based on the specific molecule, solvent, concentration, and pH.

Experimental Protocols
Protocol 1: D₂O Exchange for Identification of Labile Protons (NH/OH)

Objective: To confirm the presence of exchangeable protons from amino, hydroxyl, or thiol groups.

Methodology:

  • Dissolve 5-10 mg of the pyrimidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Acquire a standard ¹H NMR spectrum.

  • Remove the tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O).

  • Cap the tube and shake vigorously for 1-2 minutes to ensure thorough mixing.[4]

  • Allow the sample to settle and re-acquire the ¹H NMR spectrum under the same conditions.

  • Analysis: Compare the two spectra. The signals corresponding to NH or OH protons will have disappeared or significantly diminished in the second spectrum.[4]

Protocol 2: Basic 2D NMR for Structural Elucidation

Objective: To determine the connectivity of atoms within the molecule to resolve structural ambiguities. A slightly more concentrated sample (10-20 mg) is recommended.[5]

  • Purpose: Identifies protons that are spin-spin coupled, helping to establish proton-proton connectivity through bonds.[8]

  • Methodology:

    • Set up and run a standard ¹H NMR to determine the spectral width.

    • Select a standard gradient-enhanced COSY pulse sequence (e.g., gCOSY).[6]

    • Acquire the 2D data, typically using 8-16 scans per increment.

    • Process the data using a 2D Fourier transform.

  • Analysis: The 1D spectrum appears on the diagonal. Off-diagonal "cross-peaks" connect signals from protons that are coupled to each other.

  • Purpose: Correlates protons with the carbons they are directly attached to.[9][10]

  • Methodology:

    • Run standard ¹H and ¹³C NMR spectra to determine their respective spectral widths.

    • Select a standard gradient-enhanced HSQC pulse sequence.

    • Input the spectral widths and offsets for both ¹H (F2 axis) and ¹³C (F1 axis).

    • Acquire and process the 2D data.

  • Analysis: The spectrum displays peaks at the coordinates corresponding to the chemical shifts of a proton and its directly bonded carbon.

  • Purpose: Shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH), which is essential for piecing together the molecular skeleton and determining substituent placement.[5]

  • Methodology:

    • Use the same spectral widths as the HSQC experiment.

    • Select a standard gradient-enhanced HMBC pulse sequence.

    • Crucially, set the long-range coupling delay to an optimized value, typically corresponding to a coupling constant of ~8 Hz.[6]

  • Analysis: Cross-peaks connect protons to carbons that are 2 or 3 bonds away, providing critical long-range connectivity information.

G cluster_0 1D NMR Analysis cluster_1 2D NMR Analysis A Acquire ¹H & ¹³C NMR B Initial Assignment (Shifts, Integration, Multiplicity) A->B C COSY (H-H Connectivity) B->C Ambiguity in ¹H D HSQC (Direct C-H attachment) B->D Ambiguity in ¹³C C->D E HMBC (Long-range C-H connectivity) D->E F NOESY (Through-space proximity) E->F G Final Structure Elucidation F->G

Caption: Workflow for systematic NMR-based structure elucidation.

References

Validation & Comparative

A Comparative Analysis of Xanthine Oxidase Inhibitors: The Established Efficacy of Allopurinol versus the Emerging Potential of Phenylpyrimidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

In the landscape of hyperuricemia and gout management, the inhibition of xanthine oxidase (XO) remains a cornerstone of therapeutic strategy.[1][2] Allopurinol, a purine analog, has long been the standard of care, effectively reducing uric acid production for decades.[1][2] However, the quest for novel, potent, and potentially safer non-purine inhibitors has led to the exploration of diverse chemical scaffolds. Among these, phenylpyrimidine carboxylic acid derivatives are emerging as a promising class of xanthine oxidase inhibitors. This guide provides a detailed, data-driven comparison of allopurinol and a representative potent compound from the phenylpyrimidine carboxylic acid class, specifically a 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivative, to inform researchers and drug development professionals.

Introduction to Xanthine Oxidase and the Therapeutic Rationale

Xanthine oxidase is a crucial enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][3] Elevated levels of uric acid in the blood, a condition known as hyperuricemia, can lead to the deposition of monosodium urate crystals in joints and tissues, causing the painful inflammatory condition of gout.[3] Therefore, inhibiting xanthine oxidase is a direct and effective approach to lowering systemic uric acid concentrations.

Allopurinol: The Incumbent Standard

Allopurinol, a structural analog of hypoxanthine, has been the frontline therapy for gout and hyperuricemia since its FDA approval in 1966.[1][2]

Mechanism of Action

Allopurinol itself is a substrate for xanthine oxidase. It is metabolized to its active form, oxypurinol (or alloxanthine), which then acts as a potent inhibitor of the enzyme.[4] The inhibition by allopurinol is primarily competitive, meaning it binds to the active site of the enzyme, preventing the binding of the natural substrates, hypoxanthine and xanthine.[5][6]

In Vitro Efficacy

The inhibitory potency of allopurinol against xanthine oxidase is well-documented, though reported IC50 values can vary depending on assay conditions. The IC50 for allopurinol generally falls within the range of 0.2 to 50 μM.[1][7]

In Vivo & Clinical Perspective

Clinically, allopurinol effectively reduces serum and urinary uric acid levels.[8] However, its use can be associated with adverse effects, ranging from mild skin rashes to severe and potentially fatal hypersensitivity reactions.[2] This has fueled the search for alternative inhibitors with improved safety profiles.

Phenylpyrimidine Carboxylic Acids: A New Frontier of Non-Purine Inhibitors

Recent research has focused on non-purine scaffolds to overcome the limitations of allopurinol. Phenylpyrimidine derivatives have shown significant promise in this area. While data on "6-phenylpyrimidine-4-carboxylic acid" itself is sparse, extensive research on closely related derivatives, such as 2-mercapto-6-phenylpyrimidine-4-carboxylic acids, provides a strong basis for comparison.[2][9]

Mechanism of Action of a Representative Derivative

A notable example from this class, a specific 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivative (compound 9b from a referenced study), has been shown to be a potent xanthine oxidase inhibitor.[9] Enzyme kinetics studies revealed that this compound acts as a mixed-type inhibitor, suggesting it can bind to both the free enzyme and the enzyme-substrate complex.[2][9] This dual binding capability can contribute to its high inhibitory potency.

In Vitro Efficacy

This representative derivative of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid demonstrated a remarkably potent enzyme inhibitory activity with an IC50 value of 0.132 μM.[2][9] This indicates a significantly higher in vitro potency compared to the general range reported for allopurinol. Other phenylpyrimidine derivatives have also shown potent inhibition, with some exhibiting IC50 values in the nanomolar range.[10]

Head-to-Head Comparison: Quantitative Data

ParameterAllopurinol2-Mercapto-6-phenylpyrimidine-4-carboxylic acid derivative (Compound 9b)
Chemical Class Purine AnalogNon-Purine Heterocycle
IC50 Value 0.2 - 50 µM[1][7]0.132 µM[2][9]
Inhibition Type Competitive[5][6]Mixed-Type[2][9]

Experimental Protocols

In Vitro Xanthine Oxidase Inhibition Assay

The determination of xanthine oxidase inhibitory activity is typically performed using a spectrophotometric method. The following is a generalized protocol that serves as a foundation for such an assay.

Principle: The assay measures the increase in absorbance at approximately 295 nm, which corresponds to the formation of uric acid from the substrate xanthine. The rate of this reaction is proportional to the activity of xanthine oxidase. The presence of an inhibitor will decrease the rate of uric acid formation.

Materials:

  • Xanthine Oxidase (from bovine milk or other sources)

  • Xanthine (substrate)

  • Phosphate Buffer (e.g., 50 mM, pH 7.5)

  • Test Compounds (Allopurinol, Phenylpyrimidine derivative) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of xanthine in the phosphate buffer.

    • Prepare a working solution of xanthine oxidase in the phosphate buffer.

    • Prepare serial dilutions of the test compounds and allopurinol (positive control) in the buffer.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Buffer + solvent vehicle (to account for any background absorbance).

    • Control wells (No inhibitor): Buffer + xanthine oxidase solution + solvent vehicle.

    • Test wells: Buffer + xanthine oxidase solution + test compound solution.

    • Positive Control wells: Buffer + xanthine oxidase solution + allopurinol solution.

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate with the enzyme and inhibitors for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding the xanthine substrate solution to all wells.

    • Immediately begin monitoring the change in absorbance at 295 nm over a set period (e.g., 5-10 minutes) using the kinetic mode of the microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of Test Well / Rate of Control Well)] * 100

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Mechanisms and Workflows

Signaling Pathway of Xanthine Oxidase Inhibition

XanthineOxidasePathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO UricAcid Uric Acid Xanthine->UricAcid XO XO Xanthine Oxidase Inhibitor Allopurinol or Phenylpyrimidine Derivative Inhibitor->XO Inhibition

Caption: The enzymatic conversion of hypoxanthine to uric acid catalyzed by xanthine oxidase and the point of inhibition.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (Buffer, XO, Xanthine) Plate_Setup Set up 96-well plate (Blank, Control, Test) Prep_Reagents->Plate_Setup Prep_Compounds Prepare Serial Dilutions of Inhibitors Prep_Compounds->Plate_Setup Pre_incubation Pre-incubate Enzyme and Inhibitors Plate_Setup->Pre_incubation Reaction_Start Initiate Reaction with Xanthine Pre_incubation->Reaction_Start Kinetic_Read Kinetic Measurement at 295 nm Reaction_Start->Kinetic_Read Calc_Rates Calculate Reaction Rates Kinetic_Read->Calc_Rates Calc_Inhibition Calculate % Inhibition Calc_Rates->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Step-by-step workflow for determining the IC50 of xanthine oxidase inhibitors.

Concluding Remarks and Future Directions

Allopurinol remains a vital tool in the management of hyperuricemia and gout. Its mechanism and clinical efficacy are well-established. However, the emergence of potent, non-purine inhibitors like the 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives signifies a promising advancement in the field. The significantly lower IC50 value and different inhibition kinetics of this derivative class highlight the potential for developing more potent and possibly more selective therapeutic agents.

Further in vivo studies are necessary to fully elucidate the pharmacokinetic and pharmacodynamic properties, as well as the safety profile, of these novel phenylpyrimidine derivatives. Direct comparative clinical trials will ultimately be required to determine if their in vitro potency translates to superior clinical outcomes and an improved safety profile over allopurinol. The continued exploration of such novel scaffolds is crucial for expanding the therapeutic arsenal against hyperuricemia-related conditions.

References

A Comparative Analysis of 6-Phenylpyrimidine-4-carboxylic Acid and Febuxostat as Xanthine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 6-Phenylpyrimidine-4-carboxylic acid and the established drug febuxostat, both potent inhibitors of xanthine oxidase. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics for hyperuricemia and gout.

Introduction

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary precursor to the debilitating inflammatory condition known as gout. The enzyme xanthine oxidase (XO) plays a pivotal role in the purine catabolism pathway, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Consequently, the inhibition of xanthine oxidase is a cornerstone of therapeutic strategies aimed at managing hyperuricemia. Febuxostat, a non-purine selective inhibitor of xanthine oxidase, is a widely prescribed medication for this condition. Concurrently, this compound and its derivatives have emerged as a promising class of novel xanthine oxidase inhibitors. This guide presents a comparative overview of these two compounds, focusing on their mechanism of action, in vitro efficacy, and available pharmacokinetic parameters, supported by experimental data.

Chemical Structures

CompoundChemical Structure
This compound
Febuxostat

Mechanism of Action

Both this compound and febuxostat exert their therapeutic effects by inhibiting the enzyme xanthine oxidase.

Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase.[1] It functions by forming a stable, high-affinity complex with both the oxidized and reduced forms of the enzyme, thereby blocking the active site and preventing the conversion of xanthine to uric acid.[2] This non-competitive inhibition mechanism contributes to its high potency and specificity.

This compound derivatives have also been identified as potent xanthine oxidase inhibitors. Specifically, a derivative, 2-mercapto-6-phenylpyrimidine-4-carboxylic acid (compound 9b), has been shown to exhibit a mixed-type inhibition of xanthine oxidase.[3] This suggests that it can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. Molecular docking studies of similar pyrimidine-based inhibitors suggest that they interact with key amino acid residues in the active site of xanthine oxidase, including Arg880, Thr1010, Phe914, and Phe1009, through hydrogen bonds and π-π stacking interactions.[3][4]

Quantitative Data Presentation

Table 1: In Vitro Xanthine Oxidase Inhibitory Activity

CompoundIC50 (μM)Inhibition TypeSource
2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivative (9b) 0.132Mixed-type[3]
Febuxostat 0.0018 - 0.0236Non-competitive[5]

Table 2: Pharmacokinetic Properties

ParameterThis compound DerivativeFebuxostatSource
Oral Bioavailability Data not available~84%
Protein Binding Data not available~99.2%
Terminal Half-life Data not available~5-8 hours
Metabolism Data not availablePrimarily hepatic (CYP1A2, 2C8, 2C9, UGT1A1, 1A3, 1A9, 2B7)
Excretion Data not availableRenal and fecal

Experimental Protocols

In Vitro Xanthine Oxidase Inhibition Assay

This spectrophotometric assay is a standard method for determining the inhibitory activity of compounds against xanthine oxidase.

Principle: The assay measures the enzymatic conversion of xanthine to uric acid. Uric acid has a characteristic absorbance at approximately 295 nm, and the rate of its formation is monitored over time. The presence of an inhibitor will decrease the rate of uric acid production.

Materials:

  • Xanthine Oxidase (from bovine milk or other sources)

  • Xanthine (substrate)

  • Test compound (e.g., this compound derivative or febuxostat)

  • Allopurinol (positive control)

  • Phosphate buffer (e.g., 0.1 M, pH 7.5)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of xanthine oxidase in phosphate buffer. The final concentration in the assay should be optimized to yield a linear reaction rate for at least 10 minutes.

    • Prepare a stock solution of xanthine in phosphate buffer. Gentle warming or the addition of a small amount of NaOH may be necessary to dissolve the xanthine completely.

    • Prepare stock solutions of the test compound and allopurinol in DMSO. A dilution series should be prepared to determine the IC50 value.

  • Assay Setup (in a 96-well plate):

    • Blank: Phosphate buffer and vehicle (DMSO).

    • Control (No Inhibitor): Phosphate buffer, xanthine oxidase, and vehicle (DMSO).

    • Test Compound: Phosphate buffer, xanthine oxidase, and the test compound at various concentrations.

    • Positive Control: Phosphate buffer, xanthine oxidase, and allopurinol at various concentrations.

  • Pre-incubation: Add all components except the substrate (xanthine) to the wells and pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the xanthine solution to all wells.

  • Measurement: Immediately begin measuring the absorbance at 295 nm at regular time intervals (e.g., every 30 seconds) for a total duration of 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound and allopurinol using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction of control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualization

Xanthine_Oxidase_Inhibition_Pathway cluster_Purine_Catabolism Purine Catabolism cluster_Inhibition Inhibition Mechanism Hypoxanthine Hypoxanthine Xanthine_Oxidase1 Xanthine Oxidase Hypoxanthine->Xanthine_Oxidase1 Xanthine Xanthine Xanthine_Oxidase2 Xanthine Oxidase Xanthine->Xanthine_Oxidase2 Uric Acid Uric Acid Xanthine_Oxidase1->Xanthine Xanthine_Oxidase2->Uric Acid Febuxostat Febuxostat Febuxostat->Xanthine_Oxidase1 Non-competitive inhibition Febuxostat->Xanthine_Oxidase2 Non-competitive inhibition 6-Phenylpyrimidine-4-carboxylic_acid 6-Phenylpyrimidine- 4-carboxylic acid 6-Phenylpyrimidine-4-carboxylic_acid->Xanthine_Oxidase1 Mixed-type inhibition 6-Phenylpyrimidine-4-carboxylic_acid->Xanthine_Oxidase2 Mixed-type inhibition

Caption: Inhibition of the purine catabolism pathway by febuxostat and this compound.

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Measurement Data Acquisition cluster_Analysis Data Analysis A Prepare Reagents: Xanthine Oxidase, Xanthine, Test Compounds, Buffer B Dispense Reagents into 96-well Plate A->B C Pre-incubate at Constant Temperature B->C D Initiate Reaction with Xanthine C->D E Measure Absorbance at 295 nm over Time D->E F Calculate Reaction Rates E->F G Determine % Inhibition F->G H Calculate IC50 Value G->H

Caption: Workflow for the in vitro xanthine oxidase inhibition assay.

Conclusion

Febuxostat is a well-characterized and potent non-purine selective inhibitor of xanthine oxidase with established clinical efficacy. The emerging class of this compound derivatives, as exemplified by the potent in vitro activity of its 2-mercapto derivative, represents a promising new scaffold for the development of novel xanthine oxidase inhibitors. While the in vitro data for the pyrimidine derivative is encouraging, further investigation into its in vivo pharmacokinetics, efficacy, and safety profile is necessary to fully assess its therapeutic potential in comparison to established drugs like febuxostat. The detailed experimental protocols and comparative data presented in this guide are intended to facilitate such future research endeavors.

References

Unveiling the Enzyme Inhibitory Potential of 6-Phenylpyrimidine-4-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the enzyme inhibitory profile of a compound is a critical step in the journey from discovery to clinical application. This guide provides a comparative analysis of the enzyme inhibitory activity of derivatives of 6-phenylpyrimidine-4-carboxylic acid, with a primary focus on Xanthine Oxidase and a secondary look at Dihydroorotate Dehydrogenase as a potential target.

Comparative Inhibitory Activity: Xanthine Oxidase

Xanthine Oxidase (XO) is a crucial enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. Its overactivity can lead to hyperuricemia, a precursor to gout. Research has identified 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent inhibitors of this enzyme.

InhibitorTarget EnzymeIC50 (µM)Reference
Compound 9b (a 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivative) Xanthine Oxidase0.132Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 155, 590-595.[1][2]
AllopurinolXanthine Oxidase~7.2A Comparative Review of Xanthine Oxidase Inhibitors - Benchchem
FebuxostatXanthine Oxidase0.0018A Comparative Review of Xanthine Oxidase Inhibitors - Benchchem
EmodinXanthine Oxidase4.88 µg/mLInhibitory capacity of xanthine oxidase, and anticancer activity of compounds from Sarcandra glabra (Thunb.) Nakai flower - International Food Research Journal[3]

Note: IC50 values can vary between studies due to different experimental conditions.

Comparative Inhibitory Activity: Dihydroorotate Dehydrogenase (DHODH)

DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, essential for the proliferation of rapidly dividing cells, making it an attractive target for cancer and autoimmune diseases. While direct inhibitory data for this compound on DHODH is not available, its pyrimidine core suggests it as a potential scaffold for DHODH inhibitor development. Below is a comparison with known DHODH inhibitors.

InhibitorTarget EnzymeIC50 (nM)Reference
BrequinarHuman DHODH4.5Cross-Validation of DHODH Inhibitor Activity: A Comparative Guide - Benchchem[4]
TeriflunomideHuman DHODH411Cross-Validation of DHODH Inhibitor Activity: A Comparative Guide - Benchchem[4]
LeflunomideHuman DHODH>10,000A Comparative Guide to DHODH Inhibitors - Benchchem
BAY-2402234Human DHODH1.2A Comparative Guide to DHODH Inhibitors - Benchchem
Indoluidin DHuman DHODH210A Comparative Guide to the Specificity of DHODH-IN-11 and Similar Compounds - Benchchem[5]

Experimental Protocols

Accurate and reproducible experimental design is paramount for the validation of enzyme inhibitory activity. Below are detailed methodologies for the key assays discussed.

In Vitro Xanthine Oxidase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against Xanthine Oxidase.

Principle: This spectrophotometric assay measures the enzymatic activity of xanthine oxidase by monitoring the formation of uric acid from the substrate, xanthine. Uric acid has a strong absorbance at approximately 290-295 nm. The inhibitory potential of a test compound is determined by its ability to decrease the rate of uric acid production.

Materials:

  • Xanthine Oxidase (from bovine milk or other sources)

  • Xanthine (substrate)

  • Potassium phosphate buffer (e.g., 50-100 mM, pH 7.5-7.8)

  • Test compound (e.g., this compound derivative)

  • Reference inhibitor (e.g., Allopurinol)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well UV-transparent microplate or quartz cuvettes

  • Spectrophotometer capable of measuring absorbance at 295 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine in the phosphate buffer.

    • Prepare a stock solution of xanthine oxidase in the phosphate buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

    • Prepare a stock solution of the test compound and the reference inhibitor in DMSO. Perform serial dilutions in the assay buffer to achieve a range of desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

  • Assay Setup (96-well plate format):

    • Blank: Add buffer and the test compound solution (or vehicle).

    • Control (No Inhibitor): Add buffer, xanthine oxidase solution, and the vehicle (e.g., DMSO in buffer).

    • Test: Add buffer, xanthine oxidase solution, and the test compound solution at various concentrations.

    • Positive Control: Add buffer, xanthine oxidase solution, and the reference inhibitor solution at various concentrations.

  • Reaction Initiation and Measurement:

    • Pre-incubate the enzyme with the test compounds and controls for a set period (e.g., 15 minutes) at a constant temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding the xanthine substrate to all wells.

    • Immediately begin monitoring the increase in absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per unit time) for each concentration from the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Velocity of Test / Velocity of Control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

Objective: To determine the IC50 of a test compound against human DHODH.

Principle: This is a spectrophotometric assay that measures the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH. The decrease in absorbance at 600 nm due to the reduction of DCIP is proportional to the DHODH activity.[4]

Materials:

  • Recombinant human DHODH enzyme

  • L-Dihydroorotic acid (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10 (CoQ10)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)[4]

  • Test compound

  • Reference inhibitor (e.g., Brequinar)

  • DMSO

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of DHO, DCIP, and CoQ10 in DMSO.

    • Prepare serial dilutions of the test compound and reference inhibitor in DMSO.

  • Assay Setup:

    • Add 2 µL of the inhibitor dilutions (or DMSO for control) to the wells of a 96-well plate.

    • Add 178 µL of the DHODH enzyme solution (diluted in Assay Buffer) to each well.

    • Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding to the enzyme.

  • Reaction Initiation and Measurement:

    • Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the Assay Buffer.

    • Initiate the reaction by adding 20 µL of the reaction mix to each well.

    • Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

    • Normalize the velocities relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the normalized velocities against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Mechanisms of Action

To conceptualize the role of these enzymes and the points of inhibition, the following diagrams illustrate the relevant biochemical pathways.

Xanthine_Oxidase_Pathway cluster_purine Purine Catabolism cluster_inhibition Inhibition Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 Uric_Acid Uric_Acid Inhibitor 6-Phenylpyrimidine-4-carboxylic acid derivative Inhibitor->XO1 Inhibits Inhibitor->XO2 Inhibits XO1->Xanthine XO2->Uric_Acid

Purine catabolism pathway and Xanthine Oxidase inhibition.

DHODH_Pathway cluster_pyrimidine De Novo Pyrimidine Synthesis cluster_mito Mitochondrial Inner Membrane cluster_inhibition Inhibition Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl_Phosphate Glutamine->Carbamoyl_Phosphate CAD Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate CAD Orotate Orotate Dihydroorotate->Orotate DHODH DHODH Dihydroorotate->DHODH UMP UMP Orotate->UMP UMPS Pyrimidine_Nucleotides Pyrimidine_Nucleotides UMP->Pyrimidine_Nucleotides ... DHODH->Orotate Inhibitor Potential Pyrimidine-based Inhibitor Inhibitor->DHODH Inhibits

De novo pyrimidine synthesis pathway and DHODH inhibition.

References

Reproducibility of Biological Assays for 6-Phenylpyrimidine-4-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to obtain consistent and reliable results is the cornerstone of scientific research and drug development. This guide provides a comparative overview of the reproducibility of biological assays relevant to the study of 6-phenylpyrimidine-4-carboxylic acid and its derivatives. While specific reproducibility data for this exact molecule is limited in publicly available literature, this guide presents quantitative data on the reproducibility of the types of assays in which these compounds are commonly evaluated. This information serves as a benchmark for researchers designing and interpreting experiments.

Data Presentation: Quantitative Comparison of Assay Reproducibility

The reproducibility of a biological assay is often assessed using statistical parameters such as the coefficient of variation (CV) for intra-assay and inter-assay variability, and the Z'-factor for high-throughput screening assays. A lower CV indicates higher precision, while a Z'-factor between 0.5 and 1.0 is indicative of an excellent assay for high-throughput screening.

Assay TypeTarget/ApplicationKey Reproducibility MetricTypical ValueReference Compound(s)
Enzyme Inhibition Assay Xanthine OxidaseIC50 (µM)Varies by compoundAllopurinol, Febuxostat
Glutathione ReductaseKI (µM)0.979 - 2.984Pyrimidine derivatives
Antimicrobial Assay Mycobacterium tuberculosisInter-assay CV<50%Various
M. tuberculosis HTSZ'-factor> 0.6Various
Anti-inflammatory Assay Cytokine QuantificationInter-assay CV<20%Various
MIF-CD74 Binding HTSZ'-factor> 0.5 (general HTS)Not specified

Note: IC50 and KI values are measures of potency and will vary between different this compound derivatives. The key aspect of reproducibility is the consistency of these values across repeated experiments. The provided CV and Z'-factor values are general benchmarks for these assay types.

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental findings. Below are representative protocols for key biological assays relevant to this compound.

Xanthine Oxidase (XO) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound against xanthine oxidase.

Principle: The enzymatic activity of xanthine oxidase is measured by monitoring the formation of uric acid from its substrate, xanthine. Uric acid absorbs light at 295 nm, and the rate of its formation can be determined spectrophotometrically. The presence of an inhibitor reduces the rate of uric acid production.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine

  • Test compound (e.g., a this compound derivative)

  • Allopurinol (positive control)

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Dissolve xanthine in the phosphate buffer to a final concentration of 150 µM.

    • Dissolve the test compound and allopurinol in DMSO to create stock solutions, then dilute to various concentrations in phosphate buffer.

    • Prepare a solution of xanthine oxidase in phosphate buffer (e.g., 0.1 units/mL).

  • Assay Setup (in a 96-well plate):

    • Blank: 140 µL buffer + 10 µL of test compound/vehicle.

    • Control: 130 µL buffer + 10 µL vehicle + 10 µL xanthine oxidase solution.

    • Test: 130 µL buffer + 10 µL of test compound solution + 10 µL xanthine oxidase solution.

  • Incubation: Pre-incubate the plate at 25°C for 15 minutes.

  • Reaction Initiation: Add 50 µL of the xanthine solution to all wells.

  • Measurement: Immediately measure the absorbance at 295 nm at regular intervals for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of uric acid formation (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] * 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.[1][2][3][4]

Mycobacterial Growth Inhibition Assay (MGIA)

Objective: To assess the ability of a test compound to inhibit the growth of Mycobacterium tuberculosis (Mtb).

Principle: The assay measures the growth of Mtb in the presence of a test compound. Growth inhibition is typically determined by measuring a reporter signal (e.g., luminescence or fluorescence) or by counting colony-forming units (CFUs).

Materials:

  • Mycobacterium tuberculosis H37Rv (or a suitable reporter strain)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • Test compound

  • Rifampicin (positive control)

  • 96-well plates

  • Plate reader (for reporter strains) or materials for CFU plating

Procedure:

  • Inoculum Preparation: Grow Mtb to mid-log phase and adjust the optical density (OD) to a standardized value.

  • Assay Setup:

    • In a 96-well plate, add the test compound at various concentrations.

    • Add the Mtb inoculum to each well.

    • Include wells with Mtb and vehicle (DMSO) as a growth control, and wells with Mtb and rifampicin as a positive inhibition control.

  • Incubation: Incubate the plate at 37°C for 5-7 days.

  • Measurement:

    • Reporter Strains: Measure the luminescence or fluorescence using a plate reader.

    • CFU Counting: Serially dilute the contents of each well and plate on Middlebrook 7H11 agar. Incubate for 3-4 weeks and count the colonies.

  • Data Analysis:

    • Calculate the percentage of growth inhibition relative to the vehicle control.

    • Determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits visible growth. For high-throughput screening, a Z'-factor is calculated to assess assay quality.[5][6]

Macrophage Migration Inhibitory Factor (MIF) - CD74 Binding Assay

Objective: To identify compounds that inhibit the interaction between MIF and its receptor, CD74.

Principle: This is a biochemical assay that measures the binding of MIF to immobilized CD74. Inhibition of this binding by a test compound is detected by a decrease in the signal.

Materials:

  • Recombinant human MIF

  • Recombinant human soluble CD74 (sCD74)

  • Test compound

  • Biotinylated anti-MIF antibody

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • TMB substrate

  • 96-well high-binding microplate

  • Microplate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with sCD74 and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

  • Compound Incubation: Add the test compound at various concentrations to the wells, followed by the addition of MIF. Incubate to allow for binding.

  • Detection:

    • Wash the plate to remove unbound MIF and compound.

    • Add a biotinylated anti-MIF antibody and incubate.

    • Wash the plate and add streptavidin-HRP.

    • Wash the plate and add TMB substrate.

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition of MIF-CD74 binding for each compound concentration.

    • Determine the IC50 value from a dose-response curve. For high-throughput screening, the Z'-factor is a key metric for assay performance.[7][8]

Mandatory Visualization

Below are diagrams illustrating a key signaling pathway and a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation plate_setup Plate Setup (Blank, Control, Test) reagent_prep->plate_setup compound_prep Compound Dilution compound_prep->plate_setup incubation Incubation plate_setup->incubation reaction_init Reaction Initiation incubation->reaction_init measurement Spectrophotometric Measurement reaction_init->measurement data_proc Data Processing (% Inhibition) measurement->data_proc ic50_calc IC50 Calculation data_proc->ic50_calc

Caption: Experimental workflow for a typical in vitro enzyme inhibition assay.

mif_signaling_pathway MIF MIF CD74 CD74 MIF->CD74 Binds CD44 CD44 CD74->CD44 Co-receptor Src Src CD44->Src ERK ERK1/2 Src->ERK Akt PI3K/Akt Src->Akt Proliferation Cell Proliferation & Survival ERK->Proliferation Inflammation Inflammation ERK->Inflammation Akt->Proliferation

Caption: Simplified signaling pathway of Macrophage Migration Inhibitory Factor (MIF).

References

Navigating the Selectivity Landscape of 6-Phenylpyrimidine-4-carboxylic Acid: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, understanding the cross-reactivity and selectivity of a compound is paramount to predicting its therapeutic potential and safety profile. This guide provides a comprehensive comparison of 6-Phenylpyrimidine-4-carboxylic acid and its derivatives, focusing on their activity as xanthine oxidase inhibitors and discussing the critical aspect of selectivity against other enzymes.

While specific broad-panel selectivity data for this compound is not extensively available in the public domain, this guide leverages data from close structural analogs and established xanthine oxidase inhibitors to provide a framework for evaluation. By examining the available data and comparing it with well-characterized alternatives, researchers can better anticipate the potential for off-target effects and design more effective and safer therapeutic agents.

Potency at the Primary Target: Xanthine Oxidase

Derivatives of this compound have been identified as potent inhibitors of xanthine oxidase, a key enzyme in purine metabolism and a therapeutic target for conditions like gout and hyperuricemia. The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50).

CompoundTarget EnzymeIC50 (µM)Inhibition Type
2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivative (9b)[1]Xanthine Oxidase0.132Mixed-type
AllopurinolXanthine Oxidase1.7 - 7.9Competitive
FebuxostatXanthine Oxidase0.0024 - 0.0031Mixed-type

This table summarizes the in vitro potency of a this compound derivative against xanthine oxidase, in comparison to the established drugs Allopurinol and Febuxostat. The data for Allopurinol and Febuxostat are representative values from publicly available literature and may vary depending on assay conditions.

The Critical Role of Selectivity in Drug Development

A highly selective inhibitor preferentially binds to its intended target with significantly greater affinity than to other biomolecules. Poor selectivity can lead to off-target effects, resulting in adverse drug reactions and potential toxicity. Therefore, a comprehensive understanding of a compound's selectivity profile is crucial.

For xanthine oxidase inhibitors, it is important to assess their activity against other enzymes involved in purine and pyrimidine metabolism, as well as a broader panel of kinases, proteases, and other potential off-targets.

Comparative Selectivity Profile: A Look at Established Inhibitors

While a detailed selectivity panel for this compound is not available, we can infer the importance of such profiling by examining the characteristics of Allopurinol and Febuxostat.

Allopurinol , a purine analog, is known to inhibit other enzymes involved in purine and pyrimidine metabolism, which can contribute to its side-effect profile.

Febuxostat , a non-purine selective inhibitor of xanthine oxidase, generally exhibits a more favorable selectivity profile compared to Allopurinol. However, like any drug, it is not without potential off-target interactions that warrant investigation.

A thorough selectivity assessment for a novel compound like this compound would typically involve screening against a panel of several hundred kinases and other enzymes. The absence of significant inhibition of these off-targets at concentrations well above the IC50 for xanthine oxidase would be a strong indicator of a favorable selectivity profile.

Experimental Protocols

A detailed and reproducible experimental protocol is the cornerstone of reliable in vitro data. The following is a typical protocol for determining the inhibitory activity of a compound against xanthine oxidase.

In Vitro Xanthine Oxidase Inhibition Assay

Principle: The enzymatic activity of xanthine oxidase is determined by monitoring the oxidation of its substrate, xanthine, to uric acid. The formation of uric acid can be measured spectrophotometrically by the increase in absorbance at 295 nm. The presence of an inhibitor will reduce the rate of this reaction.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • Potassium phosphate buffer (e.g., 50 mM, pH 7.5)

  • Test compound (e.g., this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Allopurinol (positive control)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a series of dilutions of the test compound and the positive control in the assay buffer.

  • In a 96-well plate, add the assay buffer, xanthine oxidase solution, and the test compound or control at various concentrations. Include a control well with no inhibitor.

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the xanthine substrate to all wells.

  • Immediately measure the absorbance at 295 nm at regular intervals for a set period (e.g., 10-20 minutes) using a microplate reader.

  • Calculate the rate of uric acid formation (the slope of the absorbance versus time curve).

  • Determine the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizing the Landscape

To better understand the biological context and the experimental process, the following diagrams are provided.

purine_metabolism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric_Acid Xanthine->Uric_Acid Xanthine Oxidase Xanthine_Oxidase Xanthine_Oxidase Inhibitor 6-Phenylpyrimidine- 4-carboxylic acid Inhibitor->Xanthine_Oxidase Inhibition

Caption: The purine metabolism pathway and the inhibitory action of this compound on Xanthine Oxidase.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Compound Dilution Series Incubation Incubation of Enzyme with Compound Compound_Dilution->Incubation Enzyme_Prep Enzyme & Substrate Preparation Enzyme_Prep->Incubation Reaction_Initiation Initiation with Substrate Incubation->Reaction_Initiation Data_Acquisition Spectrophotometric Reading (Absorbance at 295 nm) Reaction_Initiation->Data_Acquisition Rate_Calculation Calculation of Reaction Rates Data_Acquisition->Rate_Calculation Inhibition_Calculation Determination of % Inhibition Rate_Calculation->Inhibition_Calculation IC50_Determination IC50 Value Calculation Inhibition_Calculation->IC50_Determination

References

Comparative Efficacy of 6-Phenylpyrimidine-4-carboxylic Acid Derivatives as Xanthine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of various 6-phenylpyrimidine-4-carboxylic acid derivatives as inhibitors of xanthine oxidase (XO). The data and protocols presented are compiled from recent studies to facilitate research and development in this area.

Introduction

Xanthine oxidase is a crucial enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2] Elevated levels of uric acid can lead to hyperuricemia, a condition strongly associated with gout and other metabolic disorders.[1] Therefore, the inhibition of xanthine oxidase is a key therapeutic strategy for managing these conditions. A number of this compound derivatives have been synthesized and evaluated for their potential as xanthine oxidase inhibitors, demonstrating promising activity.[3][4] This guide focuses on a comparative evaluation of a series of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives.

Data Presentation

The following table summarizes the in vitro xanthine oxidase inhibitory activity of selected 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives. The data is extracted from a study by Zhang et al. (2018), where a series of novel compounds were synthesized and evaluated.[3] The inhibitory potency is expressed as the half-maximal inhibitory concentration (IC50).

Compound IDR1R2IC50 (μM)
7a HH0.832
8a H2-F0.531
8b H3-F0.489
8c H4-F0.615
9a CH32-F0.211
9b CH33-F0.132
9c CH34-F0.187
10a C2H52-F0.345
10b C2H53-F0.256
10c C2H54-F0.298
Allopurinol --0.987

Data sourced from Zhang et al., 2018.[3]

Experimental Protocols

The following is a detailed methodology for a typical in vitro xanthine oxidase inhibition assay, based on established protocols.[5][6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against xanthine oxidase.

Materials:

  • Xanthine oxidase (from bovine milk)

  • Xanthine (substrate)

  • Test compounds (this compound derivatives)

  • Allopurinol (positive control)

  • Potassium phosphate buffer (pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.

    • Prepare a stock solution of xanthine in potassium phosphate buffer.

    • Dissolve test compounds and allopurinol in DMSO to prepare stock solutions. Further dilute with buffer to achieve a range of desired concentrations.

  • Assay Reaction:

    • To each well of a 96-well microplate, add the following in order:

      • Phosphate buffer

      • Test compound solution at various concentrations (or vehicle for control)

      • Xanthine oxidase solution

    • Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding the xanthine solution to each well.

  • Measurement:

    • Immediately measure the absorbance of the reaction mixture at 295 nm using a microplate reader. This wavelength corresponds to the formation of uric acid.[5]

    • Continue to monitor the change in absorbance over a set period.

  • Data Analysis:

    • Calculate the rate of uric acid formation for each concentration of the test compound.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Compounds) prep_plate Prepare 96-well Plate prep_reagents->prep_plate add_components Add Buffer, Compound, and Xanthine Oxidase prep_plate->add_components pre_incubate Pre-incubate add_components->pre_incubate start_reaction Add Xanthine (Substrate) pre_incubate->start_reaction measure_abs Measure Absorbance at 295 nm start_reaction->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

Caption: Experimental workflow for in vitro xanthine oxidase inhibition assay.

purine_metabolism Hypoxanthine Hypoxanthine XO_1 Xanthine Oxidase Hypoxanthine->XO_1 Xanthine Xanthine XO_2 Xanthine Oxidase Xanthine->XO_2 UricAcid Uric Acid XO_1->Xanthine XO_2->UricAcid Inhibitor 6-Phenylpyrimidine- 4-carboxylic acid derivatives Inhibitor->XO_1 Inhibition Inhibitor->XO_2 Inhibition

Caption: Simplified signaling pathway of purine metabolism and xanthine oxidase inhibition.

References

Correlation of In Vitro and In Vivo Activity of 6-Phenylpyrimidine-4-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo activities of several 6-phenylpyrimidine-4-carboxylic acid derivatives, alongside established therapeutic agents. The aim is to deliniate the correlation between preclinical laboratory findings and in vivo efficacy, offering insights for drug development and research. This document summarizes quantitative data in structured tables, details experimental methodologies for key assays, and visualizes relevant biological pathways and workflows.

Comparative Data Analysis

The following tables summarize the in vitro and in vivo data for different classes of this compound derivatives and their respective established comparators.

Xanthine Oxidase Inhibitors

Derivatives of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid have been investigated as potential treatments for hyperuricemia and gout due to their inhibitory effects on xanthine oxidase, the key enzyme in uric acid production.

Table 1: In Vitro and In Vivo Activity of Xanthine Oxidase Inhibitors

CompoundIn Vitro Activity (IC50, µM)In Vivo ModelIn Vivo EfficacyComparatorComparator In Vitro Activity (IC50, µM)Comparator In Vivo Efficacy
Compound 9b (2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivative) 0.132[1]Potassium Oxonate & Hypoxanthine-induced hyperuricemic miceData not availableAllopurinol 2.84 - 7.4[2][3]Significantly decreases serum uric acid levels (e.g., at 10 mg/kg)[4][5]
Other Derivatives (e.g., 7a-c, 8a-e, 9a-e, 10a-e) Submicromolar range[1]Not applicableData not available
P2Y12 Receptor Antagonists

2-phenylpyrimidine-4-carboxamide analogues have been developed as antagonists of the P2Y12 receptor, a key player in platelet aggregation, with potential applications in preventing thrombotic events.

Table 2: In Vitro and In Vivo Activity of P2Y12 Receptor Antagonists

CompoundIn Vitro ActivityIn Vivo ModelIn Vivo EfficacyComparatorComparator In Vitro ActivityComparator In Vivo Efficacy
ACT-246475 (2-phenylpyrimidine-4-carboxamide analog) Nanomolar potency in human platelet aggregation assay[6]Rat ferric chloride-induced thrombosis modelEffective in preventing thrombosis[6]Clopidogrel (active metabolite) Potent inhibitor of ADP-induced platelet aggregation[7][8]Reduces thrombus formation (e.g., at 3-10 mg/kg)[9][10]
ACT-281959 (prodrug of ACT-246475) Not applicableRat and dogLow bioavailability of parent compound improved with prodrug[6]
Macrophage Migration Inhibitory Factor (MIF) Inhibitors

4-Iodo-6-phenylpyrimidine (4-IPP) has been identified as an inhibitor of macrophage migration inhibitory factor (MIF), a pro-inflammatory cytokine implicated in rheumatoid arthritis.

Table 3: In Vitro and In Vivo Activity of MIF Inhibitors

CompoundIn Vitro ActivityIn Vivo ModelIn Vivo EfficacyComparatorComparator In Vitro ActivityComparator In Vivo Efficacy
4-Iodo-6-phenylpyrimidine (4-IPP) Inhibits proliferation, migration, and invasion of RA fibroblast-like synoviocytes; reduces pro-inflammatory cytokine expression[11]Rat collagen-induced arthritis (CIA) modelReduces synovial inflammation, joint swelling, and cartilage destruction[11]Methotrexate (MTX) Modulates cytokine production by T cells and macrophages[12]Prevents clinical and pathological signs of CIA[12][13]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the activity of xanthine oxidase.

  • Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, which absorbs light at 295 nm. The rate of uric acid formation is monitored to determine enzyme activity.

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer (pH 7.5), the test compound at various concentrations, and a solution of xanthine oxidase.

    • Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a short period.

    • Initiate the reaction by adding the substrate, xanthine.

    • Measure the increase in absorbance at 295 nm over time using a spectrophotometer.

    • Calculate the percentage of inhibition by comparing the rate of reaction in the presence of the test compound to that of a control reaction without the inhibitor.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined from a dose-response curve.[1][14]

In Vivo Hyperuricemia Model

This model is used to evaluate the uric acid-lowering effects of compounds in animals.

  • Induction of Hyperuricemia: Hyperuricemia is induced in rodents (e.g., mice or rats) by administering potassium oxonate, a uricase inhibitor, to prevent the breakdown of uric acid, and a purine precursor like hypoxanthine or potassium-fructose to increase uric acid production.[4][15]

  • Treatment: The test compound or a standard drug like allopurinol is administered orally or via another appropriate route.

  • Assessment: Blood samples are collected at specified time points, and serum uric acid levels are measured. The efficacy of the compound is determined by its ability to reduce serum uric acid levels compared to the untreated hyperuricemic control group.[4][5]

In Vitro Platelet Aggregation Assay

This assay assesses the ability of a compound to inhibit platelet aggregation induced by agonists like ADP.

  • Principle: Platelet-rich plasma (PRP) is treated with the test compound, and then an agonist is added to induce aggregation. The change in light transmission through the PRP is measured as platelets aggregate.

  • Procedure:

    • Prepare PRP from fresh blood samples.

    • Incubate the PRP with the test compound or a control vehicle.

    • Add an aggregating agent such as ADP.

    • Monitor the change in light transmittance using an aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

    • The percentage of inhibition of aggregation is calculated by comparing the response in the presence of the test compound to the control.[16][17]

In Vivo Ferric Chloride-Induced Thrombosis Model

This model is used to evaluate the antithrombotic efficacy of compounds in vivo.

  • Procedure:

    • Anesthetize an animal (e.g., a rat) and expose a carotid artery.

    • Apply a filter paper saturated with a ferric chloride (FeCl3) solution to the arterial surface for a specific duration. FeCl3 induces endothelial injury, leading to thrombus formation.

    • Monitor blood flow in the artery using a Doppler flow probe.

    • The time to occlusion (the time it takes for the blood flow to stop) is measured. The efficacy of an antithrombotic agent is determined by its ability to prolong the time to occlusion or prevent it altogether.[9][18][19]

In Vitro Rheumatoid Arthritis Cell-Based Assays

These assays evaluate the effect of compounds on cells involved in the pathology of rheumatoid arthritis.

  • Cell Proliferation, Migration, and Invasion Assays: Fibroblast-like synoviocytes (FLS) from RA patients are cultured.

    • Proliferation: Cells are treated with the test compound, and cell viability is measured using assays like the MTT or SRB assay.

    • Migration and Invasion: The effect of the compound on the ability of FLS to move across a membrane (migration) or through a layer of extracellular matrix (invasion) is assessed using a Boyden chamber assay.

  • Cytokine Expression Analysis: FLS or other immune cells are stimulated to produce pro-inflammatory cytokines (e.g., TNF-α, IL-6). The levels of these cytokines in the cell culture supernatant are measured by ELISA after treatment with the test compound.

In Vivo Collagen-Induced Arthritis (CIA) Model

The CIA model is a widely used animal model of rheumatoid arthritis.

  • Induction of Arthritis: Arthritis is induced in susceptible strains of rodents (e.g., rats or mice) by immunization with type II collagen emulsified in an adjuvant. This leads to an autoimmune response against the animal's own collagen, resulting in joint inflammation and destruction that mimics human RA.[6][12]

  • Treatment: The test compound or a standard drug like methotrexate is administered before or after the onset of clinical signs of arthritis.

  • Assessment: The severity of arthritis is evaluated by clinical scoring of paw swelling. Histopathological analysis of the joints is performed to assess inflammation, cartilage damage, and bone erosion.[13][20]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by the this compound derivatives and a general workflow for in vitro to in vivo correlation studies.

Xanthine_Oxidase_Pathway Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 UricAcid Uric Acid XO1->Xanthine XO2->UricAcid Inhibitor 6-Phenylpyrimidine- 4-carboxylic acid derivative Inhibitor->XO1 Inhibitor->XO2

Caption: Xanthine Oxidase Pathway and Inhibition.

P2Y12_Signaling_Pathway cluster_platelet Platelet P2Y12 P2Y12 Receptor Gi Gi Protein P2Y12->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Aggregation Platelet Aggregation cAMP->Aggregation Inhibits ADP ADP ADP->P2Y12 Antagonist 6-Phenylpyrimidine- 4-carboxylic acid derivative Antagonist->P2Y12

Caption: P2Y12 Receptor Signaling Pathway.

MIF_Signaling_Pathway MIF Macrophage Migration Inhibitory Factor (MIF) CD74 CD74 Receptor MIF->CD74 MAPK MAPK Pathway CD74->MAPK ProInflammatory Pro-inflammatory Cytokine Production MAPK->ProInflammatory CellProliferation Cell Proliferation & Migration MAPK->CellProliferation Inhibitor 4-Iodo-6-phenylpyrimidine (4-IPP) Inhibitor->MIF

Caption: MIF Signaling Pathway in Inflammation.

IVIVC_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies TargetID Target Identification (e.g., Enzyme, Receptor) AssayDev Assay Development (e.g., Biochemical, Cell-based) TargetID->AssayDev Screening Compound Screening (Determine IC50/EC50) AssayDev->Screening ModelDev Animal Model of Disease (e.g., Hyperuricemia, Thrombosis, Arthritis) Screening->ModelDev Lead Compounds Correlation In Vitro-In Vivo Correlation (IVIVC) Screening->Correlation Efficacy Efficacy Studies (Dose-response) ModelDev->Efficacy PKPD Pharmacokinetics/ Pharmacodynamics Efficacy->PKPD Efficacy->Correlation

Caption: General Experimental Workflow for IVIVC.

References

A Head-to-Head Battle of Heterocycles: Purine vs. Pyrimidine-Based Inhibitors in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the development of targeted inhibitors against key cellular enzymes is paramount. Among the myriad of scaffolds utilized, purine and pyrimidine analogs have historically stood out as foundational building blocks for potent and selective inhibitors. Their structural resemblance to endogenous nucleobases allows them to effectively compete for and bind to the active sites of enzymes involved in nucleic acid synthesis and cellular signaling. This guide provides an objective, data-driven, head-to-head comparison of purine and pyrimidine-based inhibitors targeting three critical enzyme classes: Dihydroorotate Dehydrogenase (DHODH), Bruton's Tyrosine Kinase (BTK), and Cyclin-Dependent Kinases (CDKs).

Dihydroorotate Dehydrogenase (DHODH) Inhibition: A Tale of Two Scaffolds in Immunosuppression and Oncology

DHODH is a pivotal enzyme in the de novo pyrimidine synthesis pathway, making it an attractive target for immunosuppressive and anti-cancer therapies.[1] Inhibition of DHODH leads to the depletion of pyrimidines, which are essential for the proliferation of rapidly dividing cells like activated lymphocytes and cancer cells.

Comparative Efficacy of DHODH Inhibitors

Here, we compare the pyrimidine-based inhibitor Brequinar with available data on purine-based scaffolds, which are less common for this specific target. For a comprehensive comparison, we also include data on another pyrimidine-based inhibitor, Teriflunomide.

Inhibitor (Class)Target EnzymeIC50 (nM)Inhibition TypeReference
Brequinar (Pyrimidine)Human DHODH10Non-competitive[2]
Teriflunomide (Pyrimidine)Human DHODH2,300Non-competitive[2]
Purine-based DHODH inhibitorsHuman DHODHData not readily available for potent, direct analogs--

Note: While potent purine-based inhibitors directly targeting DHODH are not as extensively documented in publicly available literature, the pyrimidine scaffold has been a dominant chemotype for this enzyme.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the de novo pyrimidine synthesis pathway and a typical experimental workflow for evaluating DHODH inhibitors.

cluster_pathway De Novo Pyrimidine Synthesis Pathway Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UDP UDP UMP->UDP UTP UTP UDP->UTP dUDP dUDP UDP->dUDP CTP CTP UTP->CTP DNA & RNA Synthesis DNA & RNA Synthesis CTP->DNA & RNA Synthesis dUMP dUMP dUDP->dUMP dTMP dTMP dUMP->dTMP dTTP dTTP dTMP->dTTP dTTP->DNA & RNA Synthesis Brequinar Brequinar Brequinar->Orotate Inhibits

Caption: De Novo Pyrimidine Synthesis Pathway and DHODH Inhibition.

cluster_workflow DHODH Inhibition Assay Workflow Prepare Reagents Prepare Reagents: - DHODH Enzyme - Inhibitor (Brequinar) - Dihydroorotate (Substrate) - DCIP (Electron Acceptor) - Coenzyme Q10 Enzyme & Inhibitor Pre-incubation Enzyme & Inhibitor Pre-incubation Prepare Reagents->Enzyme & Inhibitor Pre-incubation Initiate Reaction\n(add Dihydroorotate) Initiate Reaction (add Dihydroorotate) Enzyme & Inhibitor Pre-incubation->Initiate Reaction\n(add Dihydroorotate) Measure DCIP Reduction\n(Absorbance at 600 nm) Measure DCIP Reduction (Absorbance at 600 nm) Initiate Reaction\n(add Dihydroorotate)->Measure DCIP Reduction\n(Absorbance at 600 nm) Data Analysis\n(IC50 determination) Data Analysis (IC50 determination) Measure DCIP Reduction\n(Absorbance at 600 nm)->Data Analysis\n(IC50 determination) cluster_pathway B-Cell Receptor (BCR) Signaling Pathway BCR Complex BCR Complex LYN/SYK LYN/SYK BCR Complex->LYN/SYK BTK BTK LYN/SYK->BTK PLCγ2 PLCγ2 BTK->PLCγ2 IP3 & DAG IP3 & DAG PLCγ2->IP3 & DAG Calcium Flux & PKC Activation Calcium Flux & PKC Activation IP3 & DAG->Calcium Flux & PKC Activation NF-κB, NFAT, AP-1 Activation NF-κB, NFAT, AP-1 Activation Calcium Flux & PKC Activation->NF-κB, NFAT, AP-1 Activation B-Cell Proliferation & Survival B-Cell Proliferation & Survival NF-κB, NFAT, AP-1 Activation->B-Cell Proliferation & Survival Ibrutinib Ibrutinib Ibrutinib->BTK Inhibits cluster_workflow BTK Inhibition Assay Workflow (ADP-Glo™) Prepare Reagents Prepare Reagents: - BTK Enzyme - Inhibitor (Ibrutinib) - Substrate - ATP - ADP-Glo™ Reagents Enzyme & Inhibitor Pre-incubation Enzyme & Inhibitor Pre-incubation Prepare Reagents->Enzyme & Inhibitor Pre-incubation Initiate Kinase Reaction\n(add Substrate/ATP) Initiate Kinase Reaction (add Substrate/ATP) Enzyme & Inhibitor Pre-incubation->Initiate Kinase Reaction\n(add Substrate/ATP) Stop Reaction & Deplete ATP Stop Reaction & Deplete ATP Initiate Kinase Reaction\n(add Substrate/ATP)->Stop Reaction & Deplete ATP Convert ADP to ATP & Measure Luminescence Convert ADP to ATP & Measure Luminescence Stop Reaction & Deplete ATP->Convert ADP to ATP & Measure Luminescence Data Analysis\n(IC50 determination) Data Analysis (IC50 determination) Convert ADP to ATP & Measure Luminescence->Data Analysis\n(IC50 determination) cluster_pathway Cell Cycle Regulation by CDKs Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 pRb Phosphorylation pRb Phosphorylation CDK4/6->pRb Phosphorylation E2F Release E2F Release pRb Phosphorylation->E2F Release Gene Expression for S-phase Gene Expression for S-phase E2F Release->Gene Expression for S-phase Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 S-phase Progression S-phase Progression CDK2->S-phase Progression CDK2->S-phase Progression Cyclin A Cyclin A Cyclin A->CDK2 CDK1 CDK1 Cyclin A->CDK1 G2/M Transition G2/M Transition CDK1->G2/M Transition Mitosis Mitosis CDK1->Mitosis Cyclin B Cyclin B Cyclin B->CDK1 Inhibitor Inhibitor Inhibitor->CDK2 Inhibits Inhibitor->CDK1 Inhibits cluster_workflow CDK Inhibition Assay Workflow Prepare Reagents Prepare Reagents: - CDK/Cyclin Complex - Inhibitor - Substrate (e.g., Histone H1) - [γ-32P]ATP Enzyme & Inhibitor Incubation Enzyme & Inhibitor Incubation Prepare Reagents->Enzyme & Inhibitor Incubation Initiate Kinase Reaction\n(add Substrate & [γ-32P]ATP) Initiate Kinase Reaction (add Substrate & [γ-32P]ATP) Enzyme & Inhibitor Incubation->Initiate Kinase Reaction\n(add Substrate & [γ-32P]ATP) Stop Reaction & Separate Products Stop Reaction & Separate Products Initiate Kinase Reaction\n(add Substrate & [γ-32P]ATP)->Stop Reaction & Separate Products Measure Substrate Phosphorylation Measure Substrate Phosphorylation Stop Reaction & Separate Products->Measure Substrate Phosphorylation Data Analysis\n(IC50/Ki determination) Data Analysis (IC50/Ki determination) Measure Substrate Phosphorylation->Data Analysis\n(IC50/Ki determination)

References

Benchmarking 6-Phenylpyrimidine-4-carboxylic Acid Derivatives Against Known Xanthine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This publication provides a comparative analysis of a novel 6-phenylpyrimidine-4-carboxylic acid derivative against established xanthine oxidase inhibitors, Allopurinol and Febuxostat. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering objective performance comparisons supported by experimental data.

Introduction

Xanthine oxidase is a critical enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[1] Elevated levels of uric acid, a condition known as hyperuricemia, are a primary cause of gout and are associated with other health issues such as kidney stones and cardiovascular disease.[2][3] Consequently, the inhibition of xanthine oxidase is a key therapeutic strategy for managing these conditions.[4]

For decades, Allopurinol, a purine analog, has been a cornerstone in the treatment of hyperuricemia.[2][5] More recently, non-purine inhibitors like Febuxostat have been introduced, offering alternative therapeutic options.[2][6] This guide focuses on a promising new compound, a derivative of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid (referred to here as Compound 9b for a specific analog), and benchmarks its in vitro efficacy against these widely used drugs.[7]

Quantitative Data Comparison

The following table summarizes the in vitro inhibitory potency of Compound 9b, Allopurinol, and Febuxostat against xanthine oxidase. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

CompoundTypeTarget EnzymeIC50 Value
Compound 9b (2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivative)Novel Pyrimidine DerivativeXanthine Oxidase0.132 µM[7]
Allopurinol Purine AnalogXanthine Oxidase~2.9 µM - 7.4 µM[8][9]
Febuxostat Non-Purine Selective InhibitorXanthine Oxidase~1.8 nM (0.0018 µM)[8][10]

Note: IC50 values can vary based on experimental conditions. The provided values are sourced from published literature for comparative purposes.

Experimental Protocols

The in vitro xanthine oxidase inhibition assay is a standard spectrophotometric method used to determine the efficacy of potential inhibitors.[11][12]

Principle: The assay measures the activity of xanthine oxidase by monitoring the production of uric acid from the substrate, xanthine. Uric acid has a strong absorbance at a wavelength of approximately 290-295 nm.[11][12] The rate of increase in absorbance is directly proportional to the enzyme's activity. The inhibitory potential of a test compound is determined by its ability to reduce this rate.

Materials:

  • Xanthine Oxidase (from bovine milk or other sources)

  • Xanthine (substrate)

  • Phosphate buffer (typically pH 7.5)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Allopurinol or Febuxostat as a positive control

  • Spectrophotometer (plate reader or cuvette-based)

General Procedure:

  • Preparation of Reagents: Prepare stock solutions of xanthine oxidase, xanthine, test compounds, and control inhibitors in the phosphate buffer.

  • Assay Setup: In a 96-well plate or cuvettes, prepare the following reactions:

    • Blank: Buffer and solvent (to account for background absorbance).

    • Control (No Inhibitor): Buffer, xanthine oxidase, and solvent.

    • Test Compound: Buffer, xanthine oxidase, and the test compound at various concentrations.

    • Positive Control: Buffer, xanthine oxidase, and the standard inhibitor (e.g., Allopurinol) at various concentrations.

  • Pre-incubation: Incubate the enzyme with the inhibitors for a short period at a controlled temperature.

  • Reaction Initiation: Add the xanthine solution to all wells to start the enzymatic reaction.

  • Measurement: Immediately begin monitoring the increase in absorbance at 295 nm over time.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each condition.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

Below are diagrams illustrating the xanthine oxidase signaling pathway and a typical experimental workflow for inhibitor screening.

Xanthine_Oxidase_Pathway cluster_0 Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine O2, H2O UricAcid Uric Acid Xanthine->UricAcid O2, H2O XO Xanthine Oxidase Inhibitor Xanthine Oxidase Inhibitor (e.g., 6-Phenylpyrimidine- 4-carboxylic acid derivative) Inhibitor->XO

Caption: The enzymatic conversion of hypoxanthine to uric acid by xanthine oxidase and its inhibition.

Experimental_Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitors) B Dispense Reagents into 96-well Plate A->B C Pre-incubate Enzyme with Inhibitors B->C D Initiate Reaction with Substrate C->D E Measure Absorbance at 295 nm (Kinetic Reading) D->E F Calculate Reaction Rates and % Inhibition E->F G Determine IC50 Values F->G

Caption: A typical workflow for a xanthine oxidase inhibition assay.

References

A Comparative Analysis of 6-Phenylpyrimidine-4-carboxylic Acid Derivatives and Alternative Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed statistical and mechanistic comparison of derivatives of 6-phenylpyrimidine-4-carboxylic acid with other established enzyme inhibitors. The focus is on their dose-response relationships in targeting key enzymes implicated in various disease pathologies. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a comprehensive overview of their relative potencies and mechanisms of action.

I. Comparative Dose-Response Analysis

The following table summarizes the dose-response data for a key derivative of this compound, 4-Iodo-6-phenylpyrimidine (4-IPP), and its pharmacological alternatives. The data is presented to facilitate a clear comparison of their inhibitory potencies.

Compound/DrugTarget EnzymeParameterValueOrganism/System
4-Iodo-6-phenylpyrimidine (4-IPP) Macrophage Migration Inhibitory Factor (MIF)Potency Comparison5-10x more potent than ISO-1Human Lung Adenocarcinoma Cells
Effective Concentration0.5-200 µM (dose-dependent inhibition of osteoclastogenesis)In vitro
ISO-1 Macrophage Migration Inhibitory Factor (MIF)IC₅₀-In vitro
Allopurinol Xanthine OxidaseID₅₀226 mg (daily dose reducing inhibitable plasma urate by 50%)Human
Febuxostat Xanthine OxidaseDose-Response27-76% decrease in serum uric acid (10-120 mg/day)Human

II. Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are provided below.

A. Xanthine Oxidase Inhibition Assay (Spectrophotometric Method)

This protocol outlines a common in vitro assay to determine the inhibitory potential of a compound against xanthine oxidase.

Principle: The enzymatic activity of xanthine oxidase is measured by monitoring the formation of uric acid from the substrate xanthine. Uric acid has a strong absorbance at approximately 290-295 nm, and the rate of its formation is proportional to the enzyme's activity.[1][2][3]

Materials:

  • Xanthine Oxidase (from bovine milk or other sources)

  • Xanthine (substrate)

  • Test Compound (e.g., this compound derivative)

  • Positive Control (e.g., Allopurinol, Febuxostat)

  • Potassium Phosphate Buffer (50-100 mM, pH 7.5-7.8)

  • Dimethyl Sulfoxide (DMSO) for dissolving compounds

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine in the phosphate buffer.

    • Prepare a stock solution of xanthine oxidase in the phosphate buffer. The final concentration should be optimized for the assay.

    • Dissolve the test compound and positive control in DMSO to create stock solutions. Further dilute with the phosphate buffer to achieve a range of desired concentrations.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add phosphate buffer and the vehicle (e.g., DMSO in buffer) without the enzyme.

    • Control wells (No Inhibitor): Add phosphate buffer, xanthine oxidase solution, and the vehicle.

    • Test wells: Add phosphate buffer, xanthine oxidase solution, and the test compound at various concentrations.

    • Positive Control wells: Add phosphate buffer, xanthine oxidase solution, and the positive control at various concentrations.

  • Reaction Initiation and Measurement:

    • Add the substrate (xanthine) to all wells to initiate the enzymatic reaction.

    • Immediately place the microplate in the reader and measure the absorbance at 295 nm at regular intervals for a set period (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the rate of uric acid formation (change in absorbance per minute) for each well.

    • The percentage of inhibition for each concentration of the test compound is calculated using the following formula:[1] % Inhibition = [ (Rate_Control - Rate_Blank) - (Rate_Sample - Rate_Blank) ] / (Rate_Control - Rate_Blank) x 100

    • Plot the % Inhibition against the logarithm of the test compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).

B. Macrophage Migration Inhibitory Factor (MIF) Tautomerase Activity Assay

This protocol describes an assay to measure the inhibition of the tautomerase activity of MIF.

Principle: MIF catalyzes the tautomerization of non-physiological substrates like L-dopachrome methyl ester. The rate of this reaction can be monitored spectrophotometrically by the decrease in absorbance of the substrate at 475 nm.[4]

Materials:

  • Recombinant MIF protein

  • L-dopachrome methyl ester (substrate)

  • Test Compound (e.g., 4-Iodo-6-phenylpyrimidine)

  • Positive Control (e.g., ISO-1)

  • Phosphate Buffered Saline (PBS)

  • 96-well microplate

  • Spectrophotometer or microplate reader capable of measuring absorbance at 475 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant MIF in PBS.

    • Prepare the L-dopachrome methyl ester substrate.

    • Dissolve the test compound and positive control in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in PBS.

  • Assay Setup (in a 96-well plate):

    • In separate wells, pre-incubate the recombinant MIF protein with different concentrations of the test compound or the positive control for a short period.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the L-dopachrome methyl ester substrate to each well.

    • Immediately measure the decrease in absorbance at 475 nm every 10 seconds for 10 minutes.[4]

  • Data Analysis:

    • Determine the initial rate of the reaction for each concentration of the inhibitor.

    • Calculate the percentage of inhibition relative to the uninhibited control.

    • Generate a dose-response curve by plotting the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

III. Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a key signaling pathway affected by a this compound derivative and a typical experimental workflow for dose-response analysis.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Buffer) setup_plate Setup 96-Well Plate (Blank, Control, Test) prep_reagents->setup_plate prep_compounds Prepare Test Compounds (Serial Dilutions) prep_compounds->setup_plate initiate_reaction Initiate Reaction (Add Substrate) setup_plate->initiate_reaction measure_signal Measure Signal (e.g., Absorbance) initiate_reaction->measure_signal calc_inhibition Calculate % Inhibition measure_signal->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Experimental workflow for determining dose-response curves.

signaling_pathway cluster_inhibition Inhibition cluster_pathway Signaling Cascade inhibitor 4-Iodo-6-phenylpyrimidine (4-IPP) MIF MIF inhibitor->MIF Inhibits NFkB NF-κB MIF->NFkB Activates Gene Pro-inflammatory Gene Expression NFkB->Gene Promotes

Caption: Inhibition of the MIF-NF-κB signaling pathway by 4-IPP.

References

Independent Verification of 6-Phenylpyrimidine-4-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an independent verification of published data for 6-phenylpyrimidine-4-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. By consolidating and comparing available experimental data, this document aims to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this molecule and its derivatives.

Physicochemical and Spectroscopic Data Comparison

The following table summarizes the available physicochemical and spectroscopic data for this compound and a closely related analogue, 2-Mercapto-6-phenylpyrimidine-4-carboxylic acid, for comparative purposes. Data for the target compound is limited in publicly accessible literature, highlighting a need for further comprehensive characterization.

PropertyThis compound2-Mercapto-6-phenylpyrimidine-4-carboxylic acid Derivative (9b)[1]
Molecular Formula C₁₁H₈N₂O₂C₁₈H₁₉N₃O₂S
Molecular Weight 200.19 g/mol 353.43 g/mol
Melting Point (°C) Data not available in searched sources210-212
¹H NMR (DMSO-d₆, δ, ppm) Data not available in searched sources13.62 (s, 1H, COOH), 8.08-8.06 (m, 2H, Ar-H), 7.64-7.57 (m, 4H, Ar-H), 4.02 (t, J = 5.6 Hz, 2H, CH₂), 3.40 (t, J = 5.6 Hz, 2H, CH₂), 2.50 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆, δ, ppm) Data not available in searched sources166.5, 163.4, 160.9, 136.2, 131.9, 129.3, 128.8, 110.1, 48.7, 45.9, 21.2
IR (KBr, cm⁻¹) Data not available in searched sources3448, 3059, 2926, 1701, 1589, 1549, 1495, 1383, 1288, 768, 692
Mass Spectrum (m/z) Data not available in searched sources354.1 [M+H]⁺

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and verification of scientific findings. Below are the generalized protocols for the synthesis and characterization of pyrimidine carboxylic acid derivatives, based on published literature.

Synthesis of 2-Mercapto-6-phenylpyrimidine-4-carboxylic Acid Derivatives[1]

A common synthetic route involves the condensation of a ketoenol acid with thiourea.

General Procedure:

  • A mixture of the appropriate ketoenol acid (1.0 eq) and thiourea (1.2 eq) in ethanol is refluxed for a specified period.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

  • The crude product is then purified, typically by recrystallization from a suitable solvent such as ethanol, to yield the desired 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivative.

Spectroscopic Characterization

Standard spectroscopic techniques are employed to elucidate and confirm the structure of the synthesized compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

  • Infrared (IR) Spectroscopy: IR spectra are typically obtained using a Fourier-transform infrared (FTIR) spectrometer with samples prepared as KBr pellets. Characteristic absorption bands are reported in wavenumbers (cm⁻¹).

  • Mass Spectrometry (MS): Mass spectra are acquired using techniques such as electrospray ionization (ESI) to determine the mass-to-charge ratio (m/z) of the molecular ion and fragmentation patterns.

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the general synthetic workflow for pyrimidine carboxylic acid derivatives and a key reaction pathway.

G General Synthesis Workflow start Starting Materials (Ketoenol Acid, Thiourea) reaction Condensation Reaction (e.g., in Ethanol, Reflux) start->reaction workup Reaction Work-up (Cooling, Filtration) reaction->workup purification Purification (Recrystallization) workup->purification product Final Product (Pyrimidine Carboxylic Acid Derivative) purification->product analysis Spectroscopic Analysis (NMR, IR, MS) product->analysis

Caption: General workflow for the synthesis and analysis of pyrimidine carboxylic acid derivatives.

G Key Condensation Reaction reactants Ketoenol Acid Thiourea intermediate Cyclization Intermediate reactants->intermediate + Ethanol, Reflux product 2-Mercapto-6-phenylpyrimidine-4-carboxylic Acid Derivative intermediate->product Dehydration

Caption: The core condensation reaction for the synthesis of the pyrimidine ring.

References

Comparative Analysis of Pyrimidine Inhibitors: Mechanisms of Action and Experimental Validation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of pyrimidine inhibitors, categorized by their distinct mechanisms of action. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data, detailed protocols, and visual representations of key pathways to facilitate understanding and further research in this critical area of pharmacology.

Introduction to Pyrimidine Inhibitors

The pyrimidine scaffold is a fundamental heterocyclic motif found in the essential nucleobases uracil, thymine, and cytosine, which are vital for DNA and RNA synthesis.[1] Consequently, enzymes and pathways involved in pyrimidine metabolism are critical targets for therapeutic intervention, particularly in oncology and immunology.[2][3] Pyrimidine inhibitors can be broadly classified into two major groups: those that directly target the pyrimidine metabolic pathways (de novo synthesis and salvage) and those that use the pyrimidine structure as a scaffold to inhibit other crucial cellular targets, such as protein kinases.[4][5] This guide will explore these distinct classes, comparing their mechanisms, performance, and the experimental methods used to characterize them.

Inhibitors of De Novo Pyrimidine Biosynthesis

The de novo pathway synthesizes nucleotides from basic precursors like amino acids and glucose, a process that is often upregulated in highly proliferating cancer cells.[2] Inhibiting this pathway starves cancer cells of the necessary building blocks for DNA replication. Key enzymes targeted include Dihydroorotate Dehydrogenase (DHODH) and Thymidylate Synthase (TS).

Inhibitors of this pathway block specific enzymatic steps, leading to the depletion of pyrimidine nucleotides. For example, Leflunomide and Brequinar inhibit DHODH, which catalyzes a crucial step in the formation of the pyrimidine ring.[6][7] 5-Fluorouracil (5-FU), a classic antimetabolite, is converted intracellularly to fluorodeoxyuridine monophosphate (FdUMP), which covalently inhibits Thymidylate Synthase (TS), thereby halting the production of thymidine, an essential component of DNA.[2][4]

de_novo_pathway cluster_pathway De Novo Pyrimidine Synthesis cluster_inhibitors Inhibitors Glutamine Glutamine + Aspartate CAD CAD Enzyme Glutamine->CAD DHOA Dihydroorotate CAD->DHOA DHODH DHODH Enzyme DHOA->DHODH Orotate Orotate DHODH->Orotate UMPS UMPS Enzyme Orotate->UMPS UMP UMP UMPS->UMP dUMP dUMP UMP->dUMP TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP (Thymidine for DNA) TS->dTMP Brequinar Brequinar, Leflunomide Brequinar->DHODH FiveFU 5-Fluorouracil (as FdUMP) FiveFU->TS nucleoside_analog_moa cluster_workflow Mechanism of Nucleoside Analogs (e.g., Gemcitabine) Gemcitabine Gemcitabine (Prodrug) dCK Deoxycytidine Kinase (dCK) Gemcitabine->dCK Gem_MP Gemcitabine Monophosphate dCK->Gem_MP Kinases Other Kinases Gem_MP->Kinases Gem_TP Gemcitabine Triphosphate (Active form) Kinases->Gem_TP DNAPol DNA Polymerase Gem_TP->DNAPol Competitive Inhibition Incorp Incorporation into DNA Gem_TP->Incorp DNAPol->Incorp DNA DNA Strand DNA->Incorp Damage DNA Damage & Chain Termination Incorp->Damage Apoptosis Apoptosis Damage->Apoptosis egfr_pathway cluster_pathway EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation EGFR_Inhibitor Pyrimidine-based EGFR Inhibitor EGFR_Inhibitor->EGFR

References

Safety Operating Guide

Navigating the Disposal of 6-Phenylpyrimidine-4-carboxylic Acid: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 6-Phenylpyrimidine-4-carboxylic acid, a compound utilized in drug development and biochemical research, is critical to ensuring laboratory safety and environmental protection. Due to its chemical nature as an aromatic carboxylic acid containing a pyrimidine ring, it must be treated as hazardous chemical waste.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Based on the hazards associated with similar pyrimidine carboxylic acids, which include skin, eye, and potential respiratory irritation, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The primary and recommended disposal pathway for this compound and its associated waste is through your institution's official hazardous waste management program.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect solid this compound, along with any contaminated materials such as weighing paper, gloves, or absorbent pads, in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: If the compound is in solution, collect it in a separate, leak-proof, and chemically compatible hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Empty Containers: Any "empty" containers that once held this compound should be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this cleaning process must also be collected as hazardous chemical waste.

Step 2: Containerization and Labeling

  • Container Choice: Use only containers approved for hazardous waste collection. These are typically provided by your EHS department and are made of materials compatible with acidic organic compounds.

  • Labeling: Affix a hazardous waste label to the container as soon as the first piece of waste is added. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

    • The specific hazards associated with the waste (e.g., "Irritant," "Corrosive - Acid").

    • The date accumulation started.

    • The name of the principal investigator or laboratory contact.

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[1]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the container is kept closed except when adding waste.

  • Segregate the container from incompatible materials, particularly strong bases and oxidizing agents, to prevent dangerous chemical reactions.

Step 4: Arranging for Disposal

  • Once the waste container is full, or before the established accumulation time limit is reached (this varies by institution and regulation), submit a request for waste pickup to your EHS department.

  • Do not transport hazardous waste outside of your laboratory. Trained EHS personnel will collect it from your SAA.

Prohibited Disposal Methods

  • Drain Disposal: Under no circumstances should this compound or its solutions be poured down the drain. Aromatic and heterocyclic compounds can be persistent in the environment and may be toxic to aquatic life.[2]

  • Trash Disposal: Do not dispose of this chemical in the regular trash. It is not considered a non-hazardous solid.

Data Summary for Hazardous Waste Management

Due to the lack of a specific SDS for this compound, the following table provides general quantitative guidelines for laboratory hazardous waste management that are broadly applicable.

ParameterGuidelineRationale
Satellite Accumulation Area (SAA) Volume Limit ≤ 55 gallons of hazardous waste or 1 quart of acutely hazardous wasteFederal and state regulations limit the amount of hazardous waste that can be accumulated in a laboratory before it must be moved to a central storage facility.
Container Headspace Leave at least 10% headspaceTo allow for vapor expansion and prevent spills during handling and transport.
pH for Potential Neutralization (General Acids) Not Recommended for this CompoundWhile simple inorganic acids may be neutralized to a pH between 5.5 and 10.5 for drain disposal (local regulations permitting), this is not advised for aromatic or heterocyclic carboxylic acids due to potential toxicity and persistence.

Experimental Protocols Cited

The disposal procedures outlined are not based on a specific experimental protocol but on established best practices and regulatory guidelines for the management of laboratory chemical waste from institutions like Stanford University, the University of Pennsylvania, and recommendations from the American Chemical Society.[3][4][5] The core principle is the "cradle-to-grave" management of hazardous waste, ensuring it is handled safely from generation to final disposal.[6][7]

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the proper disposal path for a laboratory chemical like this compound.

G start Start: Chemical Waste Generated (this compound) is_sds_available Is a specific Safety Data Sheet (SDS) available? start->is_sds_available consult_sds Consult SDS Section 13: Disposal Considerations is_sds_available->consult_sds Yes no_sds No specific SDS found. Treat as hazardous based on chemical class. is_sds_available->no_sds No follow_sds Follow specific disposal instructions from SDS consult_sds->follow_sds collect_waste Collect in a labeled, compatible hazardous waste container follow_sds->collect_waste hazard_assessment Assess Hazards: - Aromatic Carboxylic Acid - Pyrimidine Heterocycle - Potential Irritant no_sds->hazard_assessment hazard_assessment->collect_waste prohibited_disposal Prohibited Disposal Paths: - Drain Disposal - Regular Trash collect_waste->prohibited_disposal store_saa Store in designated Satellite Accumulation Area (SAA) collect_waste->store_saa request_pickup Request pickup from Environmental Health & Safety (EHS) store_saa->request_pickup end End: Proper Disposal request_pickup->end

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Operational Guide for 6-Phenylpyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 6-Phenylpyrimidine-4-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is anticipated to cause skin, eye, and respiratory irritation based on data from structurally related compounds.[1][2][3] Proper personal protective equipment (PPE) is essential to minimize exposure.

Hazard CategoryHazard StatementRecommended Personal Protective Equipment (PPE)
Skin Contact H315: Causes skin irritation.[1][2]Lab Coat: A chemical-resistant lab coat must be worn and fully buttoned. Gloves: Chemical-resistant gloves (e.g., disposable nitrile gloves) are required. Gloves should be inspected before use and changed immediately if contaminated.[4][5] Footwear: Fully enclosed shoes are mandatory.[4]
Eye Contact H319: Causes serious eye irritation.[1][2][3]Safety Goggles: Wear chemical splash goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3] Face Shield: A face shield worn over safety goggles is recommended when there is a significant risk of splashing or dust generation.[4]
Inhalation H335: May cause respiratory irritation.[1][2]Ventilation: Handle the solid compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust.[2][4] Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator should be used.[2][4]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.

  • Preparation and Engineering Controls:

    • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood.[4]

    • Ventilation Check: Ensure the chemical fume hood is functioning correctly before starting any work.[4]

    • Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, glassware, and appropriate waste containers, before handling the chemical.[4]

  • Donning Personal Protective Equipment (PPE):

    • Put on all required PPE as detailed in the table above, ensuring gloves are the correct size and free of defects.[4]

  • Handling the Compound:

    • Weighing: To contain any dust, carefully weigh the desired amount of the powdered compound on a weigh boat or paper inside the fume hood.[4]

    • Transfer: Use a spatula to transfer the solid. Avoid actions that could generate dust, such as pouring from a height.[4]

    • In Solution: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.[4]

  • Post-Handling Procedures:

    • Decontamination: Thoroughly clean any contaminated surfaces and equipment.[6]

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[4]

    • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][2]

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[4]

    • Unused Compound: Dispose of any excess or unwanted this compound as hazardous chemical waste.[2][3]

  • Disposal Method:

    • Chemical waste must be disposed of in accordance with federal, state, and local environmental regulations.[6] The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[6]

    • Do not empty into drains. [1][7]

Experimental Workflow

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_area Designate & Verify Fume Hood gather_materials Gather Materials & Waste Containers prep_area->gather_materials don_ppe Don PPE gather_materials->don_ppe weigh Weigh Compound don_ppe->weigh transfer Transfer Solid weigh->transfer dissolve Dissolve in Solvent transfer->dissolve decontaminate Decontaminate Surfaces & Equipment dissolve->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands segregate_waste Segregate Contaminated Solid Waste wash_hands->segregate_waste dispose_chemical Dispose of Unused Chemical & Waste segregate_waste->dispose_chemical

Caption: Workflow for handling this compound.

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Phenylpyrimidine-4-carboxylic acid
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